molecular formula C3H4Cl2O B058127 3-Chloropropionyl chloride CAS No. 625-36-5

3-Chloropropionyl chloride

Cat. No.: B058127
CAS No.: 625-36-5
M. Wt: 126.97 g/mol
InChI Key: INUNLMUAPJVRME-UHFFFAOYSA-N
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Description

3-Chloropropionyl chloride is a versatile and highly reactive bifunctional reagent that serves as a critical building block in organic synthesis and pharmaceutical research. Its structure features both an acid chloride, a potent acylating agent, and a chlorine atom on the terminal carbon, which acts as an alkylating site. This dual functionality allows researchers to efficiently introduce the 3-chloropropionyl moiety into target molecules, facilitating the synthesis of a wide array of complex compounds. A primary application is in the synthesis of pharmaceutical intermediates, particularly for the production of β-blocker drugs (e.g., propranolol) and other active pharmaceutical ingredients (APIs) where it is used to construct the key amino alcohol backbone. Furthermore, it is extensively employed in the preparation of functionalized polymers, agrochemicals, and as a precursor for heterocyclic compounds. Its mechanism of action involves nucleophilic substitution, where the acid chloride group readily reacts with amines to form amides or with alcohols to form esters, while the terminal chlorine can undergo further substitution, cyclization (e.g., to form azetidinones), or be used to create linker arms in bioconjugation and prodrug development. This reagent is invaluable for researchers exploring new chemical entities, developing synthetic methodologies, and creating novel materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropanoyl chloride
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InChI

InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
Source PubChem
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InChI Key

INUNLMUAPJVRME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCl)C(=O)Cl
Source PubChem
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Molecular Formula

C3H4Cl2O
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DSSTOX Substance ID

DTXSID5060801
Record name Propanoyl chloride, 3-chloro-
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Molecular Weight

126.97 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloropropionyl chloride
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CAS No.

625-36-5
Record name 3-Chloropropionyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride (3-CPC), a bifunctional organic compound, is a versatile and highly reactive reagent that serves as a critical building block in organic synthesis.[1] Its dual functionality, featuring a potent acylating acid chloride group and an alkylating terminal chlorine atom, allows for the efficient introduction of the 3-chloropropionyl moiety into a wide array of molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in common organic solvents such as ethanol, ether, and chloroform, but reacts violently with water.[2][3]

PropertyValueReference(s)
CAS Number 625-36-5[2]
Molecular Formula C₃H₄Cl₂O[2]
Molecular Weight 126.97 g/mol [2]
Boiling Point 143-145 °C[2]
Melting Point -32 °C[2]
Density 1.33 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.457[2]

Spectroscopic Data

Spectroscopy Key Features Reference(s)
¹H NMR (CDCl₃) Signals corresponding to the two methylene (B1212753) groups.[4]
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon and the two methylene carbons.
IR Strong absorption band characteristic of the C=O stretching in an acyl chloride.[4]

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the distinct functionalities of its acyl chloride and chloroalkyl groups. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution, while the terminal chlorine atom can participate in nucleophilic substitution or elimination reactions.[1]

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the reaction of acrylic acid with chlorinating agents being a common approach.

A mixture of acrylic acid (200g) and water (2g) is placed in a four-necked flask equipped with a stirrer, thermometer, and condenser. Thionyl chloride (360g) is added dropwise at a temperature below 20°C. After the addition is complete, the mixture is slowly heated to reflux and maintained for 6 hours. The reaction mixture is then distilled under atmospheric pressure until the temperature reaches 120°C. Subsequent vacuum distillation of the residue yields this compound (303g, 86% yield) with a purity of 99.1%.[4]

A continuous flow method has also been developed, offering a safer and more efficient synthesis. This method involves the reaction of acrylic acid with a chlorinating agent in a microreactor, achieving up to 94% conversion in 25 minutes at mild temperatures and pressures.[5][6]

Reactions at the Acyl Chloride Group

The highly electrophilic carbonyl carbon of the acyl chloride group is susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, esters, and ketones.

This compound reacts readily with primary and secondary amines to form N-substituted 3-chloropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical compounds.

dot

Amide_Formation 3-CPC 3-Chloropropionyl Chloride Product N-substituted 3-Chloropropionamide 3-CPC->Product + R-NH₂ Amine R-NH₂ (Amine) HCl HCl Product->HCl - HCl

Caption: General reaction scheme for amide formation.

Batch Synthesis: To a solution of benzylamine (B48309) (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758), this compound (1.0 equivalent) is added slowly at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, and dried. The crude product is purified by recrystallization or column chromatography.

Continuous Flow Synthesis: A more efficient method involves the reaction of this compound with benzylamine in a continuous flow microreactor system, which can achieve over 80% conversion in just one minute.[5][6]

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding 3-chloropropionate esters.

dot

Ester_Formation 3-CPC 3-Chloropropionyl Chloride Product 3-Chloropropionate Ester 3-CPC->Product + R-OH Alcohol R-OH (Alcohol/Phenol) HCl HCl Product->HCl - HCl

Caption: General reaction scheme for ester formation.

A phase transfer catalysis method provides an efficient route for the esterification of phenols. The reaction is carried out in a biphasic aqueous-organic medium with a base. This method can lead to almost quantitative yields in a short reaction time (e.g., 5 minutes at 0°C) when using tetrabutylammonium (B224687) chloride as the phase transfer catalyst in a mixture of aqueous NaOH and dichloromethane.[7]

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds to produce aryl propyl ketones.

dot

Friedel_Crafts_Acylation 3-CPC 3-Chloropropionyl Chloride Product 3-Chloropropiophenone 3-CPC->Product + Benzene (B151609) Benzene Benzene Catalyst AlCl₃ Product->Catalyst cat. HCl HCl Product->HCl - HCl

Caption: Friedel-Crafts acylation of benzene.

To a suspension of anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C, a solution of this compound (1.0 eq.) in dichloromethane is added dropwise. Subsequently, a solution of benzene (1.0 eq.) in dichloromethane is added. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with ice, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield 3-chloropropiophenone. The product can be purified by column chromatography.[8][9] Quantitative yields have been reported for this reaction.[8]

Reactant 1 Reactant 2 Product Yield Reference(s)
BenzylamineThis compoundBeclamide>80% (flow)[5][6]
PhenolThis compoundPhenyl 3-chloropropionate~Quantitative[7]
BenzeneThis compound3-ChloropropiophenoneQuantitative[8]
Acrylic AcidThionyl ChlorideThis compound86%[4]
Reactions at the Terminal Chlorine

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule after the initial acylation. This reactivity is key to its utility as a bifunctional building block.[1]

dot

SN2_Reaction Substrate R-CO-CH₂CH₂-Cl Product R-CO-CH₂CH₂-Nu Substrate->Product + Nu⁻ Nucleophile Nu⁻ Leaving_Group Cl⁻ Product->Leaving_Group - Cl⁻

Caption: Nucleophilic substitution at the terminal chlorine.

Safety and Handling

This compound is a corrosive and toxic substance. It is harmful if swallowed and fatal if inhaled.[3] It causes severe skin burns and eye damage.[3] The vapor is a lachrymator, causing irritation and tearing of the eyes.[2] It reacts violently with water, releasing hydrogen chloride gas.[3] Therefore, it must be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[3] Storage should be in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong bases.[3]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the pharmaceutical and fine chemical industries. Its bifunctional nature allows for a wide range of transformations, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The experimental protocols provided in this guide serve as a practical resource for scientists and professionals engaged in the synthesis of novel compounds and active pharmaceutical ingredients.

References

3-Chloropropionyl Chloride (CAS 625-36-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride, with CAS number 625-36-5, is a highly reactive, bifunctional chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring both a reactive acyl chloride and a terminal chlorine atom, allows for a diverse range of chemical transformations, making it a versatile building block for complex molecules.[3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, key reactions, applications, and safety protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form 3-chloropropionic acid and hydrochloric acid.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 625-36-5[5]
EC Number 210-890-4[4]
Molecular Formula C₃H₄Cl₂O[5]
Molecular Weight 126.97 g/mol [5][6]
Appearance Clear or yellowish liquid with a pungent odor[4]
Boiling Point 143-145 °C[7]
Melting Point -32 °C[4]
Density 1.33 g/mL at 25 °C[7]
Refractive Index n20/D 1.457[8]
Flash Point 70.5 °C (closed cup)
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF)[4]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic TechniqueIdentifier/Reference
¹H NMR Varian CFT-20[6]
¹³C NMR SpectraBase ID: Lcz2IxzwlBU[9]
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center[6]
Infrared (IR) Spectroscopy Conforms to standard spectra[10]
Raman Spectroscopy Bruker MultiRAM Stand Alone FT-Raman Spectrometer[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of acrylic acid or 3-chloropropionic acid.

Synthesis from Acrylic Acid

A common industrial method involves the reaction of acrylic acid with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[11] This process is advantageous as it can be a one-step synthesis.[11] The reaction proceeds through the initial formation of acryloyl chloride, followed by the addition of hydrogen chloride (a byproduct) across the double bond.[11]

Another approach involves the reaction of acrylic acid with hydrogen chloride and phosgene, again using a catalyst such as DMF.[5][7] Continuous flow methodologies have also been developed to improve safety and efficiency, achieving high conversion rates in short residence times.[12][13]

G AcrylicAcid Acrylic Acid AcryloylChloride Acryloyl Chloride AcrylicAcid->AcryloylChloride + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Catalyst DMF (catalyst) Catalyst->AcryloylChloride HCl HCl (byproduct) Product This compound AcryloylChloride->Product + HCl G cluster_synthesis Synthesis Workflow Start Start: 3-Chloropropionic Acid Reagents Add Acylating Agent (e.g., PCl₃ or Triphosgene) and Solvent (e.g., Toluene) Start->Reagents Reaction Heat under Reflux (e.g., 70-75°C for PCl₃) or Stir at 25°C (for Triphosgene) Reagents->Reaction Workup Work-up: Remove Solvent/Byproducts Reaction->Workup Distillation Purification: Vacuum Distillation Workup->Distillation Product Final Product: This compound Distillation->Product G cluster_reactions Key Reactions of this compound Reagent This compound Amide 3-Chloropropionamide Reagent->Amide Ester 3-Chloropropionate Ester Reagent->Ester AcylatedAromatic Acylated Aromatic Reagent->AcylatedAromatic Amine Amine (R-NH₂) Amine->Amide Acylation Alcohol Alcohol (R-OH) Alcohol->Ester Acylation Aromatic Aromatic Compound Aromatic->AcylatedAromatic Friedel-Crafts Acylation Indanone Indanone AcylatedAromatic->Indanone Cyclization

References

synthesis of 3-Chloropropionyl chloride from acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloropropionyl Chloride from Acrylic Acid

Introduction

This compound is a significant bifunctional chemical intermediate, widely utilized in the synthesis of pharmaceuticals, pesticides, dyes, and other fine chemicals.[1][2] Its structure incorporates both a reactive acyl chloride group and a 2-chloroethyl fragment, making it a versatile building block for various organic transformations, including acylation and nucleophilic substitution.[2] The primary industrial synthesis of this compound originates from acrylic acid, following two main pathways: a direct one-step conversion or a two-step process involving the formation of 3-chloropropionic acid as an intermediate. This guide provides a detailed overview of these synthetic routes, complete with experimental protocols, quantitative data, and process diagrams for researchers and professionals in drug development and chemical synthesis.

Synthetic Pathways

The conversion of acrylic acid to this compound involves two key transformations: the hydrochlorination of the carbon-carbon double bond and the conversion of the carboxylic acid group to an acyl chloride. These can be achieved either sequentially in a two-step process or concurrently in a one-step reaction.

One-Step Synthesis

The one-step method involves the direct reaction of acrylic acid with a reagent that serves as both a chlorinating and hydrochlorinating agent, or a combination of reagents that achieve this in a single pot. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction mechanism involves the initial formation of acryloyl chloride, followed by the addition of hydrogen chloride (generated in situ or added) across the double bond.

A notable variation of this method involves the addition of a small amount of water to the reaction mixture.[1][3] The water reacts with thionyl chloride to generate additional HCl, which facilitates the hydrochlorination of the acrylic acid and any intermediate acryloyl chloride, driving the reaction towards the desired product.[4] Catalysts such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can also be employed to facilitate the conversion.[4][5]

Two-Step Synthesis

This approach separates the hydrochlorination and chlorination steps, allowing for more controlled conditions for each transformation.

  • Step 1: Hydrochlorination of Acrylic Acid: Acrylic acid is reacted with hydrogen chloride (HCl) to produce 3-chloropropionic acid.[6][7] This is an addition reaction across the alkene functional group.[8] The reaction can be carried out by bubbling gaseous HCl through acrylic acid or by using a concentrated aqueous solution of HCl.[6][9]

  • Step 2: Chlorination of 3-Chloropropionic Acid: The resulting 3-chloropropionic acid is then converted to this compound. This is a standard conversion of a carboxylic acid to an acyl chloride, for which several chlorinating agents can be used, including thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), triphosgene (B27547) (bis(trichloromethyl) carbonate), phosphorus trichloride (B1173362) (PCl₃), or phosphorus oxychloride (POCl₃).[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from acrylic acid, based on published procedures.

Protocol 1: One-Step Synthesis using Thionyl Chloride and Water

This protocol is adapted from a patented method that utilizes water to facilitate the reaction.[3]

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200g of acrylic acid and 2g of water.

  • While stirring, cool the mixture to below 20°C in an ice bath.

  • Slowly add 360g of thionyl chloride dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 6 hours.

  • After the reflux period, arrange the apparatus for distillation. Distill at atmospheric pressure until the vapor temperature reaches 120°C to remove excess thionyl chloride and other low-boiling impurities.

  • The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Two-Step Synthesis

This protocol involves the initial synthesis of 3-chloropropionic acid, followed by its conversion to the acyl chloride using triphosgene.

Step 1: Synthesis of 3-Chloropropionic Acid This is a general procedure for hydrochlorination.

  • In a reaction vessel, charge acrylic acid.

  • Bubble dry hydrogen chloride gas through the stirred acrylic acid at a temperature of 15-45°C.[7] The reaction progress can be monitored by gas chromatography.[7]

  • Continue the addition of HCl until the conversion of acrylic acid is complete. The crude 3-chloropropionic acid can be used directly in the next step or purified.

Step 2: Synthesis of this compound using Triphosgene [10]

  • In a 1000 ml reaction flask, add 52.6 g (0.485 mol) of 3-chloropropionic acid and 500 ml of toluene (B28343).

  • To this solution, add 72.0 g of triphosgene (a safer alternative to phosgene).

  • Slowly warm the mixture to 25°C and maintain it for 8 hours with stirring.

  • After the reaction is complete, remove the toluene under reduced pressure.

  • The remaining liquid is the desired product, this compound.

Data Presentation

The following tables summarize quantitative data from various synthetic methods for this compound.

Table 1: Comparison of One-Step Synthesis Methods

Method Chlorinating Agent Catalyst/Additive Temperature (°C) Time (h) Yield (%) Purity (%) Reference
1 Thionyl Chloride Water 20°C (addition), then reflux 6 86 99.1 [3]
2 Thionyl Chloride N,N-dimethylacetamide, Water 60-70 1 90.1 99.1 [4]
3 POCl₃ Catalyst 80 0.42 (25 min) 77 (conversion) - [2]

| 4 | Oxalyl Chloride | Catalyst | - | - | 68 (conversion) | - |[2] |

Table 2: Data for Two-Step Synthesis Method

Step Reagents Temperature (°C) Time (h) Yield (%) Reference
Hydrochlorination Acrylic Acid, HCl (gas) 15-45 - - [7]

| Chlorination | 3-Chloropropionic Acid, Triphosgene | 25 | 8 | 98.5 |[10] |

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathways

G AcrylicAcid Acrylic Acid OneStep One-Step Synthesis AcrylicAcid->OneStep  SOCl₂ / H₂O or other chlorinating agents Intermediate 3-Chloropropionic Acid AcrylicAcid->Intermediate  HCl Addition FinalProduct This compound OneStep->FinalProduct TwoStep Two-Step Synthesis TwoStep->FinalProduct Intermediate->TwoStep  Chlorination (e.g., Triphosgene, SOCl₂)

Caption: Synthetic routes from Acrylic Acid to this compound.

Diagram 2: Logical Flow of the One-Step Synthesis

G cluster_reactants Reactants & Additives cluster_process Reaction Process cluster_purification Purification AA Acrylic Acid Mix Mixing & Cooling (<20°C) AA->Mix SOCl2 Thionyl Chloride Addition Dropwise Addition of Thionyl Chloride SOCl2->Addition H2O Water (Additive) H2O->Mix Mix->Addition Reflux Heating to Reflux (~6 hours) Addition->Reflux Distil1 Atmospheric Distillation (Remove excess SOCl₂) Reflux->Distil1 Distil2 Vacuum Distillation Distil1->Distil2 Product Final Product: This compound Distil2->Product

Caption: Experimental workflow for the one-step synthesis protocol.

References

An In-depth Technical Guide on the Reaction Mechanisms of 3-Chloropropionyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3-chloropropionyl chloride, a versatile bifunctional reagent, with various nucleophiles.[1] Its dual functionality, featuring a potent acylating agent in the form of an acid chloride and an alkylating site at the terminal chlorine, makes it a critical building block in organic synthesis and pharmaceutical research.[1] This document details the mechanistic pathways, provides experimental protocols for key reactions, and presents quantitative data to support the described transformations.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[1] This mechanism proceeds through a two-step addition-elimination pathway.[1] The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophile, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form N-substituted 3-chloropropionamides.[1] The reaction is typically vigorous and exothermic.[1] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The reaction often requires a base or excess amine to neutralize the hydrogen chloride byproduct, which forms an ammonium (B1175870) chloride salt with the amine.[1][2] This reaction is fundamental in the synthesis of various pharmaceuticals, including the anticonvulsant drug Beclamide.[1][3]

Amine_Reaction cluster_mech Mechanism reactant1 Cl-CH2-CH2-CO-Cl reactant2 R-NH2 intermediate [Tetrahedral Intermediate] product1 Cl-CH2-CH2-CO-NH-R product2 HCl A 3-Chloropropionyl chloride C Nucleophilic Attack A->C B Amine (R-NH2) B->C D Tetrahedral Intermediate C->D E Chloride Elimination D->E F Proton Transfer E->F G 3-Chloropropionamide F->G H HCl F->H

Caption: Reaction pathway for the formation of 3-chloropropionamides.

Experimental Protocols

Synthesis of Beclamide (N-benzyl-3-chloropropanamide): A continuous flow method has been developed for the synthesis of beclamide.[3][4] While specific laboratory-scale batch protocols are less detailed in the provided results, a general procedure for the acylation of an amine can be inferred.

General Protocol for N-acylation:

  • Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents), to the solution.

  • Slowly add this compound (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
Nucleophile (Amine)ProductConditionsYield (%)Reference
BenzylamineBeclamideContinuous flow, 1 min>80 (conversion)[3][4]
Anilines3-chloro-N-phenylpropanamidesVariesGood[1]
m-Anisidine3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDENot specifiedSynthesis route available[5]

Reactions with O-Nucleophiles (Alcohols)

In a similar fashion to amines, alcohols react with this compound to produce 3-chloropropionate esters.[1] The reaction mechanism is also a nucleophilic addition-elimination.[6] These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl generated.

Alcohol_Reaction cluster_mech Mechanism A 3-Chloropropionyl chloride C Nucleophilic Attack A->C B Alcohol (R-OH) B->C D Tetrahedral Intermediate C->D E Chloride Elimination D->E F Deprotonation E->F G 3-Chloropropionate Ester F->G H HCl F->H

Caption: Reaction pathway for the formation of 3-chloropropionate esters.

Experimental Protocols

General Protocol for Esterification:

  • Dissolve the alcohol (1 equivalent) and a base such as pyridine (B92270) (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add this compound (1.1 equivalents) dropwise to the cooled, stirring solution.

  • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-6 hours, or until TLC indicates completion.

  • Dilute the reaction mixture with the solvent and wash sequentially with water, dilute copper sulfate solution (to remove pyridine), and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by distillation or column chromatography.

Data Presentation
Nucleophile (Alcohol)ProductConditionsYield (%)Reference
EthanolEthyl 3-chloropropionateCold, exothermicNot specified[6]
PhenolsPhenyl 3-chloropropionatesBase-catalyzedNot specified[1]

Reactions with S-Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react with this compound to form 3-chloropropionyl thioesters.[7] The mechanism is analogous to that of amines and alcohols. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and can be used for this transformation.

Thiol_Reaction cluster_mech Mechanism A 3-Chloropropionyl chloride C Nucleophilic Attack A->C B Thiol (R-SH) B->C D Tetrahedral Intermediate C->D E Chloride Elimination D->E F Deprotonation E->F G 3-Chloropropionyl Thioester F->G H HCl F->H

Caption: Reaction pathway for the formation of 3-chloropropionyl thioesters.

Experimental Protocols

General Protocol for Thioesterification:

  • To a solution of the thiol (1 equivalent) in an aprotic solvent like THF, add a base such as triethylamine (1.1 equivalents) at 0°C.

  • Stir the mixture for 10-15 minutes to form the thiolate in situ.

  • Slowly add this compound (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. After completion, filter the triethylammonium (B8662869) chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Data Presentation

Friedel-Crafts Acylation with Aromatic Compounds

This compound is used in Friedel-Crafts acylation reactions to introduce the 3-chloropropionyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[9] This reaction is a key step in the synthesis of various cyclic compounds, such as indanone derivatives.[1][10]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A Cl-CH2-CH2-CO-Cl C [Cl-CH2-CH2-C=O]+ [AlCl4]- (Acylium Ion Complex) A->C + AlCl3 B AlCl3 D Arene (e.g., Thiophene) E Sigma Complex (Arenium Ion) D->E + Acylium Ion F Aryl Ketone E->F - H+ G HCl + AlCl3

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

Synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one: [11]

  • This procedure illustrates a common Friedel-Crafts acylation.[11]

  • The acylation of thiophene (B33073) is performed with this compound in the presence of a stoichiometric amount of aluminum chloride as the Lewis acid catalyst.[11]

  • A trap for the liberated HCl gas should be connected to the reaction apparatus.[11]

  • The reaction yields the desired ketone in excellent yields (80-90%) and purity.[11]

  • Purification is achieved by simple filtration through a bed of celite and charcoal, avoiding complex chromatography.[11]

Data Presentation
AreneLewis AcidProductConditionsYield (%)Reference
ThiopheneAlCl₃3-chloro-1-(thiophen-2-yl)propan-1-oneNot specified80-90[11]
Benzene substituentAlCl₃/NaCl2,3-dihydro-1-indanone derivative0-60°C (acylation), then 150-200°C (cyclization)Not specified[12]
tert-butylbenzeneNot specifiedIndanone derivativeFriedel-Crafts acylation followed by cyclizationNot specified[1]

Acylation of Indoles

The acylation of indoles with this compound can be complex, as indoles have multiple reactive sites. Acylation can occur at the nitrogen (N-acylation) or at the C3 position (C3-acylation). Selective acylation often requires specific reaction conditions. For instance, selective C3-acylation can be achieved using dialkylaluminum chloride as a Lewis acid, which avoids the need for N-H protection.[13] This method is effective for a wide range of acyl chlorides and both electron-rich and electron-deficient indoles.[13]

Indole_Acylation cluster_workflow Logical Workflow for Selective C3-Acylation Indole Indole Intermediate Indole-Lewis Acid Complex Indole->Intermediate AcylChloride 3-Chloropropionyl chloride AcylChloride->Intermediate Nucleophilic Attack at C3 LewisAcid Et2AlCl or Me2AlCl LewisAcid->Intermediate Solvent CH2Cl2 (Mild Conditions) Solvent->Intermediate Product 3-Acylindole Intermediate->Product

References

The Bifunctional Nature of 3-Chloropropionyl Chloride in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionyl chloride is a versatile bifunctional reagent that holds a significant position in modern organic synthesis. Its unique molecular architecture, featuring both a highly reactive acyl chloride and a terminal alkyl chloride, allows for a diverse range of chemical transformations. This dual functionality enables its use as a crucial building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its reactivity, key applications, and experimental protocols for its use in the synthesis of important chemical entities.

Introduction

This compound (C₃H₄Cl₂O) is a colorless to pale yellow liquid characterized by the presence of two distinct reactive sites: a highly electrophilic acyl chloride group and a primary alkyl chloride. This bifunctional nature allows for sequential and selective reactions, making it an invaluable tool for synthetic chemists. The acyl chloride participates readily in nucleophilic acyl substitution reactions, while the alkyl chloride is susceptible to nucleophilic substitution, typically under different reaction conditions. This orthogonality in reactivity is the cornerstone of its utility in multi-step synthetic strategies.

This guide will explore the fundamental reactivity of this compound, present its applications in the synthesis of key pharmaceutical intermediates, and provide detailed experimental procedures for representative reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number625-36-5
Molecular FormulaC₃H₄Cl₂O
Molecular Weight126.97 g/mol
Boiling Point143-145 °C
Density1.33 g/mL at 25 °C
Refractive Indexn20/D 1.457
AppearanceClear, light yellow liquid

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ (ppm): ~3.3 (t), ~3.8 (t)
¹³C NMR (CDCl₃)δ (ppm): ~40 (CH₂Cl), ~50 (CH₂CO), ~172 (C=O)
IR (Neat)ν (cm⁻¹): ~1800 (C=O stretch)
Mass Spec (EI)m/z: 91 (base peak), 63, 27

The Bifunctional Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is significantly more reactive towards nucleophiles than the alkyl chloride. This allows for selective acylation reactions to be performed while leaving the alkyl chloride moiety intact for subsequent transformations.

Nucleophilic Acyl Substitution

The acyl chloride functionality is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic. Common nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts reactions) readily react with the acyl chloride.

Nucleophilic Alkyl Substitution

The alkyl chloride at the 3-position is less reactive than the acyl chloride. It undergoes nucleophilic substitution reactions, typically with stronger nucleophiles or under conditions that favor Sₙ2 reactions. This allows for the introduction of a second nucleophile after the initial acylation step.

The logical workflow for utilizing the bifunctional nature of this compound is depicted below.

Bifunctional_Reactivity_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation/Cyclization A This compound C Acylated Intermediate A->C Reaction at Acyl Chloride B Nucleophile 1 (e.g., Amine, Alcohol, Arene) B->C E Final Product C->E Reaction at Alkyl Chloride D Nucleophile 2 (Intramolecular or Intermolecular) D->E

Caption: General workflow illustrating the sequential reactivity of this compound.

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to introduce a three-carbon chain with functionalities at both ends is particularly valuable.

Synthesis of Beclamide

Beclamide is an anticonvulsant drug. Its synthesis provides a classic example of the acylation reactivity of this compound.

Beclamide_Synthesis reagent1 This compound product Beclamide (N-Benzyl-3-chloropropionamide) reagent1->product Acylation reagent2 Benzylamine (B48309) reagent2->product

Caption: Synthetic pathway for Beclamide.

Experimental Protocol: Synthesis of Beclamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether. Add triethylamine (B128534) (1.1 equivalents) to act as a base.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred benzylamine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Table 3: Reaction Parameters for the Synthesis of Beclamide

ParameterValue/Condition
Benzylamine1.0 eq
This compound1.0 eq
BaseTriethylamine (1.1 eq)
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction TimeSeveral hours
Typical Yield >80%
Synthesis of Indanone Derivatives (Friedel-Crafts Acylation and Cyclization)

The bifunctionality of this compound is elegantly demonstrated in the synthesis of indanone derivatives. This involves an initial Friedel-Crafts acylation of an aromatic ring, followed by an intramolecular Friedel-Crafts alkylation (cyclization).

Indanone_Synthesis start Benzene Derivative intermediate 3-Chloro-1-(aryl)propan-1-one start->intermediate Friedel-Crafts Acylation reagent This compound reagent->intermediate product Indanone Derivative intermediate->product Intramolecular Friedel-Crafts Alkylation catalyst1 AlCl₃ catalyst1->intermediate catalyst2 Acid (e.g., H₂SO₄) catalyst2->product

Caption: Two-step synthesis of Indanones.

Experimental Protocol: Synthesis of 5-tert-Butyl-3,4-dihydro-2H-inden-1-one

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise. Then, add tert-butylbenzene (B1681246) (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1 hour and then at room temperature for 3 hours.

  • Work-up (Acylation): Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Cyclization: Add the crude acylated product to concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Work-up (Cyclization): Pour the reaction mixture onto crushed ice and extract with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Table 4: Reaction Parameters for Indanone Synthesis

ParameterAcylationCyclization
Aromatic Substrate1.0 eq-
This compound1.0 eq-
CatalystAlCl₃ (1.1 eq)H₂SO₄
SolventDichloromethane-
Temperature0 °C to RT0 °C to RT
Typical Yield ~75-88% (over two steps)
Precursor to Propranolol Intermediate

While the most common synthesis of the beta-blocker Propranolol starts from α-naphthol and epichlorohydrin, an alternative route can be envisioned where an intermediate is synthesized using this compound. This highlights its role in constructing the carbon skeleton of complex drugs.

Propranolol_Intermediate_Synthesis cluster_pathway Synthetic Pathway to a Propranolol Precursor start α-Naphthol intermediate1 3-Chloro-1-(naphthalen-1-yloxy)propan-2-one start->intermediate1 Williamson Ether Synthesis (conceptual variation) reagent1 This compound reagent1->intermediate1 intermediate2 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., NaBH₄) reagent2->intermediate2 product Propranolol intermediate2->product Nucleophilic Substitution reagent3 Isopropylamine reagent3->product

Caption: Conceptual synthetic pathway to Propranolol via a this compound derived intermediate.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly four-membered rings like azetidinones (β-lactams).

Synthesis of Azetidinones

The reaction of this compound with an imine (Schiff base) can lead to the formation of a 3-chloro-azetidinone ring system, a core structure in many biologically active compounds. However, a more common route involves the intramolecular cyclization of a 3-chloropropionamide (B146405).

Azetidinone_Synthesis cluster_pathway Azetidinone Synthesis via Intramolecular Cyclization start_amine Primary Amine intermediate_amide 3-Chloropropionamide Derivative start_amine->intermediate_amide Acylation reagent_cpc This compound reagent_cpc->intermediate_amide product_azetidinone Azetidin-2-one (B1220530) intermediate_amide->product_azetidinone Intramolecular Nucleophilic Substitution reagent_base Base (e.g., NaH, K₂CO₃) reagent_base->product_azetidinone

Caption: Synthesis of Azetidin-2-ones from 3-chloropropionamides.

Experimental Protocol: General Procedure for Azetidin-2-one Synthesis

  • Amide Formation: To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add this compound (1.05 equivalents) dropwise. Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

  • Work-up (Amide): Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the resulting 3-chloropropionamide by recrystallization or column chromatography.

  • Cyclization: To a solution of the purified 3-chloropropionamide (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up (Cyclization): Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude azetidin-2-one by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile bifunctional building block in organic synthesis. The differential reactivity of its acyl chloride and alkyl chloride functionalities allows for the strategic and sequential introduction of various molecular fragments, enabling the efficient construction of complex target molecules. Its widespread application in the synthesis of pharmaceuticals and heterocyclic compounds underscores its importance to the chemical and drug development industries. The experimental protocols and synthetic pathways detailed in this guide serve as a practical resource for researchers and scientists leveraging the unique chemical properties of this compound in their synthetic endeavors.

Spectroscopic Profile of 3-Chloropropionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloropropionyl chloride, a key bifunctional reagent utilized in various synthetic pathways, including the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
3.762Triplet-CH₂-Cl
3.363Triplet-CH₂-COCl

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~172C=O (acid chloride)
~47-CH₂-COCl
~39-CH₂-Cl

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. The values presented are typical for this compound.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acid chloride)
~1450MediumCH₂ bend
~750StrongC-Cl stretch

Sample Preparation: Neat liquid film

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for acquiring NMR and IR spectra of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Procedure:

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6 mL of CDCl₃ in a clean, dry vial. The solution is thoroughly mixed using a vortex mixer to ensure homogeneity.[1][2]

  • Transfer to NMR Tube: The prepared solution is carefully transferred into a 5 mm NMR tube to a height of approximately 4-5 cm.[1]

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[1]

    • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.[1]

    • Tuning: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[1]

    • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure using ATR-FTIR:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The sample spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Procedure using Salt Plates (Neat Liquid):

  • Sample Preparation: A single drop of this compound is placed on the surface of one salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

  • Data Acquisition: The "sandwich" of salt plates is mounted in the spectrometer's sample holder, and the IR spectrum is recorded.

  • Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and stored in a desiccator.[3]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride (CAS No. 625-36-5) is a crucial bifunctional reagent in organic synthesis, notably in the development of pharmaceuticals. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for laboratory and drug development environments.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is a combustible liquid that is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3] It is also corrosive to metals and harmful to aquatic life. The material reacts violently with water and is a lachrymator, meaning it irritates the eyes and causes tearing.[4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Corrosive to Metals1H290: May be corrosive to metals
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Inhalation1H330: Fatal if inhaled
Skin corrosion/irritation1AH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H318: Causes serious eye damage
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life

Source: Sigma-Aldrich, Loba Chemie, Thermo Fisher Scientific, PubChem[1][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol [1]
Appearance Clear colorless to yellow or brown liquid[6][7]
Odor Acrid, Pungent[5][6]
Boiling Point 143-145 °C[2][7]
Melting Point -32 °C[6][8]
Density 1.33 g/mL at 25 °C[6][7]
Vapor Pressure Not available
Solubility Soluble in usual organic solvents (acetone, chloroform, toluene, THF).[6] Decomposes in water.[9]

Source: Loba Chemie, PubChem, VanDeMark Chemical, ChemicalBook, Fisher Scientific[1][2][6][7]

Toxicological Information

Exposure to this compound can have severe health consequences.

Table 3: Toxicological Data

Route of ExposureSpeciesValue
Oral (LD50)Ratca. 1130 mg/kg[2][5]
Oral (LD50)Rat> 1000 - < 1470 mg/kg bw[8]
Inhalation (LC50)Rat< 0.9 mg/L (1 hour)[5][8]
Inhalation (LC50)Rat1000 mg/m³/1hr[4]

Source: Thermo Fisher Scientific, ChemicalBook, PubChem[2][4][5][8]

Adverse Effects:

  • Dermatotoxin: Causes skin burns.[4]

  • Lachrymator: Induces tearing.[4]

  • Toxic Pneumonitis: Inhalation can cause inflammation of the lungs.[4]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of all personnel.

General Handling Protocol:

  • Risk Assessment: Conduct a thorough risk assessment before commencing any experiment.

  • Ventilation: Always work within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Water Contact: Avoid all contact with water and moisture as it reacts violently.[10] Keep the workplace dry.

  • Static Discharge: Take precautionary measures against static discharge.

  • Container Handling: Keep containers tightly closed and store in a well-ventilated place.[1] Use only the original container.

Emergency Preparedness Workflow

G cluster_spill Accidental Release cluster_fire Fire Emergency spill_1 Evacuate personnel to safe areas spill_2 Remove all sources of ignition spill_1->spill_2 spill_3 Ensure adequate ventilation spill_2->spill_3 spill_4 Wear appropriate PPE spill_3->spill_4 spill_5 Contain spill with inert absorbent material (e.g., sand, earth) spill_4->spill_5 spill_6 Collect and place in a suitable, closed container for disposal spill_5->spill_6 spill_7 Do NOT use water spill_5->spill_7 fire_1 Use dry chemical, CO2, or alcohol-resistant foam fire_2 DO NOT use water fire_1->fire_2 fire_3 Wear self-contained breathing apparatus (SCBA) and full protective gear fire_1->fire_3 fire_4 Cool containers with water spray from a safe distance fire_3->fire_4 fire_5 Prevent runoff from contaminating water sources fire_4->fire_5

Caption: Workflow for responding to accidental releases and fire emergencies.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure.

Table 4: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch).NIOSH (US) or EN 166 (EU) approved.[3]
Skin Chemical-resistant gloves (inspect before use), complete suit protecting against chemicals, flame-retardant clothing.Appropriate for the concentration and amount of the substance.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149:2001 approved respirator with an appropriate filter for acid gases. For large scale or emergency use, a full-face respirator or self-contained breathing apparatus (SCBA) is necessary.Particulates filter conforming to EN 143, Acid gases filter Type E Yellow conforming to EN14387.[11]

PPE Selection and Use Logic

G start Task Involving This compound ppe_check Is appropriate PPE available? start->ppe_check eyes Wear safety goggles and face shield ppe_check->eyes Yes stop STOP! Obtain correct PPE ppe_check->stop No skin Wear chemical-resistant gloves and protective clothing eyes->skin respiratory Use respirator in a well-ventilated fume hood skin->respiratory proceed Proceed with Task respiratory->proceed

Caption: Decision-making process for PPE selection before handling the chemical.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.[8]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[12]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Source: Sigma-Aldrich, Loba Chemie, ChemicalBook, CDH Fine Chemical, Chemsrc[1][3][8][12]

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO2), or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do NOT use water.[5]

  • Specific Hazards: Combustible material.[5] Containers may explode when heated.[2] Vapors are heavier than air and can spread along floors. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release:

  • Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent the substance from entering drains.

  • Containment and Cleaning: Cover drains. Absorb the spill with inert material such as Chemizorb®, sand, or earth, and collect it in a suitable container for disposal.[12] Do not flush with water.[3]

Storage and Handling

Storage:

  • Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated area.[8]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

  • Never allow the product to come into contact with water during storage.

  • Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

Handling:

  • Work under a chemical fume hood.

  • Do not inhale the substance or allow it to contact the skin, eyes, or clothing.[12]

  • Wash hands thoroughly after handling.

  • Immediately change contaminated clothing.

Stability and Reactivity

  • Reactivity: Reacts violently with water.

  • Chemical Stability: Stable under recommended storage conditions but is sensitive to moisture.[5]

  • Possibility of Hazardous Reactions: Generates dangerous gases or fumes in contact with water, alcohols, amines, and strong alkalis.

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[3]

  • Incompatible Materials: Strong bases, alcohols, oxidizing agents.[3]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are trained on its specific hazards and the necessary safety precautions.

References

An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloropropionyl chloride in common organic solvents. Due to the compound's high reactivity, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its use in research and development.

Executive Summary

This compound (CAS No. 625-36-5) is a bifunctional reagent widely used in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from its two reactive sites: the acyl chloride group, which is a potent acylating agent, and the chloro-substituted propyl chain.[1] A thorough understanding of its behavior in various organic solvents is crucial for reaction design, process development, and safety.

While quantitative solubility data for this compound is not extensively published, it is generally characterized as being soluble in or miscible with a wide range of common aprotic organic solvents.[2][3][4] However, its high reactivity towards nucleophiles means that in protic solvents like alcohols or in the presence of water, it undergoes rapid chemical transformation rather than simple dissolution.[1][3][5][6][7] This guide summarizes the available qualitative solubility data, discusses the compound's reactivity with different solvent classes, and provides a generalized experimental protocol for assessing its solubility under controlled conditions.

Solubility and Reactivity Data

Solvent ClassSpecific SolventQualitative Solubility/MiscibilityReactivity and Remarks
Halogenated Chloroform (CHCl₃)Soluble[8][9]Generally stable. A common solvent for reactions.
Dichloromethane (CH₂Cl₂)Soluble[10]Generally stable. A common solvent for reactions.
Ethers Diethyl Ether (Et₂O)Soluble[8]Generally stable under anhydrous conditions.
Tetrahydrofuran (THF)Soluble[3]Generally stable, but caution is advised as THF can contain peroxide impurities and water.
Ketones Acetone ((CH₃)₂CO)Soluble[3][4]Generally considered a suitable solvent, but potential for slow reaction (e.g., aldol-type) under certain conditions, especially with impurities.
Aromatic Hydrocarbons Toluene (C₆H₅CH₃)Soluble[3]Generally stable. A common solvent for reactions like Friedel-Crafts acylation.
Esters Ethyl Acetate (EtOAc)Soluble[9][11]Generally stable under anhydrous conditions.
Alcohols Ethanol (EtOH)Reacts [3][5][8]Reacts vigorously to form the corresponding ester (ethyl 3-chloropropionate) and HCl.[1][3] Not a suitable solvent for dissolution.
Methanol (B129727) (MeOH)Reacts Reacts vigorously to form the corresponding ester (methyl 3-chloropropionate) and HCl. Not a suitable solvent for dissolution.
Water Water (H₂O)Reacts Violently [5][6][7]Undergoes rapid and vigorous hydrolysis to form 3-chloropropionic acid and hydrochloric acid.[1][3]
Amines Primary/Secondary AminesReacts Violently [3]Reacts to form the corresponding amides. Not a suitable solvent.

Challenges in Determining Solubility of a Reactive Acyl Chloride

Traditional methods for determining solubility, such as the shake-flask method, rely on achieving a thermodynamic equilibrium between the dissolved and undissolved solute in a given solvent.[12] For a highly reactive compound like this compound, this presents significant challenges:

  • Reaction vs. Dissolution: In nucleophilic solvents (e.g., alcohols, water, amines), the compound reacts rapidly.[1][3][5][6][7] What might be observed as "dissolving" is actually the consumption of the starting material to form a new, more soluble product.

  • Moisture Sensitivity: this compound is extremely sensitive to moisture.[6][8] Any trace amount of water in the solvent or from the atmosphere will lead to hydrolysis, forming 3-chloropropionic acid and HCl.[1][3] This degradation alters the system and makes true solubility measurement impossible.

  • Analytical Complexity: Quantifying the concentration of the dissolved acyl chloride requires an analytical method that can distinguish it from its degradation or reaction products in real-time. This often necessitates techniques like in-situ spectroscopy (FTIR) or rapid sampling followed by derivatization and chromatographic analysis under strictly anhydrous conditions.

Due to these factors, for aprotic, non-nucleophilic solvents, it is often more practical to assume complete miscibility unless a second phase is visibly observed.

Experimental Protocols

No standardized protocol for the quantitative determination of this compound solubility in organic solvents is available. However, a generalized methodology can be adapted from standard solubility testing procedures, with stringent controls for the compound's reactivity.

Generalized Protocol for Assessing Solubility/Miscibility in Aprotic Solvents

This protocol outlines a method for the qualitative and semi-quantitative assessment of solubility or miscibility in dry, aprotic solvents. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Objective: To determine if this compound is miscible or forms a saturated solution in a given aprotic solvent at a specific temperature.

Materials:

  • This compound (≥98% purity)

  • Anhydrous organic solvent (e.g., toluene, chloroform, THF)

  • Oven-dried glassware (vials with septa, graduated cylinders, syringes)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical method for quantification (e.g., GC-FID with a calibration curve, quantitative NMR with an internal standard)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Use anhydrous grade solvents, preferably passed through a solvent purification system or stored over molecular sieves.

  • Solvent Addition: In a dry vial under a positive pressure of inert gas, add a precise volume of the anhydrous solvent (e.g., 10.0 mL). Place a magnetic stir bar in the vial.

  • Temperature Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and allow the solvent to reach thermal equilibrium.

  • Titration with Solute: Using a dry gas-tight syringe, add a small, known volume of this compound (e.g., 100 µL) to the stirring solvent. Seal the vial with a septum.

  • Observation: Observe the solution for any signs of immiscibility (e.g., cloudiness, formation of a second layer, undissolved droplets). If the solution remains clear and homogenous, the compound is miscible at this concentration.

  • Incremental Addition (for semi-quantitative analysis): Continue adding small, known increments of this compound. After each addition, allow the solution to stir for several minutes and observe.

  • Saturation Point: The point at which a persistent second phase or cloudiness appears is the saturation point. Record the total volume of solute added.

  • Confirmation and Quantification (Optional): If a potential saturation point is reached, a sample of the clear supernatant can be carefully extracted using a syringe with a filter tip. This sample should be immediately quenched (e.g., by reacting with a large excess of anhydrous methanol to form the stable ester) and analyzed by a pre-calibrated analytical method (e.g., GC) to determine the concentration.

Safety Precautions: this compound is corrosive, a lachrymator, and reacts violently with water.[5][6] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

Visualizations

Logical Relationship of Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound, taking into account its reactivity.

start Select Solvent check_type Solvent Type? start->check_type protic Protic or Nucleophilic (e.g., Alcohols, Water, Amines) check_type->protic Protic aprotic Aprotic & Non-Nucleophilic (e.g., Toluene, Chloroform) check_type->aprotic Aprotic reaction Chemical Reaction Occurs (Esterification, Hydrolysis, Amidation) protic->reaction protocol Perform Solubility Test (Under Inert Atmosphere) aprotic->protocol observe Observe for Immiscibility protocol->observe miscible Result: Miscible / Soluble observe->miscible Homogeneous insoluble Result: Immiscible / Insoluble observe->insoluble Phase Separation

Caption: Logical workflow for assessing this compound solubility.

Experimental Workflow Diagram

The diagram below outlines the key steps of the generalized experimental protocol for determining solubility in an aprotic solvent.

prep 1. Prepare Anhydrous Glassware & Solvents inert 2. Establish Inert Atmosphere (Nitrogen or Argon) prep->inert add_solvent 3. Add Known Volume of Anhydrous Solvent to Vial inert->add_solvent equilibrate 4. Equilibrate to Target Temperature add_solvent->equilibrate add_solute 5. Add Incremental Volume of This compound equilibrate->add_solute observe 6. Stir and Observe for Phase Separation add_solute->observe observe->add_solute No homogeneous Homogeneous Solution observe->homogeneous heterogeneous Phase Separation (Saturation Point) observe->heterogeneous record 7. Record Total Volume Added at Saturation observe->record Yes end End Protocol record->end

Caption: Experimental workflow for solubility testing of this compound.

References

physical properties of 3-Chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 3-Chloropropionyl Chloride

Introduction

This compound (CAS No. 625-36-5), also known as β-chloropropionyl chloride, is a significant bifunctional chemical intermediate widely utilized in organic synthesis.[1] Its molecular structure, featuring both an acyl chloride and a chloroalkane functional group, allows for a diverse range of chemical reactions, making it a versatile building block in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and visual representations of key processes to support researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is typically a clear, colorless to light yellow or brown liquid characterized by a pungent odor.[2][4] It is a combustible liquid that reacts violently with water and is sensitive to moisture.[5][6]

Quantitative Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C₃H₄Cl₂O
Molecular Weight 126.97 g/mol [7][8][9]
Density 1.33 g/mLat 25 °C[7][10][11][12]
Boiling Point 143-145 °Cat 760 mmHg[7][10][11][13]
Melting Point -32 °C[2][4][13]
Refractive Index (n_D) 1.457at 20 °C[7][10][11]
Flash Point 70 °C (158.9 °F)Closed Cup[2][12]
Viscosity 1.4 mPa·sat 20 °C[13]
Vapor Density 4.38 (Air = 1)
Vapor Pressure 4.5 mmHgat 20 °C
Solubility Profile

This compound exhibits solubility in a range of common organic solvents, including ethanol, ether, chloroform, ethyl acetate, acetone, and toluene (B28343).[2][10] However, it is crucial to note its reactivity. It reacts violently with water, hydrolyzing to form 3-chloropropionic acid and hydrochloric acid.[2][5][13] It also reacts with other nucleophilic solvents such as alcohols and amines.[2][13]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below are detailed protocols for two common synthetic routes.

Method 1: Acylation of 3-Chloropropionic Acid with Triphosgene

This method is noted for its high yield and involves the reaction of 3-chloropropionic acid with triphosgene, a safer alternative to phosgene (B1210022) gas.[3][14]

Materials and Equipment:

  • 3-Chloropropionic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Toluene

  • 1000 mL three-necked reaction flask

  • Magnetic stirrer and heating mantle

  • Condenser and drying tube

  • Rotary evaporator

Procedure:

  • In a 1000 mL reaction flask, combine 52.6 g (0.485 mol) of 3-chloropropionic acid with 500 mL of toluene.[14]

  • To this solution, add 72.0 g (0.242 mol, which is equivalent to 0.726 mol of phosgene) of triphosgene. Note: The original source appears to have a typo in the molar amount of triphosgene; the stoichiometry should be carefully considered. A 1:1 molar ratio of 3-chloropropionic acid to phosgene equivalents is typical.[14]

  • Slowly heat the reaction mixture to 25°C and maintain this temperature for 8 hours with continuous stirring.[14]

  • Monitor the reaction progress until the mixture becomes a transparent liquid, indicating the completion of the reaction.

  • After the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.[14]

  • The resulting crude product is this compound. A yield of approximately 60.7 g (98.5%) can be expected.[14]

  • For subsequent reactions, the product can be dissolved in a suitable solvent like chloroform.[14] For higher purity, vacuum distillation is recommended.[1]

Method 2: Continuous Flow Synthesis from Acrylic Acid

Continuous flow chemistry offers a safer and more efficient alternative for producing this compound, minimizing the risks associated with hazardous reagents and prolonged reaction times.[1][15][16]

Materials and Equipment:

  • Acrylic acid

  • A chlorinating agent (e.g., oxalyl chloride or thionyl chloride)

  • A catalyst (e.g., N,N-dimethylformamide - DMF)

  • Microreactor or tubular flow reactor setup

  • Syringe pumps

  • Back-pressure regulator

Procedure:

  • A continuous flow setup is assembled, typically consisting of two inlet streams fed by syringe pumps, a microreactor or heated tube, and a back-pressure regulator.

  • Stream 1: Prepare a solution of acrylic acid.

  • Stream 2: Prepare the chlorinating agent (e.g., oxalyl chloride) with a catalytic amount of DMF.

  • The two streams are pumped into a T-mixer to ensure rapid mixing before entering the reactor coil.

  • The reaction involves two key steps that occur in flow: the formation of the acid chloride from acrylic acid and the subsequent 1,4-addition of hydrogen chloride (generated in situ or added).[15]

  • The reaction parameters (temperature, pressure, and residence time) are optimized. For example, using POCl₃ as the chlorinating agent, conversions of 77% have been achieved at 80°C with a 25-minute residence time.[1] With other systems, conversions up to 94% are possible.[1][15]

  • The output stream from the reactor contains this compound, which can be collected for use or purified via continuous distillation methods like a wiped film evaporator.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound from 3-chloropropionic acid.

Synthesis_Workflow Workflow for Synthesis of this compound start Start: Reagents reagents 1. Combine 3-Chloropropionic Acid, Triphosgene, and Toluene in Flask start->reagents Prepare Mixture reaction 2. Heat to 25°C and React for 8 hours (with stirring) reagents->reaction Initiate Reaction evaporation 3. Remove Toluene (Reduced Pressure Evaporation) reaction->evaporation Reaction Complete product Crude Product: This compound evaporation->product Isolate Product purification Optional: Vacuum Distillation for Purification product->purification If High Purity Needed final_product Pure this compound product->final_product Use as Crude purification->final_product Yields Pure Product

Caption: Synthesis of this compound from 3-Chloropropionic Acid.

References

An In-depth Technical Guide on the Stability and Storage of 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionyl chloride is a highly reactive bifunctional reagent crucial in organic synthesis, particularly in the pharmaceutical industry. Its inherent instability, primarily due to its susceptibility to hydrolysis and thermal decomposition, necessitates stringent storage and handling protocols to maintain its purity and reactivity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including an examination of its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Introduction

This compound (C₃H₄Cl₂O), a colorless to light yellow liquid with a pungent odor, is a valuable building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals.[1] Its utility stems from its two reactive sites: a highly electrophilic acyl chloride group and a chlorinated alkyl chain. However, the very features that make it a versatile reagent also contribute to its instability. This guide aims to provide an in-depth understanding of the factors affecting the stability of this compound and to offer practical guidance for its proper storage and handling to ensure its quality and integrity in research and development settings.

Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to its chemical reactivity. The acyl chloride functional group is highly susceptible to nucleophilic attack, making the compound reactive towards a variety of substances.

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture. It reacts readily and violently with water in an exothermic hydrolysis reaction to form 3-chloropropionic acid and hydrochloric acid.[2][3] This reaction is typically pseudo-first-order and leads to a rapid degradation of the compound, rendering it unsuitable for its intended synthetic purpose.

Reaction Pathway: Hydrolysis

3-Chloropropionyl_chloride This compound Products 3-Chloropropionic acid + HCl 3-Chloropropionyl_chloride->Products Hydrolysis Water H₂O Water->3-Chloropropionyl_chloride start This compound heat Exposure to Heat start->heat decomposition Decomposition Initiates heat->decomposition products Formation of CO, CO₂, HCl, and other byproducts decomposition->products cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample This compound Sample Methanol Add Anhydrous Methanol Sample->Methanol Derivatization Formation of Methyl 3-chloropropionate Methanol->Derivatization Dilution Dilute with Dichloromethane Derivatization->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Methyl 3-chloropropionate Integration->Quantification Stability Assess Purity and Degradation Quantification->Stability

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing the versatile bifunctional reagent, 3-chloropropionyl chloride. This reagent serves as a key building block for constructing a range of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.

Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Quinolinone derivatives are important structural motifs in a number of biologically active compounds. The following protocol outlines the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the production of the antipsychotic drug aripiprazole (B633), starting from 3-aminophenol (B1664112) and this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

  • In a suitable reaction vessel, a mixture of 3-aminophenol (50 g, 0.458 mol), sodium bicarbonate (59.2 g, 0.705 mol), and dichloromethane (B109758) (250 mL) is stirred under a nitrogen atmosphere at room temperature for 30 minutes.

  • This compound (66.7 g, 0.52 mol) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid is filtered and crystallized from water to yield 3-chloro-N-(3-hydroxyphenyl)propanamide.[1]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a solution of 3-chloro-N-(3-hydroxyphenyl)propanamide (50 g, 0.250 mol) in N,N-dimethylacetamide (11 mL), add aluminum chloride (125 g, 0.936 mol) portion-wise at 70 °C.

  • The reaction mixture is then heated to 140 °C and stirred for 4 hours. Monitor the reaction progress by TLC.

  • After cooling, toluene (B28343) and water are added to the reaction mixture.

  • The resulting solid is filtered, washed with a cold methanol-water (1:1) mixture, and dried to give 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2]

Quantitative Data
StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurity (by HPLC)
13-Chloro-N-(3-hydroxyphenyl)propanamide3-AminophenolThis compound, NaHCO₃Dichloromethane2 hRoom Temp.93%-
27-Hydroxy-3,4-dihydro-2(1H)-quinolinone3-Chloro-N-(3-hydroxyphenyl)propanamideAlCl₃N,N-Dimethylacetamide4 h140 °C61-62%99.3-99.5%

Reaction Pathway

Quinolinone Synthesis aminophenol 3-Aminophenol intermediate 3-Chloro-N-(3-hydroxyphenyl)propanamide aminophenol->intermediate NaHCO₃, DCM, RT cpc 3-Chloropropionyl chloride cpc->intermediate quinolinone 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone intermediate->quinolinone AlCl₃, DMA, 140°C

Caption: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis of 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Phenothiazine (B1677639) and its derivatives are a cornerstone in the development of antipsychotic medications. This compound is used to acylate the nitrogen atom of the phenothiazine core, introducing a reactive handle for further derivatization.

Experimental Protocol

This protocol describes a continuous-flow synthesis method.

  • Prepare a 3 M solution of this compound in N,N-dimethylformamide (DMF).

  • Prepare a 2 M solution of 10H-phenothiazine in DMF.

  • The two solutions are mixed and pumped through a coil reactor at 100 °C with a residence time of 5 minutes.

  • The output stream contains 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[3]

Quantitative Data
ProductStarting MaterialReagentsSolventResidence TimeTemperatureConversion
3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one10H-PhenothiazineThis compoundDMF5 min100 °C97%

Experimental Workflow

Phenothiazine Synthesis Workflow reagent1 3M 3-Chloropropionyl chloride in DMF mixer Mixing reagent1->mixer reagent2 2M 10H-Phenothiazine in DMF reagent2->mixer reactor Coil Reactor (100°C, 5 min) mixer->reactor product 3-Chloro-1-(10H-phenothiazin- 10-yl)propan-1-one reactor->product

Caption: Continuous-flow synthesis of a phenothiazine derivative.

Synthesis of 2,3-Dihydro-1-indanone

Indanones are valuable intermediates in the synthesis of various pharmaceuticals and natural products. The following one-pot protocol utilizes a Friedel-Crafts acylation followed by an intramolecular cyclization.

Experimental Protocol
  • In a reaction vessel, mix a benzene (B151609) derivative with a molten salt mixture of AlCl₃/NaCl.

  • Under stirring, add this compound dropwise at a temperature between 0-40 °C.

  • Maintain the temperature between 0-60 °C for 0.5-3 hours to complete the Friedel-Crafts acylation.

  • Increase the temperature to 150-200 °C for 0.5-4 hours to induce cyclization.

  • The reaction product is then hydrolyzed at 50-100 °C to yield the 2,3-dihydro-1-indanone derivative.[4]

Quantitative Data
StepReaction TypeSubstrateReagentsTemperatureTime
1Friedel-Crafts AcylationBenzene DerivativeThis compound, AlCl₃/NaCl0-60 °C0.5-3 h
2CyclizationAcylated Intermediate-150-200 °C0.5-4 h
3HydrolysisCyclized Product-50-100 °C-

Logical Relationship of Synthesis Steps

Indanone Synthesis Logic start Benzene Derivative + This compound acylation Friedel-Crafts Acylation (0-60°C) start->acylation cyclization Intramolecular Cyclization (150-200°C) acylation->cyclization hydrolysis Hydrolysis (50-100°C) cyclization->hydrolysis product 2,3-Dihydro-1-indanone hydrolysis->product Benzoxazole Synthesis aminophenol 2-Aminophenol intermediate o-Hydroxyamide Intermediate aminophenol->intermediate Base, Solvent cpc 3-Chloropropionyl chloride cpc->intermediate benzoxazole 2-(2-Chloroethyl)benzoxazole intermediate->benzoxazole Heat/Dehydrating Agent Thiazinanone Synthesis start N-Substituted Thiourea + This compound acylation Acylation start->acylation cyclization Intramolecular Cyclization acylation->cyclization product 2-Imino-1,3-thiazinan-4-one Derivative cyclization->product

References

Application Notes and Protocols for Friedel-Crafts Acylation with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The use of 3-chloropropionyl chloride as the acylating agent is of particular interest as it introduces a functionalized three-carbon chain, providing a versatile handle for subsequent chemical modifications, such as cyclization reactions to form heterocyclic compounds.

This document provides detailed protocols for the Friedel-Crafts acylation of various aromatic substrates with this compound, using aluminum chloride (AlCl₃) as a catalyst. Safety precautions, reaction setup, workup procedures, and data on reaction parameters are presented to guide researchers in successfully employing this important transformation.

Reaction Principle

The Friedel-Crafts acylation with this compound proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride, coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the arenium ion by the AlCl₄⁻ complex restores the aromaticity of the ring and yields the corresponding 3-chloro-1-aryl-1-propanone, along with the regeneration of the catalyst and the formation of HCl.[1][2][3]

Experimental Protocols

General Safety Precautions
  • Corrosive Reagents: this compound and aluminum chloride are corrosive and moisture-sensitive.[4] Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the acyl chloride and the quenching step.[6][7] Maintain proper temperature control using an ice bath.

Protocol 1: Friedel-Crafts Acylation of Benzene (B151609) with this compound

This protocol outlines the synthesis of 3-chloro-1-phenylpropan-1-one.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • This compound

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[7][8]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[8]

  • Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the cooled suspension over 10-15 minutes while stirring.[8] An orange-colored complex should form.[6]

  • Addition of Aromatic Substrate: To this mixture, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0-5 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[8][9] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4][8]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4][8]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) with this compound

This protocol describes the synthesis of 3-chloro-1-(4-methoxyphenyl)propan-1-one. Anisole is an activated aromatic ring, and the reaction conditions may be milder.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anisole (anhydrous)

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: To a round-bottom flask containing a stir bar, add anhydrous aluminum chloride (1.1 equivalents) or ferric chloride (0.9 equivalents) and anhydrous dichloromethane.[11]

  • Addition of Acylating Agent: Add this compound (1.0 equivalent) to the flask.

  • Addition of Anisole: Slowly add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over approximately 5 minutes.[11]

  • Reaction: Stir the mixture for a further 10-15 minutes after the addition is complete.[11]

  • Quenching: Quench the reaction by the slow, dropwise addition of ice-cold water.[11]

  • Workup: Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with dichloromethane (2 x volumes).[11]

  • Washing: Wash the combined organic layers with 5% aqueous NaOH solution.[11]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to yield the product.[11]

Data Presentation

The following tables summarize typical quantitative data for Friedel-Crafts acylation reactions. Note that yields and optimal conditions can vary depending on the specific substrate and reaction scale.

Table 1: Molar Ratios of Reactants and Catalysts

Aromatic SubstrateAcyl ChlorideCatalyst (Equivalents)Substrate:Acyl Chloride:Catalyst RatioReference
TolueneAcetyl ChlorideAlCl₃ (1.1)1 : 1.1 : 1.1[7]
AnisolePropionyl ChlorideFeCl₃ (0.9)1 : 1 : 0.9[11]
BromobenzeneAcetyl ChlorideAlCl₃ (1.2)1 : 1.1 : 1.2[12]
BenzeneEthanoyl ChlorideAlCl₃ (stoichiometric)1 : 1 : >1[13]

Table 2: Reaction Conditions and Yields

Aromatic SubstrateAcyl ChlorideSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
TolueneAcetyl ChlorideDichloromethane0 to RT15-60 min60-76%[7]
AnisoleAcetic AnhydrideDichloromethaneRefluxNot specified85.7%[14]
BromobenzeneAcetic AnhydrideDichloromethaneReflux30 min28.73%[10]
BenzeneEthanoyl ChlorideNone6030 minHigh[13]

Visualizations

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere C Weigh Anhydrous Catalyst (AlCl3) A->C B Prepare Anhydrous Solvent B->C F Cool Catalyst Suspension to 0-5 °C C->F D Prepare Aromatic Substrate Solution H Add Aromatic Substrate Solution D->H E Prepare this compound G Add this compound E->G F->G G->H I Stir at Room Temperature H->I J Quench with Ice/HCl I->J K Extract with Organic Solvent J->K L Wash Organic Layer K->L M Dry and Concentrate L->M N Purify Product M->N

Caption: General workflow for Friedel-Crafts acylation.

Signaling Pathway of Acylium Ion Formation and Reaction

Acylium_Ion_Formation AcylChloride 3-Chloropropionyl Chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl3 LewisAcid AlCl3 (Lewis Acid) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Generates AlCl4 AlCl4- SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Product Aryl Ketone Product SigmaComplex->Product - H+ CatalystRegen AlCl3 (regenerated) + HCl SigmaComplex->CatalystRegen + AlCl4-

Caption: Formation of the acylium ion and subsequent reaction.

References

3-Chloropropionyl Chloride: A Versatile Building Block for Advanced Polymer Architectures in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloropropionyl chloride is a highly reactive bifunctional molecule that serves as a crucial building block in organic synthesis. While its direct polymerization is not a common strategy due to the high reactivity of the acyl chloride group, it is an invaluable reagent for the synthesis of functional polymers with tailored properties for biomedical applications, particularly in the field of drug delivery. The presence of both a reactive acyl chloride and a terminal chlorine atom allows for versatile modification of polymers and the creation of platforms for drug conjugation.[1][2] This document outlines key applications and detailed protocols for utilizing this compound in the synthesis of functional polymers for researchers in polymer chemistry and drug development.

The primary strategies for incorporating the 3-chloropropionyl moiety into a polymer backbone are:

  • Post-Polymerization Modification: This approach involves the synthesis of a polymer with reactive functional groups (e.g., hydroxyl groups) followed by a reaction with this compound to introduce the chloro-functional side chains. This method allows for the use of well-established polymerization techniques to create a base polymer with controlled molecular weight and architecture.

  • Polymerization of a Derived Monomer: This strategy involves the synthesis of a stable, polymerizable monomer that incorporates the 3-chloropropionyl group. This monomer can then be polymerized using controlled radical polymerization techniques to yield a functional polymer with pendant chloro groups.

These chloro-functionalized polymers serve as versatile platforms for the covalent attachment of therapeutic agents, targeting ligands, and imaging agents. The carbon-chlorine bond can be readily displaced by nucleophiles, such as amines or thiols present on drug molecules, to form stable conjugates. Furthermore, the ester or amide linkage formed from the propionyl group can be designed to be cleavable under specific physiological conditions, enabling controlled drug release at the target site.[1]

Applications in Drug Delivery

Polymers functionalized with this compound offer significant advantages in the design of sophisticated drug delivery systems:

  • Drug Conjugation: The pendant chloro groups provide reactive sites for the covalent attachment of a wide range of drug molecules containing nucleophilic functional groups. This covalent linkage can improve drug solubility, stability, and circulation half-life.

  • Controlled Drug Release: By incorporating cleavable linkers, the drug can be released from the polymer carrier in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of specific enzymes. This targeted release minimizes off-target toxicity and enhances therapeutic efficacy.[2][3][4][5]

  • Targeted Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the polymer backbone to direct the drug-polymer conjugate to specific cells or tissues, further enhancing the therapeutic index of the drug.

Experimental Protocols

This section provides detailed protocols for the two primary strategies for synthesizing chloro-functionalized polymers using this compound.

Protocol 1: Post-Polymerization Modification of Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol describes the synthesis of PHEMA via Atom Transfer Radical Polymerization (ATRP) and its subsequent functionalization with this compound.

Workflow Diagram:

G cluster_0 Step 1: ATRP of HEMA cluster_1 Step 2: Functionalization A HEMA Monomer F ATRP Reaction A->F B Initiator (e.g., EBiB) B->F C Catalyst (e.g., CuBr) C->F D Ligand (e.g., PMDETA) D->F E Solvent (e.g., Methanol) E->F G Purification F->G H Poly(2-hydroxyethyl methacrylate) (PHEMA) G->H I PHEMA M Esterification Reaction I->M J This compound J->M K Base (e.g., Pyridine) K->M L Solvent (e.g., Anhydrous THF) L->M N Purification M->N O Chloro-functionalized Polymer N->O

Caption: Workflow for the synthesis of a chloro-functionalized polymer via post-polymerization modification.

Materials:

  • 2-Hydroxyethyl methacrylate (B99206) (HEMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Methanol (B129727) (anhydrous)

  • This compound

  • Pyridine (B92270) (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

Step 1: Synthesis of PHEMA by ATRP

  • In a Schlenk flask, add CuBr (e.g., 0.1 mmol).

  • Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add anhydrous methanol (e.g., 10 mL) and PMDETA (e.g., 0.2 mmol) via a nitrogen-purged syringe. Stir the mixture until a homogeneous green solution is formed.

  • In a separate flask, dissolve HEMA (e.g., 20 mmol) and EBiB (e.g., 0.2 mmol) in anhydrous methanol (e.g., 10 mL).

  • Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

  • Transfer the monomer/initiator solution to the catalyst solution via a cannula under a positive nitrogen pressure.

  • Place the reaction flask in a preheated oil bath at a controlled temperature (e.g., 60 °C) and stir for the desired time to achieve the target molecular weight.

  • To quench the polymerization, open the flask to air and add a large excess of THF.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Collect the white precipitate by filtration and dry under vacuum.

  • Further purify the polymer by dialysis against deionized water and subsequent lyophilization.

Step 2: Functionalization of PHEMA with this compound

  • Dissolve the dried PHEMA (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (e.g., 1.5 equivalents per hydroxyl group on PHEMA) to the solution.

  • Add this compound (e.g., 1.2 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Precipitate the functionalized polymer by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate to ensure the removal of any unreacted reagents.

  • Dry the final chloro-functionalized polymer under vacuum.

Protocol 2: Synthesis and Polymerization of 2-(3-Chloropropionyloxy)ethyl Methacrylate (CPEMA)

This protocol outlines the synthesis of a monomer derived from HEMA and this compound, followed by its polymerization via ATRP.

Workflow Diagram:

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization of CPEMA A HEMA E Esterification Reaction A->E B This compound B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Purification E->F G CPEMA Monomer F->G H CPEMA Monomer M ATRP Reaction H->M I Initiator (e.g., EBiB) I->M J Catalyst (e.g., CuBr) J->M K Ligand (e.g., PMDETA) K->M L Solvent (e.g., Anisole) L->M N Purification M->N O Poly(CPEMA) N->O

Caption: Workflow for the synthesis of a chloro-functionalized polymer via polymerization of a derived monomer.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • This compound

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Diethyl ether

Procedure:

Step 1: Synthesis of 2-(3-Chloropropionyloxy)ethyl Methacrylate (CPEMA) Monomer

  • Dissolve HEMA (e.g., 0.1 mol) and triethylamine (e.g., 0.12 mol) in anhydrous DCM (e.g., 200 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (e.g., 0.11 mol) in anhydrous DCM (e.g., 50 mL) dropwise to the stirred HEMA solution over a period of 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture successively with deionized water, 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the purified CPEMA monomer by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Polymerization of CPEMA by ATRP

  • In a Schlenk flask, add CuBr (e.g., 0.05 mmol).

  • Seal the flask and deoxygenate by cycling between vacuum and nitrogen.

  • Add anhydrous anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via a nitrogen-purged syringe. Stir until a homogeneous solution is formed.

  • In a separate vial, dissolve the CPEMA monomer (e.g., 10 mmol) and EBiB (e.g., 0.1 mmol).

  • Deoxygenate the monomer/initiator mixture by bubbling with nitrogen.

  • Transfer the monomer/initiator mixture to the catalyst solution.

  • Place the reaction flask in a thermostatically controlled oil bath (e.g., 70 °C) and stir.

  • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or GC.

  • After reaching the desired conversion, quench the polymerization by exposing the reaction mixture to air and diluting with THF.

  • Remove the copper catalyst by passing the solution through a neutral alumina column.

  • Precipitate the polymer by adding the solution to a large volume of cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polymers synthesized using the protocols described above. The exact values will depend on the specific reaction conditions.

Table 1: Characterization of PHEMA Synthesized by ATRP

ParameterValueMethod
Monomer to Initiator Ratio100:1-
Reaction Time (hours)4-
Monomer Conversion (%)85¹H NMR
Number-Average Molecular Weight (Mn, g/mol )11,000GPC
Polydispersity Index (PDI)1.15GPC

Table 2: Characterization of Chloro-functionalized Polymer (Post-Polymerization Modification)

ParameterValueMethod
Degree of Functionalization (%)>95¹H NMR
Mn, g/mol (after functionalization)19,500GPC
PDI (after functionalization)1.18GPC

Table 3: Characterization of Poly(CPEMA) Synthesized by ATRP

ParameterValueMethod
Monomer to Initiator Ratio50:1-
Reaction Time (hours)6-
Monomer Conversion (%)92¹H NMR
Mn, g/mol 10,200GPC
PDI1.20GPC

Application Example: Drug Conjugation

This section provides a general protocol for the conjugation of a model amine-containing drug to the chloro-functionalized polymer.

Logical Relationship Diagram:

G A Chloro-functionalized Polymer E Nucleophilic Substitution Reaction A->E B Amine-containing Drug B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF) D->E F Purification (Dialysis) E->F G Drug-Polymer Conjugate F->G

Caption: Logical workflow for the conjugation of a drug to the chloro-functionalized polymer.

Procedure:

  • Dissolve the chloro-functionalized polymer (e.g., 100 mg) in anhydrous DMF (e.g., 5 mL) in a round-bottom flask.

  • Add the amine-containing drug (e.g., 1.5 equivalents per chloro group) to the solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 2.0 equivalents per chloro group) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 50 °C) for 48 hours under a nitrogen atmosphere.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of the drug.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the drug-polymer conjugate by extensive dialysis against a suitable solvent (e.g., DMF/water mixtures followed by pure water) to remove unreacted drug, base, and salt byproducts.

  • Lyophilize the purified solution to obtain the final drug-polymer conjugate as a solid.

  • Characterize the conjugate by ¹H NMR and UV-Vis spectroscopy to determine the drug loading content.

Disclaimer: These protocols provide a general framework. Researchers should optimize the reaction conditions, stoichiometry, and purification methods for their specific polymer, drug, and application. All manipulations involving reactive and hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity. This document provides detailed application notes and protocols for the use of 3-chloropropionyl chloride, a versatile bifunctional reagent, in various microwave-assisted synthetic transformations. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering efficient methods for the preparation of diverse molecular scaffolds.

This compound serves as a reactive acylating agent and possesses a 2-chloroethyl moiety that can participate in subsequent nucleophilic substitution or elimination reactions. This dual reactivity makes it a valuable building block for the synthesis of a wide range of acyclic and heterocyclic compounds. The application of microwave irradiation to these reactions can significantly reduce reaction times from hours to minutes, often leading to cleaner reaction profiles and easier purification.

Microwave-Assisted N-Acylation of Amines

The N-acylation of primary and secondary amines with this compound is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active compounds. Microwave irradiation provides a rapid and efficient method for this conversion.

Quantitative Data for N-Acylation
Substrate (Amine)Microwave Power (W)Temperature (°C)Time (min)SolventBaseYield (%)Reference
Aniline15012010Ethanol (B145695)DIPEA75-85Adapted from[1]
Benzylamine15012010EthanolDIPEA80-90Adapted from[1]
Morpholine15012010EthanolDIPEA85-95Adapted from[1]
Pyrrolidine (B122466)1001005AcetonitrileEt3N80-90Adapted from[2]
Piperidine1001005AcetonitrileEt3N82-92Adapted from[2]
Experimental Protocol: General Procedure for Microwave-Assisted N-Acylation
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) and a suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N), 1.2 mmol) in an appropriate solvent (3-5 mL) such as ethanol or acetonitrile.

  • Add this compound (1.1 mmol) dropwise to the stirred solution.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (refer to the table above).

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(3-chloropropionyl) amide.

Microwave-Assisted O-Acylation of Alcohols

The synthesis of 3-chloropropionate esters via O-acylation of alcohols is another valuable application. These esters can serve as intermediates in the synthesis of various pharmaceuticals and fine chemicals. Microwave heating accelerates this esterification process.

Quantitative Data for O-Acylation
Substrate (Alcohol)Microwave Power (W)Temperature (°C)Time (min)SolventBaseYield (%)Reference
Benzyl alcohol12011015Toluene (B28343)Pyridine70-80General Protocol
Phenol12011015ToluenePyridine65-75General Protocol
Cyclohexanol12011015ToluenePyridine70-85General Protocol
Methanol10010010NoneNone60-70Adapted from[3]
Ethanol10010010NoneNone65-75Adapted from[3]
Experimental Protocol: General Procedure for Microwave-Assisted O-Acylation
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the alcohol (1.0 mmol) and a base (e.g., pyridine, 1.2 mmol) in a suitable solvent (3-5 mL) like toluene or operate neat if the alcohol is a liquid.

  • Add this compound (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (refer to the table above).

  • After completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Microwave-Assisted Friedel-Crafts Acylation

Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to aryl propyl ketones. While some studies suggest that microwave irradiation may not significantly accelerate intermolecular Friedel-Crafts reactions, it can still offer advantages in terms of controlled heating and reduced reaction times in certain cases, particularly when using ionic liquids as both solvent and catalyst.

Quantitative Data for Friedel-Crafts Acylation
Substrate (Arene)Microwave Power (W)Temperature (°C)Time (min)Catalyst/SolventYield (%)Reference
Anisole1501503AlCl3/[bmim]Cl90-95Adapted from[4]
Toluene1501503AlCl3/[bmim]Cl85-90Adapted from[4]
Benzene1501505AlCl3/[bmim]Cl70-80Adapted from[4]
Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation in Ionic Liquid
  • In a 10 mL microwave reaction vial, add the aromatic substrate (1.2 mmol) and this compound (1.0 mmol).

  • To this mixture, add the acidic ionic liquid (e.g., AlCl3-[bmim]Cl, N=0.6) (1.2 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 3-5 minutes.[4]

  • After cooling, carefully quench the reaction by adding ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

One-Pot Synthesis of Pyranoisoquinolinediones

A notable application of this compound in microwave-assisted synthesis is the high-yielding, one-pot synthesis of condensed 5-substituted pyranoisoquinoline-1,6-diones from 2-substituted isoquinoline-1,3-diones.

Quantitative Data for Pyranoisoquinolinedione Synthesis
Substrate (Isoquinoline-1,3-dione)Microwave Power (W)Temperature (°C)Time (min)SolventBaseYield (%)
N-Phenylisoquinoline-1,3-dioneNot specifiedNot specifiedNot specifiedTHFNaH75-88
N-Benzylisoquinoline-1,3-dioneNot specifiedNot specifiedNot specifiedTHFNaH75-88
N-Methylisoquinoline-1,3-dioneNot specifiedNot specifiedNot specifiedTHFNaH75-88

Note: Specific microwave parameters were not detailed in the available literature; optimization may be required.

Experimental Protocol: Synthesis of Pyranoisoquinolinediones
  • To a solution of the 2-substituted isoquinoline-1,3-dione (1.0 mmol) in dry THF (5 mL) in a microwave-safe vessel, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) and seal the vessel.

  • Irradiate the reaction mixture in a microwave reactor. Typical conditions may involve heating to 100-120 °C for 10-20 minutes (optimization is recommended).

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyranoisoquinolinedione.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Reactants + Solvent + Base mw_vial Microwave Vial reagents->mw_vial Combine mw_reactor Microwave Reactor mw_vial->mw_reactor Irradiate workup Quenching & Extraction mw_reactor->workup Cool & Process purification Column Chromatography/ Recrystallization workup->purification product Pure Product purification->product

Caption: Generalized workflow for microwave-assisted synthesis.

Biological Significance and Signaling Pathways

Compounds synthesized using this compound as a building block have shown potential in drug discovery. For instance, pyranoquinoline derivatives, structurally related to the pyranoisoquinolinediones described herein, have demonstrated anti-inflammatory and anticancer activities.[5][6] One of the key signaling pathways implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway is a major target for therapeutic intervention. Pyranochalcones and certain quinoline (B57606) derivatives have been shown to inhibit NF-κB activation.[1][8] It is plausible that the pyranoisoquinolinediones synthesized via the described microwave protocol could exhibit similar inhibitory effects on the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Ubiquitination & Degradation NFkB p50/p65 (NF-κB) NFkB_active Active p50/p65 NFkB->NFkB_active Release Gene Target Gene Transcription (Inflammation, Survival) NFkB_active->Gene Translocates & Activates Nucleus Nucleus Inhibitor Synthesized Compound (e.g., Pyranoisoquinolinedione) Inhibitor->IKK Inhibits? Inhibitor->NFkB_active Inhibits Translocation?

References

Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride is a valuable and versatile bifunctional reagent used extensively in the synthesis of pharmaceuticals, agrochemicals, and polymers. However, its traditional batch synthesis is often hampered by safety concerns related to the use of hazardous chlorinating agents, long reaction times, and potential for runaway reactions. Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety through the use of small reactor volumes, and improving efficiency and product consistency.

This application note provides a detailed protocol for the continuous flow synthesis of this compound from acrylic acid. By leveraging the benefits of microreactor technology, this method allows for a safer, more efficient, and scalable on-demand production of this important chemical intermediate. The principles outlined here can be adapted for the synthesis of various this compound derivatives.

Key Advantages of Continuous Flow Synthesis

  • Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with exothermic reactions and toxic reagents.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields.

  • Increased Efficiency and Purity: Shorter residence times and superior control over stoichiometry reduce the formation of byproducts, often resulting in a cleaner product stream that may not require extensive purification.

  • Scalability: The transition from laboratory-scale synthesis to pilot or production scale can be readily achieved by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel).

Experimental Protocols

This section details the materials, equipment, and procedures for the continuous flow synthesis of this compound.

Materials and Equipment
  • Reagents:

    • Acrylic Acid (≥99%)

    • Thionyl Chloride (≥99%)

    • Phosphoryl Chloride (≥99%)

    • Oxalyl Chloride (≥99%)

    • Dimethylformamide (DMF, catalyst, anhydrous)

    • Nitrogen gas (for inert atmosphere)

  • Equipment:

    • Two high-precision syringe pumps or HPLC pumps

    • T-mixer or Y-mixer

    • PFA or glass microreactor coil (e.g., 3 mL volume, 0.5 mm internal diameter)

    • Temperature controller with oil bath or heating block

    • Back pressure regulator (set to e.g., 5-10 bar)

    • Collection flask

    • Fume hood

    • Standard laboratory glassware

    • Analytical equipment (GC-MS or NMR for reaction monitoring)

General Procedure for Continuous Flow Synthesis
  • System Setup:

    • Assemble the continuous flow system within a well-ventilated fume hood as depicted in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks.

    • Purge the system with nitrogen gas to ensure an inert atmosphere.

    • Set the temperature controller for the microreactor to the desired reaction temperature (e.g., 80 °C).

    • Set the back pressure regulator to the desired pressure to maintain the reagents in the liquid phase.

  • Reagent Preparation:

    • Stream A: Prepare a solution of acrylic acid. For a solvent-free ("neat") reaction, pure acrylic acid is used.

    • Stream B: Prepare a solution of the chlorinating agent (e.g., thionyl chloride, phosphoryl chloride, or oxalyl chloride). If a catalyst such as DMF is used, it can be pre-mixed with the chlorinating agent.

  • Reaction Execution:

    • Load the prepared reagent solutions into their respective syringe pumps.

    • Start the pumps simultaneously at the calculated flow rates to achieve the desired residence time and stoichiometry. For a 3 mL reactor and a 25-minute residence time, the total flow rate would be 0.12 mL/min.

    • The two streams converge at the T- or Y-mixer and enter the heated microreactor coil where the reaction takes place.

    • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a flask.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

    • The collected crude product can be analyzed by GC-MS or NMR to determine conversion and purity.

  • Work-up and Purification (if necessary):

    • For many applications, the crude this compound may be used directly in subsequent steps ("telescoped synthesis").

    • If purification is required, the excess chlorinating agent and any solvent can be removed by distillation under reduced pressure.

Data Presentation

The following table summarizes the quantitative data for the continuous flow synthesis of this compound using different chlorinating agents.

Chlorinating AgentCatalyst (equiv.)Temperature (°C)Residence Time (min)Conversion (%)Notes
Thionyl ChlorideNot specifiedMild25Up to 94High conversion under optimized conditions.[1][2]
Phosphoryl Chloride0.5802577Equimolar amounts of acrylic acid and POCl₃.[2]
Oxalyl ChlorideNot specifiedNot specifiedNot specified68Moderate conversion.[2]

Safety Precautions

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • This compound: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled. Handle with extreme care.

    • Thionyl Chloride, Phosphoryl Chloride, Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle under an inert atmosphere and away from moisture.

  • Reaction System:

    • Ensure the continuous flow system is leak-proof.

    • The off-gases from the reaction should be directed to a scrubber containing a neutralizing solution (e.g., aqueous sodium hydroxide).

  • Emergency Procedures:

    • Have appropriate spill kits and emergency quench solutions (e.g., sodium bicarbonate) readily available.

    • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Visualizations

Signaling Pathway of Synthesis

Synthesis_Pathway Reaction Pathway for this compound Synthesis Acrylic_Acid Acrylic Acid Intermediate Acryloyl Chloride (Intermediate) Acrylic_Acid->Intermediate Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Intermediate Product This compound Intermediate->Product Michael Addition HCl HCl (byproduct or reactant) HCl->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Continuous_Flow_Workflow Continuous Flow Experimental Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis ReagentA Stream A: Acrylic Acid PumpA Syringe Pump A ReagentA->PumpA ReagentB Stream B: Chlorinating Agent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Microreactor Coil (e.g., 3 mL, 80°C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (GC-MS, NMR) Collection->Analysis

References

Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] Its structure, featuring a reactive acyl chloride group and a chloro-substituted propyl chain, allows for diverse chemical transformations, including acylations, esterifications, and Friedel-Crafts reactions.[2] This dual reactivity makes it a valuable building block for constructing complex molecular architectures found in various active pharmaceutical ingredients (APIs).[2]

This document provides detailed application notes and experimental protocols for the use of this compound and structurally related acyl chlorides in the synthesis of key pharmaceutical intermediates for drugs such as the anticonvulsant Beclamide, the antianginal agent Ranolazine, and the vasodilator Buflomedil. Additionally, general protocols for the synthesis of β-amino acid derivatives and β-lactams (azetidinones) are presented.

Synthesis of Beclamide (N-benzyl-3-chloropropionamide) Intermediate

Beclamide is an anticonvulsant drug, and its synthesis provides a classic example of N-acylation using this compound. The reaction involves the amidation of benzylamine (B48309) with this compound.

Experimental Protocols

Protocol 1: Batch Synthesis of N-benzyl-3-chloropropionamide

This protocol describes a standard laboratory-scale batch synthesis of the Beclamide intermediate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred benzylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-benzyl-3-chloropropionamide by recrystallization or column chromatography.

Protocol 2: Continuous Flow Synthesis of N-benzyl-3-chloropropionamide

A continuous flow setup offers a more rapid and potentially safer method for the synthesis.

Experimental Setup: A microreactor system is used where solutions of the reactants are pumped and mixed. The product stream is then collected for work-up.

Procedure:

  • Prepare separate solutions of this compound and benzylamine in a suitable solvent.

  • Pump the reactant solutions into a microreactor system.

  • The reaction occurs within the microreactor, and a conversion of over 80% can be achieved in as little as one minute.[3][4]

  • The output from the reactor is collected and subjected to a similar work-up and purification procedure as in the batch synthesis.

Data Presentation
ParameterBatch SynthesisContinuous Flow Synthesis
Conversion >95% (with optimization)>80%[3][4]
Reaction Time Several hours1 minute[3][4]
Temperature 0°C to room temperatureMild temperatures[4]
Yield (after purification) HighHigh
Purity >95%High

Visualizations

cluster_batch Batch Synthesis Workflow reagents Dissolve Benzylamine & Triethylamine in Dichloromethane cooling Cool to 0°C reagents->cooling addition Add this compound Solution cooling->addition reaction Stir at Room Temperature addition->reaction workup Quench, Wash & Dry reaction->workup purification Recrystallization/Chromatography workup->purification product_batch N-benzyl-3-chloropropionamide purification->product_batch

Batch Synthesis Workflow for Beclamide Intermediate.

cluster_flow Continuous Flow Synthesis reactant1 This compound Solution pump1 Pump reactant1->pump1 reactant2 Benzylamine Solution pump2 Pump reactant2->pump2 microreactor Microreactor (Mixing & Reaction) pump1->microreactor pump2->microreactor collection Product Collection microreactor->collection workup_flow Work-up & Purification collection->workup_flow product_flow N-benzyl-3-chloropropionamide workup_flow->product_flow

Continuous Flow Synthesis of Beclamide Intermediate.

Synthesis of a Key Intermediate for Ranolazine

Ranolazine is an antianginal medication. A key intermediate in its synthesis is N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide. This intermediate is typically prepared by the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride (a structurally similar acylating agent to this compound), followed by reaction with piperazine.[2][5][6]

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethylaniline and triethylamine in dichloromethane.

  • Cool the mixture to 0°C.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture for 4 hours at 0°C.[5]

  • After the reaction is complete, proceed with a standard aqueous work-up to isolate the crude product.

  • The crude N-(2,6-dimethylphenyl)-2-chloroacetamide can be purified by recrystallization.

Data Presentation
ParameterValue
Reactants 2,6-Dimethylaniline, Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane
Temperature 0°C
Reaction Time 4 hours[5]
Yield 82%[5]

Visualization

cluster_ranolazine Synthesis of Ranolazine Intermediate start 2,6-Dimethylaniline conditions Triethylamine, 0°C, 4h start->conditions reagent Chloroacetyl Chloride (in Dichloromethane) reagent->conditions intermediate N-(2,6-dimethylphenyl)- 2-chloroacetamide conditions->intermediate piperazine Piperazine intermediate->piperazine final_intermediate N-(2,6-dimethylphenyl)-2- (1-piperazinyl)acetamide piperazine->final_intermediate

Synthesis of a Key Ranolazine Intermediate.

Synthesis of a Key Intermediate for Buflomedil

Buflomedil is a vasodilator used to treat claudication. A key step in its synthesis involves the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) with 4-chlorobutyryl chloride. While not this compound, this reaction is a relevant example of using a chloro-substituted acyl chloride in the synthesis of a pharmaceutical intermediate.

Experimental Protocol: Friedel-Crafts Acylation with a Chloro-Substituted Acyl Chloride

This protocol is a general representation of a Friedel-Crafts acylation.

Materials:

  • 1,3,5-Trimethoxybenzene

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at -10°C.

  • Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM, keeping the temperature below -5°C.

  • Stir the mixture for an additional 20 minutes.

  • Add a solution of 1,3,5-trimethoxybenzene (1.05 equivalents) in anhydrous DCM dropwise, maintaining the temperature at or below -5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Data Presentation
ParameterValue
Reactants 1,3,5-Trimethoxybenzene, 4-Chlorobutyryl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Temperature -10°C to 0°C
Key Consideration Stoichiometric amount of Lewis acid is required due to complex formation with the ketone product.

Visualization

cluster_buflomedil Friedel-Crafts Acylation for Buflomedil Intermediate aromatic 1,3,5-Trimethoxybenzene reaction_step Electrophilic Aromatic Substitution (-10°C to 0°C, DCM) aromatic->reaction_step acyl_chloride 4-Chlorobutyryl Chloride acyl_chloride->reaction_step catalyst AlCl₃ (Lewis Acid) catalyst->reaction_step product 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one reaction_step->product

Friedel-Crafts Acylation in Buflomedil Synthesis.

General Protocol for the Synthesis of β-Amino Acid Derivatives

This compound can be used to synthesize β-amino acid derivatives through reaction with various nucleophiles, such as amines, followed by further transformations.

Experimental Protocol: Synthesis of N-substituted-β-alanine derivatives

Materials:

  • Primary or secondary amine

  • This compound

  • Base (e.g., triethylamine or sodium hydroxide)

  • Suitable solvent (e.g., dichloromethane, water)

Procedure:

  • Dissolve the amine (1.0 equivalent) and a base (1.1 equivalents) in a suitable solvent.

  • Cool the solution to 0-5°C.

  • Slowly add this compound (1.0-1.1 equivalents) to the cooled solution while stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Perform an appropriate aqueous work-up to isolate the crude N-substituted-3-chloropropionamide.

  • The chloro group can then be displaced by a nucleophile (e.g., ammonia, another amine) to yield the corresponding β-amino acid derivative.

Data Presentation
ParameterGeneral Conditions
Reactants Amine, this compound
Reaction Type N-acylation
Temperature 0°C to room temperature
Key Feature The resulting 3-chloropropionamide (B146405) is a versatile intermediate for further functionalization.

Visualization

cluster_beta_amino Synthesis of β-Amino Acid Derivatives amine Amine (R-NH₂) acylation N-Acylation amine->acylation acyl_chloride This compound acyl_chloride->acylation intermediate N-substituted-3-chloropropionamide acylation->intermediate nucleophilic_sub Nucleophilic Substitution (e.g., with NH₃) intermediate->nucleophilic_sub product N-substituted-β-alanine derivative nucleophilic_sub->product

General Pathway to β-Amino Acid Derivatives.

General Protocol for the Synthesis of β-Lactams (Azetidinones)

This compound can be a precursor for the in-situ generation of a ketene (B1206846), which can then undergo a [2+2] cycloaddition with an imine (Staudinger reaction) to form a β-lactam ring.[7]

Experimental Protocol: Staudinger Reaction for β-Lactam Synthesis

Materials:

  • An imine (Schiff base)

  • This compound

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the imine (1.0 equivalent) and triethylamine (2.0 equivalents) in an anhydrous solvent under an inert atmosphere.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the imine solution at a controlled temperature (often 0°C to room temperature). The this compound reacts with the base to form a ketene in situ.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Filter the triethylamine hydrochloride salt that precipitates.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Remove the solvent under reduced pressure to obtain the crude β-lactam.

  • Purify the product by chromatography or recrystallization.

Data Presentation
ParameterGeneral Conditions
Reaction Type Staudinger [2+2] Cycloaddition[7]
Key Reactants Imine, this compound (as ketene precursor), Triethylamine
Stereochemistry The stereochemical outcome (cis or trans β-lactam) depends on the substituents on the imine and the ketene, as well as the reaction conditions.[7]

Visualization

cluster_beta_lactam Staudinger Synthesis of β-Lactams imine Imine cycloaddition [2+2] Cycloaddition imine->cycloaddition acyl_chloride This compound ketene In-situ Ketene Formation acyl_chloride->ketene base Triethylamine base->ketene ketene->cycloaddition product β-Lactam (Azetidinone) cycloaddition->product

Staudinger Reaction for β-Lactam Synthesis.

References

Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of amines with 3-chloropropionyl chloride is a fundamental and widely utilized transformation in organic synthesis. This reaction forms a robust amide bond, yielding N-(3-chloropropionyl) amines. These products are versatile bifunctional intermediates, possessing both a nucleophilic secondary amide and a reactive alkyl chloride moiety. This dual functionality makes them valuable building blocks in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The resulting chloro-substituted amides serve as precursors for various heterocyclic compounds and can be further functionalized through nucleophilic substitution at the terminal chlorine atom.

Reaction Mechanism and Principles

The N-acylation of an amine with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically fast and exothermic.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base, which can be a second equivalent of the amine starting material or an added non-nucleophilic base like triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom, yielding the neutral N-acylated amide product and an ammonium (B1175870) salt byproduct.[1]

It is crucial to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction, as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Applications in Research and Drug Development

N-(3-chloropropionyl) amines are key intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the ability to introduce a three-carbon chain with a reactive handle (the chlorine atom) onto an amine.

  • Synthesis of Heterocycles: The electrophilic carbon bearing the chlorine and the nucleophilic amide nitrogen can be involved in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

  • Linker Chemistry: The 3-chloropropionyl group can serve as a linker to attach the amine-containing molecule to other molecules of interest, such as proteins, peptides, or other small molecules.

  • Pharmacophore Introduction: The N-acylated moiety itself can be a critical part of a pharmacophore, contributing to the binding of the molecule to its biological target. For instance, derivatives of N-aryl-3-chloropropionamides have been investigated for their immunosuppressive activities.[3]

  • Precursors to Diverse Functionalities: The terminal chlorine can be displaced by a variety of nucleophiles (e.g., azides, thiols, amines) to introduce further chemical diversity and create libraries of compounds for screening.[4]

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the N-acylation of various amines with this compound under different reaction conditions.

Amine SubstrateReaction ConditionsYield (%)Reference
AnilinePropylene oxide, Phosphate buffer77[5]
p-ToluidinePropylene oxide, Phosphate buffer73[5]

Note: The provided data is illustrative and reaction yields can vary significantly based on the specific substrate, solvent, temperature, and base used. Optimization of reaction conditions is often necessary to achieve high yields.

Experimental Protocols

General Protocol for the N-Acylation of an Aromatic Amine

This protocol provides a general procedure for the N-acylation of an aromatic amine with this compound.

Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (NEt3) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aromatic amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Add this compound (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The addition of the acyl chloride may result in the formation of a precipitate (the ammonium salt of the base).

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • This compound is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the acyl chloride.

  • Solvents like DCM are volatile and potentially harmful. Use them in a fume hood.

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

experimental_workflow start Dissolve Amine in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl_chloride Add this compound (dropwise, < 5 °C) add_base->add_acyl_chloride react Stir at RT (Monitor by TLC) add_acyl_chloride->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for N-acylation.

Role in Drug Discovery

drug_discovery_role cluster_synthesis Synthesis cluster_diversification Molecular Diversification cluster_application Drug Discovery Applications Amine Amine (Starting Material) Intermediate N-(3-chloropropionyl) amine (Versatile Intermediate) Amine->Intermediate AcylChloride 3-Chloropropionyl Chloride AcylChloride->Intermediate Heterocycles Heterocycle Synthesis Intermediate->Heterocycles Nucleophilic_Sub Nucleophilic Substitution (e.g., with R-SH, R-N₃, R₂-NH) Intermediate->Nucleophilic_Sub Linker_Chem Linker Chemistry Intermediate->Linker_Chem Bioactive_Molecules Biologically Active Molecules Heterocycles->Bioactive_Molecules Nucleophilic_Sub->Bioactive_Molecules Linker_Chem->Bioactive_Molecules Screening High-Throughput Screening Bioactive_Molecules->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: Role as a versatile intermediate in drug discovery.

References

Application Notes and Protocols for the Synthesis of Indanones using 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 1-indanones, a critical structural motif in numerous biologically active molecules and therapeutic agents. The described method utilizes a two-step, one-pot or two-step sequence involving an initial Friedel-Crafts acylation of an aromatic substrate with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) to yield the indanone core. This approach is robust and widely applicable for the preparation of a variety of substituted indanones.

Introduction

The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, forming the core of drugs for conditions like Alzheimer's disease.[1] The synthesis described herein is a classical and effective method for constructing this framework. The overall process involves the acylation of a benzene (B151609) derivative with this compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a 3-chloro-1-aryl-1-propanone intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by a strong acid like sulfuric acid or by heating with the Lewis acid, to afford the final 1-indanone product.[2]

Reaction Mechanism

The synthesis proceeds in two key stages:

  • Intermolecular Friedel-Crafts Acylation: The Lewis acid (e.g., AlCl₃) activates the this compound, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring to form a ketone, the 3-chloro-1-aryl-1-propanone intermediate.

  • Intramolecular Friedel-Crafts Alkylation: The Lewis acid or a Brønsted acid then facilitates the formation of a carbocation from the chloroalkyl side chain of the intermediate. This carbocation is subsequently attacked by the aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone, followed by deprotonation to restore aromaticity.

reaction_mechanism cluster_acylation Step 1: Friedel-Crafts Acylation cluster_cyclization Step 2: Intramolecular Cyclization Aromatic Aromatic Substrate Intermediate 3-Chloro-1-aryl-1-propanone Aromatic->Intermediate Electrophilic Attack Reagent This compound Reagent->Intermediate Catalyst1 AlCl₃ (Lewis Acid) Catalyst1->Reagent Activates Intermediate2 3-Chloro-1-aryl-1-propanone Product 1-Indanone Intermediate2->Product Intramolecular Alkylation Catalyst2 H₂SO₄ or AlCl₃ Catalyst2->Intermediate2 Promotes

Caption: General mechanism for indanone synthesis.

Quantitative Data Summary

The following table summarizes the yields of various indanone syntheses using this compound under different reaction conditions.

Aromatic SubstrateCatalyst(s)Reaction ConditionsProductYield (%)Reference
BenzeneAlCl₃, then H₂SO₄Not specified1-IndanoneNot specified[2]
Disubstituted BenzenesAlCl₃, then H₂SO₄Not specifiedSubstituted 1-IndanonesNot specified[2]
2-Bromo-1,3-dimethylbenzeneAlCl₃, then H₂SO₄Acylation, then 90°C for cyclization4-Bromo-5,7-dimethyl-1-indanone and 6-Bromo-4,5-dimethyl-1-indanone39 and 40[2]
tert-ButylbenzeneAlCl₃, then H₂SO₄Acylation at 0°C, cyclization at 90°C6-tert-Butyl-1-indanoneNot specified
ChlorobenzeneAlCl₃One-pot: acylation and cyclization5-Chloro-1-indanoneNot specified[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Substituted 1-Indanones

This protocol is adapted from the synthesis of pterosin A precursors.[2]

Materials:

  • Substituted benzene derivative (e.g., 2-bromo-1,3-dimethylbenzene)

  • This compound

  • Aluminum chloride (AlCl₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1-1.5 equivalents) in anhydrous DCM.

    • Cool the suspension to 0°C using an ice bath.

    • To this suspension, add the substituted benzene derivative (1.0 equivalent).

    • Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C or warm to room temperature and stir for 0.5-3 hours, monitoring the progress by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-1-aryl-1-propanone intermediate.

  • Intramolecular Cyclization:

    • To the crude intermediate, add concentrated sulfuric acid.

    • Heat the mixture to 90°C for 0.5-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, carefully pour the reaction mixture onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-indanone.

Protocol 2: One-Pot Synthesis of 2,3-Dihydro-1-indanone and Derivatives

This protocol is based on a patented one-pot method.[4]

Materials:

  • Benzene or substituted benzene derivative

  • This compound

  • Aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Water

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, mix the benzene derivative with a mixture of AlCl₃ and NaCl.

  • Acylation:

    • Stir the mixture and add this compound dropwise at a temperature between 0-40°C.

    • Control the reaction temperature between 0-60°C and maintain for 0.5-3 hours to complete the Friedel-Crafts acylation.

  • Cyclization:

    • Increase the temperature of the reaction mixture to 150-200°C and hold for 0.5-4 hours to effect the cyclization.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture and then perform hydrolysis at a temperature of 50-100°C.

    • After hydrolysis, perform a standard aqueous work-up and extraction with an organic solvent.

    • Purify the product by distillation or recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Charge Aromatic Substrate and Lewis Acid Start->Reactants Cooling Cool to 0°C Reactants->Cooling Addition Add 3-Chloropropionyl Chloride Dropwise Cooling->Addition Acylation Friedel-Crafts Acylation (0°C to RT) Addition->Acylation Cyclization Intramolecular Cyclization (Heating) Acylation->Cyclization Quench Quench with Ice/Water Cyclization->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/ Distillation) Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for indanone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloropropionyl Chloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 3-chloropropionyl chloride. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional reagent with two primary electrophilic sites susceptible to nucleophilic attack:

  • Acyl Chloride Carbonyl Carbon: This is the most reactive site, readily undergoing acylation reactions with a wide range of nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts reactions).

  • Carbon Bearing the Alkyl Chloride: This site is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, particularly after the acyl chloride has reacted.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: this compound is highly sensitive to moisture and can rapidly hydrolyze to 3-chloropropionic acid and hydrochloric acid.[1] To prevent this, it is crucial to:

  • Work under anhydrous conditions, using dried solvents and glassware.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly opened or properly stored this compound.

Q3: What are the common side products when reacting this compound with amines?

A3: Besides the desired N-substituted-3-chloropropionamide, several side products can form:

  • Acrylamide (B121943) derivative: This is formed via an elimination reaction (E2) of HCl from the initial product, which is promoted by basic conditions.

  • Polymerization products: The acrylamide derivative, being a Michael acceptor, can undergo polymerization.

  • Di-acylated amine: If the amine has more than one reactive N-H bond, di-acylation can occur, though this is less common with primary amines under controlled stoichiometry.

  • Amine hydrochloride salt: The HCl generated during the acylation will react with the amine starting material or a non-nucleophilic base to form a salt.

Q4: Can I use this compound in Friedel-Crafts acylations? What are the potential issues?

A4: Yes, this compound is commonly used in Friedel-Crafts acylations to introduce a 3-chloropropionyl group to an aromatic ring.[2] Potential issues include:

  • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.

  • Substrate limitations: The reaction works best with electron-rich aromatic compounds. Strongly deactivated rings (e.g., nitrobenzene) will not react.

  • Intramolecular cyclization: The initial product can sometimes undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone if the aromatic ring is sufficiently activated.

Troubleshooting Guides

Issue 1: Low Yield of N-substituted-3-chloropropionamide in Amine Acylation

Symptoms:

  • The desired amide product is obtained in low yield.

  • Significant amounts of starting amine remain.

  • A mixture of products is observed, including a potential elimination product.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of this compound Ensure all reagents, solvents, and glassware are rigorously dried. Work under an inert atmosphere.
Formation of amine hydrochloride salt Use a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or diisopropylethylamine) to scavenge the HCl byproduct. Use at least one equivalent of the base.
Elimination to acrylamide derivative Perform the reaction at a lower temperature to disfavor elimination. Choose a less sterically hindered, non-nucleophilic base.
Insufficient reactivity of the amine For less nucleophilic amines, consider using a more forcing reaction condition (e.g., higher temperature), but be mindful of the increased risk of elimination. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial.

Troubleshooting Workflow for Amine Acylation

G start Low Yield in Amine Acylation check_conditions Verify Anhydrous Conditions start->check_conditions check_base Check Base Stoichiometry and Type check_conditions->check_base Dry hydrolysis Side Product: 3-Chloropropionic Acid check_conditions->hydrolysis Moisture Present? check_temp Evaluate Reaction Temperature check_base->check_temp Sufficient Base unreacted_amine Unreacted Amine check_base->unreacted_amine Insufficient Base? check_amine Assess Amine Nucleophilicity check_temp->check_amine Low Temp elimination Side Product: Acrylamide Derivative check_temp->elimination High Temp? check_amine->unreacted_amine Low Nucleophilicity? solution1 Dry Solvents/Glassware, Inert Atmosphere hydrolysis->solution1 solution3 Lower Reaction Temperature elimination->solution3 solution2 Use Non-Nucleophilic Base (e.g., TEA, DIPEA) unreacted_amine->solution2 solution4 Use DMAP catalyst or more forcing conditions unreacted_amine->solution4

Troubleshooting workflow for low yield in amine acylation.
Issue 2: Formation of Acrylamide Side Product

Symptoms:

  • Presence of a product with a vinyl group in NMR/IR spectra.

  • Polymerization of the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Strongly basic conditions Use a weaker, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes favor substitution over elimination.
High reaction temperature Perform the reaction at 0 °C or room temperature. Elimination reactions are generally favored at higher temperatures.
Prolonged reaction time Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.

Reaction Pathway: Acylation vs. Elimination

G cluster_start Reactants cluster_product Products 3CPCl This compound Amide N-substituted-3-chloropropionamide (Desired Product) 3CPCl->Amide Acylation (Substitution) Amine R-NH2 Amine->Amide Acrylamide N-substituted-acrylamide (Elimination Side Product) Amide->Acrylamide Elimination (-HCl) (Base, Heat)

Competing reaction pathways in the amination of this compound.
Issue 3: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Low conversion of the aromatic starting material.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Deactivated aromatic ring Ensure the aromatic substrate is not strongly deactivated (e.g., no -NO₂, -CN, or -COR groups).
Inactive Lewis acid catalyst Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). Handle the catalyst under an inert atmosphere.
Insufficient catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.
Sub-optimal temperature While some reactions proceed at room temperature, others may require heating. Excessively high temperatures can lead to side reactions.

Experimental Workflow for Friedel-Crafts Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Glassware under Inert Atmosphere Charge_Reactants Charge Aromatic Substrate and Lewis Acid (e.g., AlCl3) in Dry Solvent Setup->Charge_Reactants Cool Cool to 0 °C Charge_Reactants->Cool Add_3CPCl Slowly Add this compound Cool->Add_3CPCl Warm_Stir Warm to Room Temperature and Stir Add_3CPCl->Warm_Stir Quench Quench with Ice/HCl Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (e.g., Chromatography or Distillation) Dry_Concentrate->Purify

A typical experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 eq) and a suitable dry solvent (e.g., dichloromethane (B109758), THF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.05 eq) in a small amount of the dry solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation of Benzene (B151609) with this compound
  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Place the flask under an inert atmosphere of nitrogen.

  • Charging Reactants: To the flask, add anhydrous aluminum chloride (1.1 eq) and dry benzene (as the substrate and solvent).

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Addition of this compound: Add this compound (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. HCl gas will be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 50-60 °C) for 1-3 hours to ensure the reaction goes to completion.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ketone by vacuum distillation or column chromatography.

References

Technical Support Center: Purification of 3-Chloropropionyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-chloropropionyl chloride by distillation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound in a question-and-answer format.

Q1: My crude this compound is dark or discolored. What is the cause and can I proceed with distillation?

A dark coloration in your crude product can indicate the presence of impurities from the synthesis, such as residual starting materials or byproducts. It is generally recommended to proceed with distillation, as it is the primary method for removing these impurities. However, a very dark color may suggest significant decomposition, and a preliminary analysis (e.g., by GC) to identify the major components is advisable.

Q2: During vacuum distillation, I am observing significant pressure fluctuations. What are the possible causes and how can I stabilize the system?

Pressure fluctuations during vacuum distillation can be caused by several factors:

  • Leaks in the distillation apparatus: Even small leaks can cause significant fluctuations. Carefully check all joints, seals, and tubing for proper sealing. Use high-vacuum grease on all ground-glass joints.

  • Inadequate cold trap cooling: Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone (B3395972) slurry or a cryocooler) to effectively trap volatile substances that could otherwise reach the vacuum pump.

  • Bumping of the liquid: Uneven boiling, or "bumping," can cause pressure spikes. Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask.

  • Decomposition of the product: Thermal decomposition of this compound can release gaseous byproducts (e.g., HCl), leading to pressure increases. This indicates that the distillation temperature is too high. Reduce the mantle temperature or improve the vacuum to lower the boiling point.

Q3: The distillate I collected is yellowish. What does this indicate and is the product pure?

A yellowish tint in the distilled this compound can be an indication of minor impurities or slight decomposition.[1] While a colorless liquid is ideal, a pale yellow color may still be of acceptable purity for many applications.[1] It is recommended to analyze the distillate by a suitable method like Gas Chromatography (GC) to determine the purity and identify any potential contaminants.

Q4: I suspect my this compound is decomposing during distillation. What are the signs and how can I prevent it?

Signs of decomposition include:

  • Fuming in the distillation apparatus: Acyl chlorides can fume in the presence of moisture.[2][3] This may indicate a leak in the system.

  • Color change: The liquid in the distillation pot may darken significantly.

  • Pressure instability: As mentioned earlier, the release of gaseous decomposition products will cause pressure fluctuations.

To prevent decomposition:

  • Use vacuum distillation: this compound is thermally sensitive, and distillation at atmospheric pressure can lead to decomposition.[4] Vacuum distillation allows for a lower boiling temperature, minimizing thermal stress on the compound.

  • Ensure a dry system: this compound reacts with water.[4] All glassware and reagents should be thoroughly dried before use. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid excessive temperatures: Do not overheat the distillation pot. Set the heating mantle to a temperature that maintains a steady distillation rate without excessive boiling.

Q5: I am concerned about the potential for polymerization during distillation. How can I mitigate this risk?

The primary concern for polymerization comes from the potential impurity, acryloyl chloride, which is known to polymerize readily.[5][6] While this compound itself is not as prone to polymerization, the presence of acryloyl chloride as an impurity can be problematic. To mitigate this:

  • Add a polymerization inhibitor: For monomers like acryloyl chloride, inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) are often used.[6] A small amount of such an inhibitor can be added to the crude product before distillation.

  • Keep the distillation temperature low: As with decomposition, lower temperatures achieved through vacuum distillation will reduce the likelihood of thermally initiated polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

PropertyValue
Molecular Formula C₃H₄Cl₂O
Molecular Weight 126.97 g/mol
Appearance Colorless to yellowish liquid[1]
Boiling Point (atm) 143-145 °C[7]
Density 1.33 g/mL at 25 °C[7]

Q2: What are the common impurities found in crude this compound?

The most common impurity is acryloyl chloride . Other potential impurities can include unreacted starting materials such as 3-chloropropionic acid or the chlorinating agent used in the synthesis.

Q3: What are the recommended vacuum distillation parameters for this compound?

The optimal vacuum distillation parameters will depend on the efficiency of your vacuum system and the desired distillation rate. Below is a summary of reported conditions:

PressureBoiling Point
0.09 MPa (675 mmHg)58-62 °C
5 mmHg45-50 °C
0.5 mmHg70 °C[7]

Q4: How should I store purified this compound?

This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Dry ice and acetone (for cold trap)

  • Inert gas (nitrogen or argon)

Equipment:

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Cold trap

  • Vacuum pump

  • Heating mantle with stirrer

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and thoroughly dried.

    • Apply a thin layer of high-vacuum grease to all ground-glass joints.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Charging the Flask:

    • Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • System Inerting and Evacuation:

    • Connect the apparatus to an inert gas line and purge the system for several minutes.

    • Fill the cold trap with a slurry of dry ice and acetone.

    • Turn on the vacuum pump and slowly evacuate the system.

  • Distillation:

    • Once the desired vacuum is reached and stable, begin stirring and gradually heat the distillation flask using the heating mantle.

    • Observe the distillation head. The temperature will rise as the first fractions begin to distill.

    • Collect any low-boiling forerun, which may contain volatile impurities like acryloyl chloride (Boiling Point: 72-76 °C at atmospheric pressure).[8]

    • As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system with inert gas.

    • Turn off the vacuum pump.

    • The purified this compound in the receiving flask should be a colorless to pale yellow liquid.

Visualizations

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_shutdown Shutdown start Start setup Assemble Dry Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge purge Purge with Inert Gas charge->purge evacuate Evacuate System (Apply Vacuum) purge->evacuate heat Gradual Heating & Stirring evacuate->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Main Fraction (this compound) collect_forerun->collect_product cool Cool to Room Temperature collect_product->cool vent Vent with Inert Gas cool->vent end End vent->end

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting_Tree start Distillation Issue Observed pressure_fluctuation Pressure Fluctuations? start->pressure_fluctuation Yes colored_distillate Colored Distillate? start->colored_distillate No leak_check Check for Leaks (Joints, Seals) pressure_fluctuation->leak_check Possible Cause cold_trap_check Ensure Cold Trap is Effective pressure_fluctuation->cold_trap_check Possible Cause bumping_check Check for Bumping (Add Stir Bar/Boiling Chips) pressure_fluctuation->bumping_check Possible Cause decomposition_check Suspect Decomposition? (Lower Temperature) pressure_fluctuation->decomposition_check Possible Cause no_distillate No Distillate? colored_distillate->no_distillate No analyze_purity Analyze Purity (GC) Determine if acceptable colored_distillate->analyze_purity Yes check_pot_temp Check Distillation Pot Temperature (Too High?) colored_distillate->check_pot_temp Yes check_vacuum Check Vacuum Level no_distillate->check_vacuum Yes check_heating Check Heating Mantle Temperature no_distillate->check_heating Yes

Caption: Troubleshooting decision tree for common distillation issues.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for optimizing reaction conditions and addressing common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation is resulting in a very low yield or is not working at all. What are the common causes and solutions?

A: Low or no yield is a frequent issue in Friedel-Crafts acylation and can often be attributed to several factors related to reactants, catalyst, and reaction conditions.[1]

Potential Causes and Solutions:

  • Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[2] It is crucial to use anhydrous conditions, meaning all glassware should be thoroughly dried, and solvents and reagents must be free of water.[1] Consider using a freshly opened bottle of the catalyst.[2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[3] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1] The aromatic substrate must be at least as reactive as a halobenzene for the reaction to be successful.[4]

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1] Protecting these functional groups before the acylation reaction is a common strategy.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield.[3] Some reactions work well at room temperature, while others may need heating.[3] Conversely, high temperatures can cause decomposition or side reactions.[5] It is often best to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction if necessary.[6]

Issue 2: Formation of Multiple Products (Polysubstitution)

Q: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A: One of the key advantages of Friedel-Crafts acylation over alkylation is that it is not prone to polysubstitution.[6][7] The acyl group introduced onto the aromatic ring is deactivating, making the ketone product less nucleophilic and therefore less reactive than the starting material.[6][8] This deactivation of the product prevents further electrophilic attack.[7] If multiple products are observed, it is more likely due to isomeric products on a substituted aromatic ring rather than polysubstitution.

Issue 3: Thick, Unmanageable Slurry Formation

Q: The reaction mixture has become a thick, unmanageable slurry. What can I do?

A: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[2]

Solutions:

  • Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane (B109758) or carbon disulfide are common choices.[9]

  • Mechanical Stirring: Vigorous mechanical stirring can help to keep the reaction mixture mobile.

Issue 4: Emulsion Formation During Workup

Q: I'm having trouble with emulsions forming during the aqueous workup. How can I resolve this?

A: Emulsion formation is a common issue during the workup of Friedel-Crafts reactions.[2]

Solution:

  • Addition of Brine: During the extraction, adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous layer, leading to better phase separation.[6]

Frequently Asked Questions (FAQs)

Catalyst Selection

Q: What is the best catalyst for Friedel-Crafts acylation?

A: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for many Friedel-Crafts acylations.[6] However, other Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts such as zeolites can also be used.[6][10] The choice of catalyst can depend on the specific substrates and desired outcome.[11]

Q: Why is a stoichiometric amount of catalyst often needed?

A: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[3] This complexation removes the catalyst from the reaction cycle, necessitating at least a 1:1 molar ratio of catalyst to the limiting reagent.[1]

Reaction Conditions

Q: What is the optimal temperature for the reaction?

A: The optimal temperature is highly dependent on the substrate.[2] Friedel-Crafts acylation is often exothermic, so it's common to start the reaction at a low temperature (0-5 °C) to control the reaction rate and improve regioselectivity.[6] For some substrates, the reaction may then be allowed to warm to room temperature or be heated to achieve a reasonable reaction rate.[2][12]

Q: Which solvents are suitable for Friedel-Crafts acylation?

A: The choice of solvent can influence the reaction's yield and product distribution.[5][9] Common solvents are non-polar and inert, such as dichloromethane (DCM), carbon disulfide (CS₂), and 1,2-dichloroethane (B1671644) (DCE).[9][13] In some cases, polar solvents like nitrobenzene (B124822) can be used, which may affect the regioselectivity of the reaction.[14]

Substrate and Reagent Considerations

Q: Can I use an acid anhydride (B1165640) instead of an acyl chloride?

A: Yes, acid anhydrides can be used as the acylating agent in place of acyl chlorides.[15]

Q: What should I do if my aromatic substrate has an activating group like -OH or -NH₂?

A: These groups will react with the Lewis acid catalyst.[1] It is necessary to protect these functional groups before carrying out the Friedel-Crafts acylation. For example, an amine can be acylated to form an amide, which is less basic.[2] The protecting group can be removed after the reaction.[2]

Data Presentation

Table 1: Catalyst Performance in the Acylation of Thiophene (B33073)
CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac. Anhydride = 1:3
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, Thiophene:Ac. Anhydride = 1:3
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1

Data sourced from a comparative guide on catalysts for thiophene acylation.[11]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • Anisole

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature.[2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[12]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][16]

  • Workup: The product is then extracted using an organic solvent. The organic layers are combined, washed (e.g., with sodium bicarbonate solution and brine), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[12][17]

  • Purification: The crude product can be purified by techniques such as distillation or chromatography.[11][12]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Logic for Low Product Yield start Low or No Yield Observed check_moisture Check for Moisture Contamination (Glassware, Reagents, Solvent) start->check_moisture moisture_present Moisture Present? Catalyst Deactivated check_moisture->moisture_present Yes check_catalyst_stoichiometry Check Catalyst Stoichiometry (Is it >= 1.0 equivalent?) check_moisture->check_catalyst_stoichiometry No restart Restart with Dry Equipment and Anhydrous Reagents moisture_present->restart success Improved Yield restart->success insufficient_catalyst Insufficient Catalyst (Product-catalyst complexation) check_catalyst_stoichiometry->insufficient_catalyst No check_substrate Evaluate Aromatic Substrate (Any strong deactivating groups?) check_catalyst_stoichiometry->check_substrate Yes increase_catalyst Increase Catalyst Loading insufficient_catalyst->increase_catalyst increase_catalyst->success deactivated_substrate Substrate is Deactivated check_substrate->deactivated_substrate Yes check_temp Review Reaction Temperature check_substrate->check_temp No modify_substrate Consider Alternative Synthetic Route or Protecting Groups deactivated_substrate->modify_substrate modify_substrate->success optimize_temp Optimize Temperature (Start low, then warm if needed) check_temp->optimize_temp optimize_temp->success

Caption: Troubleshooting logic for low product yield in Friedel-Crafts acylation.

Experimental_Workflow General Experimental Workflow for Friedel-Crafts Acylation setup 1. Reaction Setup (Dry glassware, inert atmosphere) catalyst 2. Catalyst Suspension (e.g., AlCl3 in DCM) setup->catalyst cooling 3. Cooling (e.g., 0 °C ice bath) catalyst->cooling acyl_add 4. Acylating Agent Addition (e.g., Acetyl Chloride) cooling->acyl_add sub_add 5. Aromatic Substrate Addition (Dropwise) acyl_add->sub_add reaction 6. Reaction Monitoring (Stirring, TLC analysis) sub_add->reaction quench 7. Quenching (Ice/HCl) reaction->quench workup 8. Aqueous Workup (Extraction, washing, drying) quench->workup purify 9. Purification (Distillation/Chromatography) workup->purify product Final Product purify->product

References

preventing polymerization during reactions with 3-Chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-chloropropionyl chloride, with a specific focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a thick, viscous substance or a solid mass. What is happening?

A1: This is a strong indication of unwanted polymerization. This compound, similar to other reactive monomers like acryloyl chloride, can undergo self-polymerization, especially under certain conditions. This premature and uncontrolled formation of polymers can lead to low yields of your desired product and create byproducts that are difficult to remove.

Q2: What are the primary causes of unwanted polymerization during my reaction?

A2: The main triggers for the unwanted polymerization of this compound include:

  • Heat: Elevated temperatures can initiate and accelerate polymerization.

  • Light: UV light can trigger radical formation, leading to polymerization.

  • Presence of Initiators: Impurities such as peroxides (often formed from air exposure) can act as radical initiators.

  • Absence of Inhibitors: Commercially available this compound may contain inhibitors to prevent polymerization during storage. These can be consumed or removed during purification, leaving the compound susceptible to polymerization.

Q3: What are polymerization inhibitors and how do they function?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, which are the initiators of most polymerization chain reactions. By reacting with these free radicals, inhibitors form stable molecules that are unable to initiate polymerization.

Q4: Should I add a polymerization inhibitor to my reaction?

A4: In many cases, yes. If you are experiencing polymerization or if your reaction conditions (e.g., elevated temperature, extended reaction time) favor it, adding a suitable inhibitor is a prudent measure. Common free-radical inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), and phenothiazine.

Q5: How can I remove an inhibitor if it interferes with my desired reaction?

A5: If an inhibitor needs to be removed before your reaction, this can typically be achieved through methods such as distillation or by washing with a mild basic solution (for phenolic inhibitors). However, it is crucial to use the purified, inhibitor-free monomer immediately to avoid spontaneous polymerization.

Troubleshooting Guide: Preventing Polymerization

This guide provides a systematic approach to troubleshooting and preventing unwanted polymerization when using this compound.

Issue 1: Rapid Polymerization Upon Reagent Addition
  • Possible Cause: The this compound may be old, improperly stored, or may have depleted its storage inhibitor.

  • Troubleshooting Steps:

    • Check Reagent Quality: Use freshly opened or recently purchased this compound.

    • Add Inhibitor: If you suspect the inhibitor has been depleted, add a small amount of a suitable inhibitor (see Table 1) to the reaction flask before adding the this compound.

    • Control Temperature: Add the this compound to the reaction mixture at a low temperature (e.g., 0 °C) to minimize the risk of thermally initiated polymerization.

Issue 2: Polymer Formation During the Reaction
  • Possible Cause: The reaction conditions are promoting polymerization.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. This will slow down the rate of polymerization more significantly than the desired acylation reaction in many cases.

    • Introduce an Inhibitor: Add a polymerization inhibitor to the reaction mixture. The choice and concentration will depend on your specific reaction conditions (see Table 1).

    • Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.

Issue 3: Low Yield of Desired Product with Polymer Byproduct
  • Possible Cause: The rate of polymerization is competing with the rate of your desired reaction.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Ensure you are using the correct stoichiometry. An excess of a reactant might in some cases promote side reactions.

    • Order of Addition: Consider changing the order of addition of your reagents. For instance, adding the this compound slowly to the other reactants can help maintain a low instantaneous concentration, thereby reducing the likelihood of self-polymerization.

    • Solvent Choice: The choice of solvent can influence reaction rates. Ensure your solvent is anhydrous and free of impurities.

Data Presentation: Efficacy of Common Polymerization Inhibitors

Table 1: Efficacy of Polymerization Inhibitors for Acrylic Acid

InhibitorTypical Concentration (ppm)Efficacy Notes
Hydroquinone (HQ)200 - 1000A very effective inhibitor, particularly in the presence of oxygen.[1]
Hydroquinone Monomethyl Ether (MEHQ)50 - 500Commonly used for storage and transport stabilization. Effective in the presence of oxygen.[1]
Phenothiazine (PTZ)100 - 1000Effective both in the presence and absence of oxygen, making it suitable for a wider range of process conditions.[2]

Note: The optimal inhibitor concentration is dependent on the specific reaction conditions (temperature, solvent, presence of other reagents). It is recommended to start with a concentration in the lower end of the suggested range and optimize as needed.

Experimental Protocols

General Protocol for Inhibiting Polymerization in an Acylation Reaction
  • Apparatus Setup:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

    • Set up the reaction under an inert atmosphere.

  • Reagent Preparation:

    • Use anhydrous solvents.

    • If using a solid inhibitor, dissolve it in a small amount of the reaction solvent before adding it to the main reaction mixture.

  • Reaction Procedure:

    • To the reaction flask containing your substrate and solvent, add the chosen polymerization inhibitor (e.g., 200 ppm of hydroquinone).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add the this compound dropwise to the stirred reaction mixture.

    • Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Upon completion, proceed with your standard work-up and purification protocol. The small amount of inhibitor can often be removed during chromatographic purification.

Mandatory Visualizations

Troubleshooting_Polymerization start Reaction with This compound issue Polymerization Observed? start->issue no_issue Continue Reaction & Monitor issue->no_issue No cause Identify Potential Cause issue->cause Yes temp High Temperature? cause->temp light Light Exposure? cause->light initiators Impurities/Peroxides? cause->initiators no_inhibitor Inhibitor Absent or Depleted? cause->no_inhibitor lower_temp Lower Reaction Temperature temp->lower_temp protect_light Protect from Light light->protect_light inert_atm Use Inert Atmosphere & Anhydrous Solvents initiators->inert_atm add_inhibitor Add Polymerization Inhibitor no_inhibitor->add_inhibitor solution Implement Solution solution->start Re-evaluate lower_temp->solution protect_light->solution inert_atm->solution add_inhibitor->solution

Caption: Troubleshooting workflow for preventing polymerization.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, Peroxide) Monomer1 3-Chloropropionyl Chloride (M) Initiator->Monomer1 Radical1 Radical (M•) Monomer1->Radical1 Forms Monomer2 M Radical1->Monomer2 Reacts with Inhibitor Inhibitor (e.g., HQ) Radical1->Inhibitor Reacts with Radical2 Growing Polymer Chain (M-M•) Monomer2->Radical2 Forms Radical2->Monomer2 ...continues to polymerize Stable Stable, Non-Radical Species Inhibitor->Stable Forms Stable->Monomer1 Prevents reaction

References

Technical Support Center: Managing 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 3-Chloropropionyl chloride, ensuring experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly moisture-sensitive?

A: this compound (C₃H₄Cl₂O) is a bifunctional reagent widely used in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its high reactivity stems from the acid chloride group (-COCl), which is a potent acylating agent.[1] This functional group is highly electrophilic and reacts readily with nucleophiles, including water. The compound is classified as moisture-sensitive and reacts violently with water.[2][3][4][5]

Q2: What is the chemical reaction that occurs when this compound is exposed to moisture?

A: Upon contact with water, this compound undergoes rapid hydrolysis.[6] This reaction decomposes the compound into 3-chloropropionic acid and generates corrosive hydrogen chloride (HCl) gas.[3][4][6][7] This degradation compromises the reagent's purity and can lead to failed or low-yield experiments.

Q3: How can I visually identify if my bottle of this compound has been contaminated with moisture?

A: Signs of moisture contamination include:

  • Fuming upon opening: The bottle may release white fumes as the generated HCl gas reacts with atmospheric moisture.[6]

  • Cloudy Appearance: The normally clear, colorless to light yellow liquid may appear hazy or cloudy.[8][9]

  • Precipitate Formation: The hydrolysis product, 3-chloropropionic acid, may be present as a solid white precipitate.

  • Pressure Buildup: Generation of HCl gas can cause a noticeable pressure increase inside a tightly sealed container.

Q4: What are the definitive recommended storage and handling conditions to prevent moisture contamination?

A: To maintain the integrity of this compound, strict anhydrous (moisture-free) conditions are mandatory.[6] Store the reagent in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated area, away from heat and ignition sources.[3][10][11] It is crucial to prevent any contact with water during storage and handling.[3][12] All experiments should be conducted under a chemical fume hood using dry equipment and an inert atmosphere (e.g., nitrogen or argon).[12]

Q5: What are the primary safety hazards associated with the moisture-induced degradation of this compound?

A: The primary hazard is the release of hydrogen chloride (HCl) gas, which is toxic and corrosive.[3][4] Inhalation of HCl can cause severe irritation to the respiratory tract.[5][7][13][14] Furthermore, the reagent itself causes severe skin burns and eye damage.[3][12] The pressure buildup from gas generation in a sealed container can also create a risk of rupture.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound that are often linked to its moisture sensitivity.

Problem Potential Cause Troubleshooting Actions & Solutions
Reagent is fuming or has a cloudy appearance. Moisture Contamination: The reagent has been exposed to atmospheric moisture, leading to hydrolysis and the formation of HCl gas and 3-chloropropionic acid.[6][7]Action: The reagent is likely degraded. Its use will result in lower yields and potential side reactions. Solution: For non-critical applications, the material might be usable, but expect significantly reduced performance. For sensitive reactions, it is highly recommended to use a fresh, unopened bottle of the reagent.
Acylation reaction has a very low or zero yield. 1. Degraded Reagent: The this compound has hydrolyzed, reducing the concentration of the active acylating agent. 2. Wet Reaction Conditions: Trace moisture in solvents, glassware, or starting materials is consuming the reagent.Troubleshooting Steps: 1. Verify Reagent Quality: Test the reagent using a small-scale control reaction or analytical method (see Protocol 2). 2. Ensure Anhydrous Conditions: Use freshly dried solvents. Oven-dry or flame-dry all glassware immediately before use. Handle all materials under an inert atmosphere (N₂ or Ar).
A white solid is present in the reagent bottle. Advanced Degradation: Significant hydrolysis has occurred, causing the resulting 3-chloropropionic acid to precipitate out of the solution.Action: The reagent is heavily contaminated and should not be used. Solution: Dispose of the material according to your institution's hazardous waste guidelines (see Protocol 3 for quenching). Procure a new, sealed container of the reagent.
Inconsistent results between different experiments. Variable Moisture Contamination: Inconsistent handling techniques are leading to varying degrees of reagent degradation between uses.Solution: Standardize the handling protocol. Always use an inert gas blanket when accessing the reagent. Use dry syringes or cannulas for transfers. Never leave the bottle open to the atmosphere.

Section 3: Experimental Protocols

Protocol 1: Recommended Handling Procedure for Acylation Reactions

This protocol outlines the essential steps for using this compound while minimizing moisture exposure.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel) at >120°C for at least 4 hours or flame-dry under vacuum and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • System Assembly: Assemble the glassware hot and purge the entire system with inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all other reagents are thoroughly dried.

  • Reagent Transfer: Transfer this compound from its storage container to the reaction vessel using a dry, inert-gas-flushed syringe or cannula. The Sure/Seal™ packaging system is ideal for this purpose.

  • Reaction Execution: Add the this compound dropwise to the reaction mixture at the appropriate temperature.

  • Post-Reaction: Once the reaction is complete, quench any remaining unreacted this compound safely (see Protocol 3).

Protocol 2: Verifying Reagent Quality via GC Analysis (Derivatization Method)

Direct gas chromatography (GC) of acyl chlorides can be problematic due to their high reactivity.[15] A common method to assess purity involves converting the acyl chloride to a more stable ester, which can be easily analyzed.

  • Sample Preparation: Under an inert atmosphere, carefully take a small aliquot (e.g., 0.1 mL) of the this compound and add it to a vial containing an excess of anhydrous methanol (B129727) (e.g., 1 mL).

  • Derivatization: The reaction is typically rapid. Allow the mixture to stand for 5-10 minutes to ensure complete conversion to methyl 3-chloropropionate.

  • GC Analysis: Dilute the resulting solution with a suitable dry solvent (e.g., ethyl acetate) and inject it into a gas chromatograph.

  • Interpretation: The presence of a significant peak corresponding to 3-chloropropionic acid (or its methyl ester if derivatized) in addition to the expected methyl 3-chloropropionate peak indicates hydrolysis and degradation of the original reagent.

Protocol 3: Safe Quenching and Disposal Procedure

Unused or degraded this compound must be neutralized before disposal.

  • Prepare Quenching Solution: In a fume hood, prepare a flask with a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate solution, or a carefully controlled cold caustic solution.[9]

  • Slow Addition: Slowly and carefully add the this compound dropwise to the stirred basic solution. The reaction is exothermic and will release gas (CO₂ if using bicarbonate). Ensure the addition rate is slow enough to control the reaction.

  • Neutralization: Continue stirring until all the reagent has been added and gas evolution ceases.

  • pH Check: Check the pH of the resulting solution to ensure it is neutral or slightly basic.

  • Disposal: Dispose of the neutralized aqueous solution in accordance with local and institutional hazardous waste regulations.

Section 4: Data and Visualizations

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₂O[2]
Molecular Weight 126.97 g/mol [8][14]
Appearance Colorless to light yellow/red-brown liquid[2][8][10]
Boiling Point 143-145 °C[2][10]
Density ~1.33 g/mL at 25 °C[2]
Flash Point 70 °C (146 °F)[2][9]
Purity (Typical) >98.0%[9]

Table 2: Summary of Handling and Storage Recommendations

ParameterRecommendationRationaleReference(s)
Handling Area Chemical Fume HoodTo contain toxic and corrosive vapors (HCl).[12]
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture.[6]
Storage Container Tightly closed, corrosion-resistant linerPrevents moisture ingress and container degradation.[10][12]
Storage Conditions Cool, dry, well-ventilated areaMinimizes degradation and pressure buildup.[3][9]
Incompatible Materials Water, Alcohols, Amines, Strong Alkalis, MetalsReacts violently or causes degradation.[3][4][12]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, vapor respiratorProtects from skin/eye burns and inhalation toxicity.[10][13]

Diagrams and Workflows

Hydrolysis reagent 3-Chloropropionyl Chloride products Hydrolysis Products reagent->products reacts with water H₂O (Moisture) water->products acid 3-Chloropropionic Acid products->acid hcl Hydrogen Chloride (Gas) products->hcl

Caption: Hydrolysis pathway of this compound upon exposure to water.

Troubleshooting start Low Reaction Yield or Failure q1 Is the reagent clear and fume-free? start->q1 reagent_bad Reagent is degraded. Use a new bottle. q1->reagent_bad No q2 Were all solvents and reagents anhydrous? q1->q2 Yes conditions_bad Moisture in system. Dry all components thoroughly. q2->conditions_bad No q3 Was an inert atmosphere maintained? q2->q3 Yes atmosphere_bad Atmospheric exposure. Improve inert gas technique. q3->atmosphere_bad No end Review reaction stoichiometry and temperature. q3->end Yes

Caption: Troubleshooting workflow for low yield in reactions using this compound.

Workflow prep 1. Prepare Dry Glassware & System purge 2. Purge System with Inert Gas prep->purge solvents 3. Add Anhydrous Solvents/Reagents purge->solvents transfer 4. Transfer 3-CPC via Dry Syringe solvents->transfer react 5. Run Reaction Under Inert Gas transfer->react quench 6. Safely Quench Reaction Mixture react->quench

References

Technical Support Center: Troubleshooting Reactions with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Chloropropionyl chloride. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields in Friedel-Crafts acylations are a frequent issue and can often be attributed to several key factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst.[1][2]

  • Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[1]

  • Deactivated Aromatic Ring: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, hindering or preventing the reaction.[1]

  • Poor Reagent Quality: The purity of this compound is crucial. Impurities such as 3-chloropropionic acid, resulting from hydrolysis, can interfere with the reaction.[3][4]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition and side reactions.[1]

Troubleshooting Workflow for Low-Yield Friedel-Crafts Acylation

G cluster_start cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions cluster_workup Workup & Analysis cluster_end start Low Yield Observed reagent_purity Verify Purity of This compound & Aromatic Substrate start->reagent_purity catalyst_activity Use Fresh, Anhydrous Lewis Acid (e.g., AlCl₃) reagent_purity->catalyst_activity If reagents are pure anhydrous Ensure Strictly Anhydrous Conditions (Dry Glassware, Solvents) catalyst_activity->anhydrous stoichiometry Optimize Catalyst Stoichiometry (1.1 - 1.5 eq.) anhydrous->stoichiometry temperature Adjust Reaction Temperature (Monitor by TLC/GC) stoichiometry->temperature workup Careful Aqueous Workup (Slow quenching on ice) temperature->workup purification Optimize Purification (e.g., Column Chromatography) workup->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.

Issue 2: Complications in Reactions with Amines and Alcohols

Q2: I'm observing a low yield and multiple byproducts in the reaction of this compound with an amine.

A2: Reactions with amines can be complex due to the bifunctional nature of this compound and the nucleophilicity of the amine.

  • Double Acylation: If the amine has more than one reactive N-H bond, double acylation can occur.

  • Reaction with the Alkyl Chloride: The amine can also act as a nucleophile and displace the chloride on the propyl chain, leading to cyclization (forming azetidinones) or polymerization, especially with primary amines.

  • HCl Byproduct: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base (like triethylamine (B128534) or pyridine) is typically added to neutralize the HCl.[5]

  • Reagent Instability: this compound can degrade, especially at higher temperatures, to form acryloyl chloride. This impurity will react with the amine to form the corresponding acrylamide, a common byproduct.

Q3: My reaction with an alcohol to form an ester is inefficient. What could be the problem?

A3: While similar to reactions with amines, esterifications with this compound have their own challenges.

  • Slower Reaction Rate: Alcohols are generally less nucleophilic than amines, so the reaction may require heating or a catalyst (e.g., a tertiary amine or DMAP).

  • Hydrolysis: Any moisture present will lead to the hydrolysis of this compound to 3-chloropropionic acid, which will not react under these conditions and will lower the yield.[3]

  • Side Reactions: At elevated temperatures, elimination to acryloyl chloride can occur, which will then react to form the acrylate (B77674) ester.

Logical Relationship of Potential Side Reactions

G cluster_impurities Potential Impurities / Side Products cluster_reactions Reaction Pathways reagent 3-Chloropropionyl Chloride impurity1 3-Chloropropionic Acid (from hydrolysis) reagent->impurity1 + H₂O impurity2 Acryloyl Chloride (from elimination) reagent->impurity2 Heat desired_product Desired Product (Amide/Ester) reagent->desired_product + Nucleophile side_product1 Acrylamide / Acrylate (from Acryloyl Chloride) impurity2->side_product1 + Nucleophile side_product2 Cyclized/Polymeric Byproducts (with amines) desired_product->side_product2 Intramolecular/ Intermolecular SN2 (amines)

Caption: Side reactions and impurities in this compound chemistry.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a general framework for optimizing your reaction conditions based on common parameters.

Table 1: Friedel-Crafts Acylation with this compound

ParameterInitial ConditionOptimized RangeRationale & Notes
Catalyst Stoichiometry 1.1 eq.1.1 - 1.5 eq.Overcomes product-catalyst complexation.[1]
Temperature 0 °C to RT0 - 60 °CBalance between reaction rate and side product formation.[1]
Solvent Dichloromethane (DCM)DCM, 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂)Must be anhydrous. CS₂ can be advantageous for less reactive substrates.
Reaction Time 2 hours1 - 24 hoursMonitor by TLC or GC to determine completion.

Table 2: Amidation with this compound

ParameterInitial ConditionOptimized RangeRationale & Notes
Base Stoichiometry 1.1 eq.1.1 - 1.5 eq.To neutralize the generated HCl.
Temperature 0 °C-10 °C to RTLow temperature minimizes side reactions and degradation to acryloyl chloride.
Solvent Dichloromethane (DCM)DCM, Tetrahydrofuran (THF), Acetonitrile (MeCN)Choice depends on substrate solubility. Must be anhydrous.
Addition Rate Bolus additionSlow, dropwise additionControls exotherm and minimizes side reactions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the aromatic substrate and a suitable anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto crushed ice, followed by the slow addition of dilute HCl (aq).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation
  • Preparation: Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with the solvent.

  • Extraction and Purification: Combine the organic extracts, wash with dilute acid (to remove excess amine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as necessary.

References

Technical Support Center: Purification of 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropropionyl chloride. The information is designed to help address common issues encountered during the purification of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthesis starting materials, side reactions, or decomposition. These include:

  • Starting Materials: Residual acrylic acid or 3-chloropropionic acid.[1][2]

  • Reaction Byproducts: Acryloyl chloride is a significant byproduct, especially in syntheses starting from acrylic acid.[3]

  • Chlorinating Agents: Excess chlorinating agents like thionyl chloride or phosphorus trichloride (B1173362) may be present.[1]

  • Decomposition Products: this compound is thermally unstable and can decompose to acryloyl chloride upon heating.

  • Moisture: Reaction with water will hydrolyze this compound to 3-chloropropionic acid and hydrochloric acid.[4]

Q2: My this compound is yellow to brownish. Is it still usable?

A2: The color of this compound can range from colorless to yellowish or even red-brown.[4][5][6] While a yellowish tint may not significantly impact some applications, a darker color can indicate the presence of impurities or degradation products. For sensitive applications, purification is recommended to ensure high purity. The color can be an initial visual indicator, but analytical methods like Gas Chromatography (GC) should be used for a definitive purity assessment.

Q3: How can I remove water from my sample of this compound?

A3: Due to the high reactivity of this compound with water, which leads to hydrolysis, it is crucial to handle and store it under anhydrous conditions.[1][4] If water contamination is suspected, direct drying agents may not be suitable due to potential reactions. The most effective method to remove the resulting hydrolysis product (3-chloropropionic acid) is through vacuum distillation.

Q4: What is the best method for purifying this compound?

A4: Vacuum distillation is the most widely recommended and effective method for purifying this compound.[7][8] This technique is crucial because this compound is thermally sensitive and can decompose at its atmospheric boiling point.[3] Distillation under reduced pressure lowers the boiling point, mitigating the risk of decomposition into acryloyl chloride.

Q5: How should I store purified this compound to maintain its purity?

A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[5] It is advisable to store it in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is discolored (yellow/brown) Presence of polymeric materials or other high-boiling point impurities.Purify by vacuum distillation. The color impurities will likely remain in the distillation residue.
Low purity after a single distillation Impurities with boiling points close to that of this compound.Perform a fractional vacuum distillation using a column with higher theoretical plates for better separation.
Presence of acryloyl chloride in the final product Incomplete reaction during synthesis or thermal decomposition during purification.Optimize distillation conditions by using a lower pressure and temperature. If acryloyl chloride is a significant impurity, fractional distillation is necessary.
Product solidifies at room temperature This is unexpected as the melting point is around -32°C.[4] It may indicate significant contamination.Re-evaluate the identity and purity of the material using analytical techniques such as NMR and GC-MS.
Violent reaction or fuming during handling Exposure to moisture, leading to the release of HCl gas.[4]Handle the compound in a fume hood and under anhydrous conditions. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Quantitative Data on Purification

The following table summarizes the purity levels of this compound that can be achieved through vacuum distillation, as reported in various synthesis procedures.

Purification Method Starting Material Reported Purity Yield Reference
Reduced Pressure DistillationAcrylic Acid and Thionyl Chloride99.1%90.1%[7]
Vacuum DistillationAcrylic Acid and Thionyl ChlorideHigh PurityHigh Yield[1]
Vacuum Distillation3-Chloropropionic Acid and Phosphorus Trichloride99%92%[9]

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol is suitable for general purification of crude this compound.

Equipment:

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for the distillation of this compound is around 0.09 MPa.[7]

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound under the applied pressure. For example, at 0.09 MPa, the boiling point is approximately 58-62°C.[7]

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or other suitable analytical methods.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the purity of this compound.

Troubleshooting Workflow for this compound Purification Troubleshooting Workflow for this compound Purification start Start: Impure this compound check_color Is the product discolored? start->check_color check_purity Analyze purity by GC check_color->check_purity No vacuum_distillation Perform standard vacuum distillation check_color->vacuum_distillation Yes is_pure Is purity >98%? check_purity->is_pure check_impurities Identify major impurities by GC-MS is_pure->check_impurities No end_pure Product is pure. Store under inert atmosphere. is_pure->end_pure Yes vacuum_distillation->check_purity fractional_distillation Perform fractional vacuum distillation fractional_distillation->check_purity is_acrylamide Is acryloyl chloride present? check_impurities->is_acrylamide is_acrylamide->fractional_distillation Yes is_starting_material Are starting materials present? is_acrylamide->is_starting_material No is_starting_material->fractional_distillation Yes end_reprocess Consider re-running the synthesis with optimized conditions. is_starting_material->end_reprocess No

References

Technical Support Center: 3-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloropropionyl Chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a hazardous material that requires strict safety protocols. It is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1] Furthermore, it reacts violently with water.[3] Always handle this chemical in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][5]

Q2: Why are reactions with this compound challenging to scale up?

A2: Scaling up reactions with this compound presents several challenges. These include managing the exothermic nature of its reactions (e.g., with amines or alcohols) to prevent thermal runaway, the material's high reactivity and sensitivity to moisture, and the safety issues associated with using large quantities of corrosive and toxic chlorinating reagents in its production.[6][7][8] Efficient heat and mass transfer becomes critical at larger scales to maintain control and ensure consistent product quality.[9]

Q3: What is "thermal runaway" and how does it relate to this compound reactions?

A3: Thermal runaway is a chain reaction of exothermic chemical processes that results in an uncontrollable increase in temperature.[10] In the context of this compound, reactions like Friedel-Crafts acylation or amidation are highly exothermic.[7][11] If the heat generated by the reaction exceeds the rate at which it can be dissipated by the reactor's cooling system, the temperature will rise, accelerating the reaction rate and generating even more heat in a dangerous feedback loop.[10][12] This can lead to a violent release of energy, pressure buildup, and potential reactor failure.

Q4: Are there modern, safer alternatives to traditional batch production of this compound?

A4: Yes, continuous flow chemistry has emerged as a safer and more efficient alternative.[8] Continuous flow processes offer significantly better heat and mass transfer, allowing for precise control over exothermic reactions.[9] This method can reduce reaction times, minimize the use of excess hazardous reagents, and improve overall process safety compared to large-scale batch production.[6][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Moisture Contamination This compound and associated catalysts (e.g., AlCl₃) are highly moisture-sensitive.[7][11] Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Degraded Reagent The purity of this compound can decrease over time, especially with improper storage. Use a fresh bottle or purify the existing stock via distillation before use. Verify the activity of other critical reagents, such as catalysts.
Incorrect Stoichiometry Carefully calculate and accurately measure all reagents. In Friedel-Crafts acylations, a stoichiometric amount or more of the Lewis acid catalyst is often required because the product ketone forms a stable complex with it.[13][14]
Insufficient Reaction Temperature Some reactions may require heating to initiate or proceed at a reasonable rate.[15] Gradually increase the temperature while carefully monitoring for any exotherms.
Poor Mixing Inadequate agitation can lead to localized "hot spots" or poor mass transfer, especially in heterogeneous mixtures. Ensure the stirring speed is sufficient for the reactor volume and viscosity of the reaction mixture.[7]
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step
Reaction Temperature Too High Excessive heat can lead to side reactions, polymerization, or decomposition of the starting material or product.[7] Maintain the recommended reaction temperature with a reliable cooling/heating system. Consider slower, controlled addition of reagents to manage the exotherm.
Presence of Acryloyl Chloride Acryloyl chloride can be a common impurity in this compound.[4] If this impurity interferes with your reaction, consider purifying the starting material by vacuum distillation.
Polysubstitution (Friedel-Crafts) In Friedel-Crafts acylation, the monoacylated product is deactivated, which typically prevents a second substitution.[13] However, if the aromatic substrate is highly activated, polysubstitution can be a risk. Use of a milder Lewis acid or controlling stoichiometry may help.
Side Reactions with Solvent The solvent should be inert under the reaction conditions. For example, in Friedel-Crafts reactions, ensure the solvent does not compete with the substrate in reacting with the acyl chloride.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Parameter Batch Method (Thionyl Chloride) Batch Method (Trichlorotoluene)[16] Continuous Flow Method[6][8]
Primary Reagents 3-Chloropropionic acid, Thionyl chloride Acrylic acid, Trichlorotoluene Acrylic acid, Chlorinating agent (e.g., POCl₃), HCl
Catalyst N/A (or DMF) Ferric chloride N/A (or catalyst)
Temperature Reflux 60 - 120 °C 80 °C
Reaction Time 3 - 8 hours[17] 5 - 12 hours 25 minutes
Yield / Conversion High, but purification is difficult[17] > 95% Up to 94% conversion

| Key Challenge | Generation of SO₂ gas, difficult separation[16][17] | Long reaction times | Requires specialized reactor setup |

Table 2: Example Conditions for Acylation of 3-Chloropropionic Acid [15]

Parameter Condition
Chlorinating Agent PCl₃
Molar Ratio (PCl₃ : Acid) 0.5:1 to 3:1 (Optimal: 1:1 to 2:1)
Temperature 50 - 90 °C (Optimal: 70 - 75 °C)

| Reaction Time | ~ 4 hours |

Experimental Protocols

Protocol 1: General Lab-Scale Friedel-Crafts Acylation with this compound

This is a generalized procedure and must be adapted for specific substrates and scales.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and an addition funnel. The entire system should be under an inert atmosphere.

  • Catalyst Suspension: Suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in the flask.[11] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in the anhydrous solvent. Add this solution to the addition funnel and add it dropwise to the cooled catalyst suspension over 10-30 minutes to control the exotherm.[11]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

G start Low / No Yield check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_moisture Ensure Anhydrous Conditions (Dry Glassware, Solvents) check_reagents->check_moisture Reagents OK result_fail Issue Persists: Consult Senior Chemist check_reagents->result_fail Reagents Bad check_temp Verify Reaction Temperature check_moisture->check_temp System Dry check_moisture->result_fail Moisture Present check_stoich Confirm Stoichiometry & Addition Order check_temp->check_stoich Temp OK check_temp->result_fail Temp Incorrect check_mixing Assess Agitation / Mixing check_stoich->check_mixing Stoich OK check_stoich->result_fail Stoich Incorrect result_ok Problem Resolved check_mixing->result_ok Mixing OK check_mixing->result_fail Mixing Poor

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Prepare PPE: - Chemical Goggles - Face Shield - Resistant Gloves - Lab Coat a->b c Ensure Fume Hood is Operational b->c d Transfer Reagent Inside Fume Hood c->d e Keep Container Tightly Closed d->e f Perform Reaction Under Inert Atmosphere e->f g Monitor for Exotherms f->g h Quench & Neutralize Excess Reagent (e.g., cold caustic solution) g->h i Segregate Waste Streams h->i j Dispose According to Institutional Guidelines i->j

Caption: Safety workflow for handling this compound.

G start Project Scale? lab_scale Lab / R&D Scale (< 100g) start->lab_scale Small pilot_scale Pilot / Production Scale (>> 100g) start->pilot_scale Large batch_proc Use Traditional Batch Process lab_scale->batch_proc exotherm Is Reaction Highly Exothermic? pilot_scale->exotherm batch_advantages Advantages: - Simpler Setup - Flexible for  Different Reactions batch_proc->batch_advantages flow_proc Consider Continuous Flow Process flow_advantages Advantages: - Superior Safety - Better Heat Control - Higher Throughput - Improved Consistency flow_proc->flow_advantages exotherm->batch_proc No / Manageable exotherm->flow_proc Yes

Caption: Decision guide for batch vs. continuous flow processing.

References

Technical Support Center: Catalyst Selection for 3-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloropropionyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, particularly focusing on Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a versatile chemical intermediate primarily used in Friedel-Crafts acylation reactions to synthesize aromatic ketones.[1] It is also utilized in the production of pharmaceuticals, such as aripiprazole (B633) and cilostazol, and other fine chemicals.[2] The key reaction is the electrophilic aromatic substitution where the 3-chloropropionyl group is attached to an aromatic ring.[1]

Q2: Which catalysts are typically used for Friedel-Crafts acylation with this compound?

The most common catalysts are Lewis acids, with aluminum chloride (AlCl₃) being the traditional and most widely used.[3][4][5] Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also employed.[6] In recent years, more environmentally friendly solid acid catalysts, such as zeolites and ion-exchange resins, have been developed as alternatives to conventional catalysts.[6][7]

Q3: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?

In Friedel-Crafts acylation, the product, an aromatic ketone, is a moderate Lewis base that can form a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][8] This complexation effectively removes the catalyst from the reaction cycle.[9] Therefore, a stoichiometric amount or even an excess of AlCl₃ is necessary to ensure the reaction proceeds to completion.[3][10]

Q4: What are the main advantages of Friedel-Crafts acylation over alkylation?

Friedel-Crafts acylation offers several advantages over alkylation. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, which often lead to unexpected products in alkylation.[1][4][11] Additionally, the acyl group product is deactivating, which prevents polysubstitution reactions that are common in alkylations.[1][9][12]

Q5: Are there greener or more sustainable catalyst alternatives to AlCl₃?

Yes, research has focused on developing more sustainable catalytic systems.[13] Solid acid catalysts like zeolites (e.g., ZSM-5, Zeolite Y), silica-supported ZnCl₂, and ion-exchange resins are reusable and less polluting alternatives.[7][8][13] Ionic liquids, such as imidazolium-based systems, have also been used as both catalysts and green solvents for these reactions.[14]

Troubleshooting Guide

This guide addresses common issues encountered during Friedel-Crafts acylation with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Deactivated Aromatic Ring: The substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[9]Use a more activated aromatic substrate if possible. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings.[15]
Inactive Catalyst: The Lewis acid catalyst (especially AlCl₃) is highly sensitive to moisture and can be deactivated by water in reagents, solvents, or glassware.[9][16]Ensure all glassware is rigorously dried. Use fresh, anhydrous Lewis acid from a sealed container or one stored in a desiccator. The catalyst should be a free-flowing powder.[16]
Insufficient Catalyst: Not enough catalyst was used to account for complexation with the ketone product.[9]Increase the catalyst loading to at least a stoichiometric amount relative to the limiting reagent.[3][9]
Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, causing side reactions.[9]Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed.[16]
Formation of Multiple Products/Isomers Poor Regioselectivity: The catalyst or solvent choice may not favor the desired isomer (ortho, meta, or para).The choice of solvent can influence regioselectivity. For example, non-polar solvents may favor one isomer over another.[16] Consider using a different Lewis acid, as some may offer better selectivity.
Polysubstitution: This is less common in acylation than alkylation but can occur with highly activated rings.[9]The acyl group deactivates the ring, making a second acylation less likely.[9] If polysubstitution is observed, consider reducing the reaction time or temperature.
Difficult Product Workup Stable Emulsion Formation: During aqueous workup, a stable emulsion can form, making layer separation difficult.Pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[16][17] Adding a saturated solution of NaCl (brine) can also help break the emulsion.[16]
Complex with Catalyst: The ketone product forms a stable complex with AlCl₃, which needs to be broken.The workup with ice and acid is designed to hydrolyze this complex and liberate the ketone product.[3] Ensure sufficient acid is used.
Reaction Not Working with Specific Substrates Presence of -NH₂ or -OH Groups: Aromatic compounds with amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation.[16]The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, deactivating both the catalyst and the aromatic ring.[15][16] These functional groups must be protected before attempting the reaction.

Catalyst Comparison Data

The following table summarizes the performance of various catalysts in Friedel-Crafts acylation reactions.

CatalystTypeTypical LoadingAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Traditional Lewis AcidStoichiometric or more[3]High reactivity, widely used.[4]Moisture sensitive, corrosive, catalyst waste, difficult separation.[8][9]
Iron(III) Chloride (FeCl₃) Traditional Lewis AcidStoichiometricLess reactive than AlCl₃ but still effective.[4]Similar issues with moisture and waste as AlCl₃.[7]
Zinc Chloride (ZnCl₂) Milder Lewis AcidCatalytic (for activated rings)[3]Milder conditions, can be used in catalytic amounts for some substrates.Lower reactivity compared to AlCl₃.
Zeolites (e.g., H-Y, H-beta) Solid AcidCatalyticReusable, environmentally friendly, easy to separate.[6][7]May require higher temperatures, lower activity for deactivated rings.[18]
Lanthanide Triflates (e.g., Er(OTf)₃) Lewis AcidCatalyticHigh yields under mild conditions, can be used in microwave-assisted reactions.Higher cost compared to traditional Lewis acids.
Ionic Liquids (e.g., [CholineCl][ZnCl₂]₃) Catalyst & SolventDual functionGreen solvent, high regio- and chemoselectivity, can be used with microwave irradiation.[14]May require specific conditions for product extraction and catalyst recycling.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol is a general guideline and should be adapted based on the specific aromatic substrate.

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) and the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ over 10-15 minutes.

  • After the addition is complete, add the aromatic substrate (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture. Maintain the temperature at 0°C.[17]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-60 minutes, or as determined by TLC monitoring.[17]

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[17]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.[17]

  • Purify the product as necessary by distillation or recrystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows related to catalyst selection and experimental procedures.

Catalyst_Selection_Logic start Start: Select Catalyst for This compound Reaction substrate_check Assess Aromatic Substrate start->substrate_check activated Activated Ring? (e.g., Toluene, Anisole) substrate_check->activated amine_hydroxyl Contains -NH₂ or -OH groups? substrate_check->amine_hydroxyl catalyst_type Choose Catalyst Type activated->catalyst_type Yes deactivated Deactivated Ring? (e.g., Nitrobenzene) activated->deactivated No traditional Traditional Lewis Acid (AlCl₃, FeCl₃) catalyst_type->traditional High Reactivity Needed solid_acid Solid Acid / Green Catalyst (Zeolite, Ionic Liquid) catalyst_type->solid_acid Sustainability is a Priority harsh_conditions Requires Harsh Conditions (High Temp, Stoichiometric AlCl₃) deactivated->harsh_conditions Moderately no_reaction Reaction may not proceed. Consider alternative synthesis. deactivated->no_reaction Strongly amine_hydroxyl->activated No protect Protecting group required before reaction. amine_hydroxyl->protect Yes

Caption: Catalyst Selection Decision Tree.

Experimental_Workflow setup 1. Setup Dry Glassware under Inert Atmosphere reagents 2. Add Anhydrous Catalyst (AlCl₃) and Solvent setup->reagents cool 3. Cool to 0°C reagents->cool add_acyl 4. Add this compound Dropwise cool->add_acyl add_substrate 5. Add Aromatic Substrate Dropwise add_acyl->add_substrate react 6. Stir at Room Temperature (Monitor by TLC) add_substrate->react quench 7. Quench in Ice/HCl react->quench extract 8. Extraction & Washing quench->extract purify 9. Dry, Evaporate & Purify extract->purify product Final Product purify->product

Caption: Friedel-Crafts Acylation Workflow.

References

Technical Support Center: 3-Chloropropionyl Chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloropropionyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Troubleshooting Guide

Quenching the Reaction

Q1: My reaction is complete. How do I safely quench the remaining this compound and other reactive species?

A1: Quenching a reaction containing this compound must be done with caution due to its high reactivity, especially with water, which can be vigorous and exothermic.[1] The appropriate quenching method depends on the reaction solvent and the nature of your product.

  • For non-aqueous, aprotic solvents (e.g., Dichloromethane, Toluene, THF):

    • Cool the reaction mixture in an ice bath to control the exothermic reaction.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. This will neutralize the hydrochloric acid (HCl) byproduct and hydrolyze the excess this compound to the water-soluble 3-chloropropionic acid. Be aware of gas evolution (CO₂).[1]

    • Alternatively, for reactions sensitive to a basic aqueous work-up, you can slowly pour the reaction mixture into a separate flask containing a stirred mixture of crushed ice and water. This will hydrolyze the excess acyl chloride.

  • For reactions involving Lewis acids (e.g., Friedel-Crafts acylation with AlCl₃):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] This method ensures that the excess Lewis acid is decomposed in a controlled manner, preventing the formation of tarry residues.[2]

Reaction Work-up & Extraction

Q2: After quenching, I see an emulsion or my product seems to be in the aqueous layer. What should I do?

A2: Emulsion formation is common, especially after a basic wash.

  • To break an emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. If the emulsion persists, you can try filtering the mixture through a pad of Celite.

  • Product in the aqueous layer: If your product has some water solubility, repeated extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are necessary to ensure maximum recovery.

Q3: What are common side products and how can I remove them during the work-up?

A3: The most common side product is 3-chloropropionic acid, formed from the hydrolysis of this compound.[1]

  • Removal of 3-chloropropionic acid: This acidic impurity can be easily removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The 3-chloropropionic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Removal of unreacted starting material (amine or alcohol): If your starting amine or alcohol is basic, an acidic wash (e.g., dilute HCl) can help remove it. For neutral starting materials, purification by column chromatography or recrystallization will be necessary.

Frequently Asked Questions (FAQs)

Reaction Monitoring

Q1: How can I monitor the progress of my reaction with this compound?

A1: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction progress. A typical mobile phase for acylations of amines or alcohols could be a mixture of hexanes and ethyl acetate (B1210297). You should see the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. It is advisable to quench a small aliquot of the reaction mixture with methanol (B129727) before running the TLC to convert any remaining this compound into the methyl ester, which is easier to visualize and track.

Purification

Q2: My crude product is an oil. How can I purify it?

A2: For oily products, purification is typically achieved by column chromatography on silica (B1680970) gel. The appropriate solvent system (eluent) can be determined by TLC analysis.

Q3: My crude product is a solid. What is the best way to purify it?

A3: For solid products, recrystallization is often the most effective purification method. The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not at room temperature.[3] Common solvents for recrystallizing amide products include ethanol (B145695), isopropanol, or mixtures like ethyl acetate/hexanes.[4]

Handling and Storage

Q4: What are the key safety precautions for handling this compound?

A4: this compound is a corrosive and moisture-sensitive liquid.[5] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] It reacts violently with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound itself, which can provide context for its reactivity and potential impurities.

Starting MaterialChlorinating AgentCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Acrylic AcidThionyl ChlorideN,N-dimethylformamide70583.079.9[6]
Acrylic AcidTrichlorotolueneFerric Chloride120597.699.5[7]
Acrylic AcidTrichlorotolueneFerric Chloride601296.999.2[7]
Acrylic AcidTrichlorotolueneFerric Chloride908.596.199.1[7]

Experimental Protocol: General Procedure for Acylation of an Amine

This protocol provides a general methodology for the acylation of a primary or secondary amine with this compound.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) or pyridine (B92270) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

2. Addition of this compound:

  • Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.

4. Quenching and Work-up:

  • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove 3-chloropropionic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • If the product is a solid, purify it by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

  • If the product is an oil, purify it by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_setup 1. Reaction Setup (Amine, Base, Solvent at 0°C) addition 2. Dropwise Addition (this compound) reaction_setup->addition monitoring 3. Reaction Monitoring (TLC) addition->monitoring quenching 4. Quenching (aq. NaHCO₃) monitoring->quenching extraction 5. Extraction & Washing (Organic Solvent, HCl, NaHCO₃, Brine) quenching->extraction drying 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) extraction->drying purification_choice Solid or Oil? drying->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: General workflow for the acylation of an amine with this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Chloropropionyl Chloride and Acryloyl Chloride for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency and product yield. Both 3-chloropropionyl chloride and acryloyl chloride are highly valuable bifunctional reagents, each possessing a reactive acyl chloride moiety. However, the subtle yet significant differences in their molecular structures give rise to distinct reactivity profiles. This guide provides an objective comparison of their performance, supported by an analysis of their electronic properties and detailed experimental protocols for their evaluation.

Executive Summary

This guide delves into a detailed comparison of the reactivity of this compound and acryloyl chloride. While both are reactive acyl chlorides, their reactivity is modulated by the electronic effects of their respective substituents. This compound's reactivity is primarily influenced by the electron-withdrawing inductive effect of the chloroethyl group. In contrast, acryloyl chloride's reactivity is a function of both the inductive and resonance effects of its α,β-unsaturated system. This guide will explore these differences and provide the theoretical and practical framework for selecting the optimal reagent for a given synthetic transformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and acryloyl chloride is presented in Table 1. These properties are essential for designing reaction conditions and ensuring safe handling.

PropertyThis compoundAcryloyl Chloride
CAS Number 625-36-5[1]814-68-6[2]
Molecular Formula C₃H₄Cl₂O[1]C₃H₃ClO[2]
Molecular Weight 126.97 g/mol 90.51 g/mol [2]
Appearance Clear or yellowish liquid with a pungent odor[1]Colorless to yellow liquid[2]
Boiling Point 143-145 °C[1]75 °C[2]
Density 1.33 g/cm³ (at 20 °C)[1]1.119 g/cm³
Solubility Soluble in usual organic solvents (acetone, chloroform (B151607), toluene, THF)[1]Soluble in chlorinated solvents[3]
Reactivity with Water Hydrolyzes to hydrochloric acid and 3-chloropropionic acid[1]Reacts readily with water to produce acrylic acid[2]

Reactivity Comparison: Electronic Effects at Play

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituent attached to the acyl group.

This compound: The key feature of this compound is the chloroethyl group attached to the carbonyl. The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the ethyl chain, pulling electron density away from the carbonyl carbon. As a result, the carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic and susceptible to nucleophilic attack.

Acryloyl Chloride: Acryloyl chloride possesses a vinyl group directly attached to the carbonyl carbon, forming an α,β-unsaturated system. This configuration leads to a more complex interplay of electronic effects:

  • Inductive Effect: The sp² hybridized carbons of the vinyl group are more electronegative than sp³ hybridized carbons, leading to a modest electron-withdrawing inductive effect that increases the electrophilicity of the carbonyl carbon.

  • Resonance Effect: The π-system of the carbon-carbon double bond is in conjugation with the carbonyl group. This allows for delocalization of electron density. While the carbonyl group is electron-withdrawing, the vinyl group can also participate in resonance, which can be depicted by the resonance structures below. This delocalization can slightly reduce the positive charge on the carbonyl carbon, potentially decreasing its reactivity compared to a saturated acyl chloride.

Given these competing effects, the overall reactivity of acryloyl chloride is a balance between the activating inductive effect and the potentially deactivating resonance effect. However, in most nucleophilic acyl substitution reactions, the inductive effect and the inherent reactivity of the acyl chloride group tend to dominate, making acryloyl chloride a highly reactive species.

Qualitative Reactivity Assessment:

Experimental Protocols

To empirically determine the relative reactivity of this compound and acryloyl chloride, a comparative kinetic study can be performed. A common method is to monitor the rate of aminolysis with a suitable amine.

Experimental Objective: To compare the rate of reaction of this compound and acryloyl chloride with a primary or secondary amine by monitoring the disappearance of the starting materials or the appearance of the product over time using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Acryloyl chloride

  • Aniline (or other suitable amine)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Syringes and needles

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amine and the internal standard in anhydrous CDCl₃ in a volumetric flask.

    • In separate, dry NMR tubes, place a known volume of the amine/internal standard stock solution.

  • Reaction Initiation:

    • At time t=0, rapidly inject a stoichiometric amount of either this compound or acryloyl chloride into the NMR tube containing the amine solution.

    • Quickly shake the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds or 1 minute) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting amine and the corresponding proton of the amide product.

    • Also, integrate the signal of the internal standard.

    • Calculate the concentration of the amine and the amide at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the amine versus time for both reactions.

    • The initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two acyl chlorides under the specific reaction conditions.

Visualizing Reaction Mechanisms and Workflows

Experimental_Workflow A Prepare Amine and Internal Standard Solution in CDCl₃ B Initiate Reaction by Adding Acyl Chloride (t=0) A->B C Acquire ¹H NMR Spectra at Regular Time Intervals B->C D Integrate Signals of Reactant, Product, and Standard C->D E Calculate Concentrations and Plot vs. Time D->E F Determine Initial Reaction Rates E->F G Compare Rates to Determine Relative Reactivity F->G

Conclusion

Both this compound and acryloyl chloride are highly effective acylating agents, with their reactivity driven by the powerful electron-withdrawing nature of the acyl chloride group. The choice between them should be guided by the specific requirements of the synthetic route. This compound offers a potent electrophilic center activated by a strong inductive effect, making it an excellent choice for straightforward nucleophilic acyl substitution reactions. Acryloyl chloride, with its conjugated system, provides the opportunity for both acyl substitution and conjugate addition, expanding its synthetic utility but also requiring careful control of reaction conditions to achieve selectivity. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these electronic effects is paramount for rational reagent selection and the successful execution of complex synthetic strategies.

References

A Researcher's Guide to NMR Validation of 3-Chloropropionyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the validation of common reaction products derived from 3-chloropropionyl chloride. Detailed experimental protocols and visual aids are included to facilitate unambiguous product identification.

This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its acyl chloride group readily participates in acylation reactions, while the chloroethyl moiety allows for subsequent nucleophilic substitutions. This dual reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Given the importance of this reagent, confident validation of its reaction products is crucial. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy to differentiate between the starting material, potential side products, and the desired products of amidation, esterification, and Friedel-Crafts acylation reactions.

Comparative NMR Data for Reaction Product Validation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common reaction products. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shift Comparison

Compound-CH₂-Cl (ppm)-CH₂-C=O (ppm)Other Characteristic Peaks (ppm)
This compound ~3.76 (t)~3.36 (t)-
N-Aryl-3-chloropropionamide ~3.8 (t)~2.8 (t)Aromatic protons (~7.0-8.0), N-H (~7.5-8.5, broad)
N-Alkyl-3-chloropropionamide ~3.7 (t)~2.6 (t)Alkyl protons (variable), N-H (~6.0-7.0, broad)
Aryl 3-chloropropionate ~3.9 (t)~3.0 (t)Aromatic protons (~7.0-7.5)
Alkyl 3-chloropropionate ~3.8 (t)~2.8 (t)Alkoxy protons (e.g., -OCH₂- ~4.2, -CH₃ ~1.3 for ethyl ester)[1]
1-Aryl-3-chloropropan-1-one ~3.8 (t)~3.4 (t)Aromatic protons (~7.4-8.0)
Impurity: 3-Chloropropionic acid~3.8 (t)~2.9 (t)-COOH (~11-12, very broad)

Table 2: ¹³C NMR Chemical Shift Comparison

Compound-CH₂-Cl (ppm)-CH₂-C=O (ppm)C=O (ppm)Other Characteristic Peaks (ppm)
This compound ~38.0~50.0~172.0-
N-Aryl-3-chloropropionamide ~39.0~38.5~168.0Aromatic carbons (~120-140)
N-Alkyl-3-chloropropionamide ~39.5~38.0~170.0Alkyl carbons (variable)
Aryl 3-chloropropionate ~38.5~37.5~169.0Aromatic carbons (~120-150)
Alkyl 3-chloropropionate ~39.0~37.0~170.0Alkoxy carbons (e.g., -OCH₂- ~61.5, -CH₃ ~14.0 for ethyl ester)
1-Aryl-3-chloropropan-1-one ~39.0~40.0~196.0Aromatic carbons (~128-137)
Impurity: 3-Chloropropionic acid~38.0~35.5~177.0-

Experimental Protocols

A standardized protocol for sample preparation and NMR data acquisition is essential for obtaining high-quality, reproducible results.

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the purified reaction product for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal standard.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[3]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H spectra, aim for a narrow and symmetrical peak shape for the TMS signal.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment. A pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds are recommended to ensure proper relaxation of quaternary carbons.

    • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualizing the Reaction and Validation Workflow

The following diagrams illustrate the typical reaction pathways of this compound and the logical workflow for product validation using NMR spectroscopy.

cluster_start Starting Material cluster_products Reaction Products cluster_impurities Potential Impurities 3-CPC 3-Chloropropionyl Chloride Amide Amide 3-CPC->Amide + Amine Ester Ester 3-CPC->Ester + Alcohol FC_Product Friedel-Crafts Product 3-CPC->FC_Product + Arene, Lewis Acid Acid 3-Chloropropionic Acid 3-CPC->Acid + H₂O (Hydrolysis)

Caption: Reaction pathways of this compound.

Caption: Workflow for NMR validation of reaction products.

By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently validate the products of reactions involving this compound, ensuring the integrity of their synthetic endeavors.

References

A Comparative Guide to Alternative Reagents for 3-Chloropropionyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 3-chloropropionyl chloride for acylation reactions. The selection of an appropriate acylating agent is critical in organic synthesis, influencing reaction efficiency, selectivity, and the properties of the final product. This document outlines the performance of various alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Overview of this compound and its Alternatives

This compound is a bifunctional reagent widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility stems from the presence of a reactive acyl chloride for acylation and a chloroethyl group that can undergo nucleophilic substitution.[1][2] However, its reactivity and the potential for side reactions necessitate the exploration of alternative reagents. This guide focuses on three main classes of alternatives:

  • Other 3-Halopropionyl Halides: 3-bromopropionyl chloride and 3-iodopropionyl chloride.

  • α,β-Unsaturated Acyl Chlorides: Acryloyl chloride, particularly relevant for the synthesis of targeted covalent inhibitors.

  • In-situ Activation of 3-Chloropropionic Acid: The use of coupling reagents to form the active acylating species from the corresponding carboxylic acid.

Comparative Analysis of Acylating Agents

The choice of an acylating agent depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and the intended functionality of the product.

3-Halopropionyl Halides: Modulating Reactivity

The reactivity of 3-halopropionyl halides in acylation reactions is expected to follow the order of the leaving group ability of the halide: I > Br > Cl.

  • 3-Bromopropionyl Chloride: This reagent is expected to be more reactive than its chloro-analog due to the better leaving group ability of the bromide ion. This increased reactivity can be advantageous for acylating less nucleophilic substrates or for carrying out reactions at lower temperatures.

  • 3-Iodopropionyl Chloride: As the most reactive among the 3-halopropionyl halides, 3-iodopropionyl chloride can be formed in situ from other acyl chlorides using an iodide source, leading to a more electrophilic acyl iodide intermediate.[3] This can be particularly useful for challenging acylations of weak nucleophiles.[3]

Acryloyl Chloride: A Key Reagent for Targeted Covalent Inhibitors

Acryloyl chloride is an α,β-unsaturated acyl chloride used to introduce the acryloyl group, which can act as a "warhead" in targeted covalent inhibitors (TCIs).[4][5] This group can form a covalent bond with a nucleophilic residue, such as cysteine, in the target protein, leading to irreversible inhibition.[4]

A potential side reaction with acryloyl chloride is the Michael addition of the nucleophile to the β-carbon of the double bond.[6] The selectivity between N-acylation and Michael addition depends on the reaction conditions and the nature of the nucleophile.[6]

In-situ Activation of 3-Chloropropionic Acid: A Milder Approach

An alternative to using highly reactive acyl chlorides is the in-situ activation of the corresponding carboxylic acid, 3-chloropropionic acid, using coupling reagents. This approach offers milder reaction conditions and avoids the handling of moisture-sensitive acyl chlorides. A wide variety of coupling reagents are available, broadly classified into uronium/aminium salts and phosphonium (B103445) salts.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction kinetics.[7] HATU is often considered one of the most effective coupling reagents, especially for challenging couplings.[8]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also highly efficient and are known for their ability to suppress racemization. They are generally more soluble in common organic solvents than uronium salts.

  • Carbodiimides (e.g., DCC, EDC): These are more traditional and cost-effective coupling reagents.[8] However, they can be associated with a higher risk of racemization and the formation of byproducts that can complicate purification.[8]

Quantitative Data Comparison

The following tables provide a summary of available quantitative data for the performance of this compound and its alternatives in acylation reactions. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is collated from various sources.

ReagentSubstrateReaction TypeConditionsYield (%)Reference
This compoundAnilineN-acylationBuffer77[9]
3-Bromopropionyl chloridep-AminophenolN-acylationAcetone, 0°C to RT, 2.5 h52[10]
Acryloyl chlorideAnilineN-acylationNot specified-[4]
3-Chloropropionic acid + HATUAnilineAmidationDMF, DIPEAHigh (qualitative)[8]
3-Chloropropionic acid + DCC/HOBtAnilineAmidationDMFModerate-High (qualitative)[8]

Note: The yields are highly dependent on the specific reaction conditions and substrates.

Experimental Protocols

General Protocol for N-Acylation with a 3-Halopropionyl Chloride

This protocol is a general procedure for the N-acylation of a primary amine.

  • Dissolution: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the 3-halopropionyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.[10]

Protocol for Amide Coupling using 3-Chloropropionic Acid and HATU

This protocol describes a general procedure for amide bond formation using a uronium salt coupling reagent.

  • Activation: In a round-bottom flask, dissolve 3-chloropropionic acid (1.0 eq), HATU (1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent like DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.[8]

Visualizations

Acylation Strategies Workflow

G cluster_0 Direct Acylation with Acyl Halides cluster_1 In-situ Activation of Carboxylic Acid reagent_cl 3-Chloropropionyl Chloride reaction_acyl Acylation Reaction (e.g., Friedel-Crafts, N-acylation) reagent_cl->reaction_acyl reagent_br 3-Bromopropionyl Chloride reagent_br->reaction_acyl reagent_acryloyl Acryloyl Chloride reagent_acryloyl->reaction_acyl product_acyl Acylated Product reaction_acyl->product_acyl reagent_acid 3-Chloropropionic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea, active ester) reagent_acid->activated_intermediate + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU, DCC) reaction_insitu Acylation Reaction activated_intermediate->reaction_insitu + Nucleophile product_insitu Acylated Product reaction_insitu->product_insitu

Caption: Comparison of direct acylation with acyl halides versus in-situ activation of the corresponding carboxylic acid.

Role of Acryloyl Chloride in KRAS G12C Inhibition

Caption: Synthesis of a KRAS G12C inhibitor using acryloyl chloride and its mechanism of action in blocking downstream signaling.

Conclusion

The choice of an acylating agent for the introduction of a 3-chloropropionyl or related moiety is a critical consideration in synthesis design. While this compound remains a widely used and effective reagent, several alternatives offer distinct advantages:

  • 3-Bromopropionyl chloride offers higher reactivity, which can be beneficial for less reactive substrates.

  • Acryloyl chloride is the reagent of choice for installing the acrylamide (B121943) "warhead" in targeted covalent inhibitors, a rapidly growing area in drug discovery.

  • In-situ activation of 3-chloropropionic acid provides a milder and often more convenient alternative to the use of acyl chlorides, with a wide range of coupling reagents available to tune the reaction conditions.

The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and considerations of reactivity, selectivity, and handling.

References

A Comparative Spectroscopic Guide to 3-Chloropropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectroscopic properties of 3-chloropropionamide (B146405) against its non-halogenated counterpart, propanamide, and its isomeric form, 2-chloropropionamide (B1208399). The data presented is supported by experimental protocols and visualized workflows to offer a practical resource for laboratory applications.

Executive Summary

3-Chloropropionamide (C₃H₆ClNO) is a halogenated amide with a molecular weight of 107.54 g/mol .[1][2] Its spectroscopic signature is significantly influenced by the presence of the electronegative chlorine atom, which induces notable shifts in Nuclear Magnetic Resonance (NMR) spectra and dictates characteristic fragmentation patterns in Mass Spectrometry (MS). Infrared (IR) spectroscopy further allows for the identification of its key functional groups. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data for 3-chloropropionamide and compare it with propanamide and 2-chloropropionamide to highlight these distinguishing features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-chloropropionamide and its selected alternatives.

¹H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
3-Chloropropionamide ~2.8 ppm (t, 2H, -CH₂-CO-), ~3.7 ppm (t, 2H, Cl-CH₂-), ~6.0-7.5 ppm (br s, 2H, -NH₂)
Propanamide ~1.1 ppm (t, 3H, CH₃-), ~2.2 ppm (q, 2H, -CH₂-CO-), ~5.5-7.0 ppm (br s, 2H, -NH₂)
2-Chloropropionamide ~1.7 ppm (d, 3H, CH₃-), ~4.5 ppm (q, 1H, Cl-CH-), ~6.0-7.5 ppm (br s, 2H, -NH₂)[3]
¹³C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) or Polysol Reference: Tetramethylsilane (TMS)[4]

CompoundChemical Shift (δ) ppm, Assignment
3-Chloropropionamide ~39 ppm (-CH₂-CO-), ~41 ppm (Cl-CH₂-), ~173 ppm (-CO-NH₂)
Propanamide ~10 ppm (CH₃-), ~31 ppm (-CH₂-CO-), ~177 ppm (-CO-NH₂)[5]
2-Chloropropionamide ~22 ppm (CH₃-), ~54 ppm (Cl-CH-), ~172 ppm (-CO-NH₂)
Infrared (IR) Spectral Data

Technique: KBr Pellet or Nujol Mull

CompoundKey Vibrational Frequencies (cm⁻¹) and Assignments
3-Chloropropionamide ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1630 (N-H bend, Amide II), ~750 (C-Cl stretch)
Propanamide ~3350 & 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1630 (N-H bend, Amide II)[6][7]
2-Chloropropionamide ~3400-3200 (N-H stretch), ~1655 (C=O stretch, Amide I), ~1625 (N-H bend, Amide II), ~780 (C-Cl stretch)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (M⁺) m/z, Key Fragment Ions m/z (Relative Intensity)
3-Chloropropionamide 107/109 (M⁺, ~3:1), 72 ([M-Cl]⁺), 44 ([CONH₂]⁺)
Propanamide 73 (M⁺), 44 ([CONH₂]⁺)
2-Chloropropionamide 107/109 (M⁺, ~3:1), 72 ([M-Cl]⁺), 44 ([CONH₂]⁺)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amide in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[1]

  • Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0-200 ppm

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Nujol Mull):

    • Grind a small amount of the solid sample in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

    • Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or salt plates with Nujol.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Workflow and Pathway Diagrams

To visualize the process of spectroscopic characterization, the following diagrams are provided.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Chloropropionamide Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or GC Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) Integration NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) Functional Groups IR->Data_IR Data_MS Molecular Ion (M⁺) Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for Spectroscopic Characterization.

Fragmentation_Pathway Predicted EI-MS Fragmentation of 3-Chloropropionamide parent [Cl-CH₂-CH₂-CONH₂]⁺˙ m/z 107/109 frag1 [CH₂-CH₂-CONH₂]⁺ m/z 72 parent->frag1 - •Cl frag2 [CONH₂]⁺ m/z 44 parent->frag2 - •CH₂CH₂Cl frag3 [Cl-CH₂-CH₂]⁺ m/z 63/65 parent->frag3 - •CONH₂

Caption: EI-MS Fragmentation of 3-Chloropropionamide.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. 3-Chloropropionyl chloride is a versatile bifunctional reagent widely used in the synthesis of pharmaceuticals, polymers, and other organic compounds.[1][2] Its high reactivity, however, makes it susceptible to degradation and the presence of impurities that can significantly impact reaction outcomes. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation.

Key Purity Assessment Techniques

The most common methods for determining the purity of this compound and other acyl chlorides include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and chemical titration.[3][4] Each method offers distinct advantages and is suited for different analytical requirements.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleProsConsTypical Purity Spec.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High sensitivity and resolution for separating volatile impurities. Quantitative analysis is straightforward.Requires derivatization for non-volatile impurities. The high reactivity of acyl chlorides can be challenging for direct injection.≥98.0%
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides structural confirmation of the main component and impurities. Non-destructive. Quantitative analysis is possible with an internal standard.Lower sensitivity compared to GC for trace impurities. Requires deuterated solvents.Conforms to structure
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and can provide a rapid measure of the total acid chloride content.Not specific; it measures the total amount of reactive acyl chloride and does not distinguish between different acyl chlorides or acidic impurities.Not typically used for detailed purity analysis

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.

Gas Chromatography (GC) with Derivatization

Due to the reactive nature of this compound, direct injection into a GC system can be problematic. A common approach is to derivatize the acyl chloride into a more stable ester, which can then be easily analyzed.[5]

Protocol:

  • Sample Preparation (Derivatization):

    • In a clean, dry vial, add approximately 0.1 mL of the synthesized this compound.

    • To this, add 1.0 mL of anhydrous methanol. The reaction is exothermic and will produce methyl 3-chloropropionate and HCl gas. The reaction should be performed in a well-ventilated fume hood.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute the resulting solution with a suitable solvent, such as dichloromethane, to a final concentration appropriate for GC analysis (e.g., 1 mg/mL).

  • GC Conditions:

    • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is suitable for separating the ester from potential impurities. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.[5]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the methyl 3-chloropropionate relative to the total area of all peaks in the chromatogram.

Expected Impurities: Common impurities that can be identified using this method include acryloyl chloride (which will be derivatized to methyl acrylate), residual 3-chloropropionic acid (which can also be esterified), and solvents used in the synthesis.[6]

¹H NMR Spectroscopy

NMR spectroscopy provides a rapid and non-destructive method for confirming the structure of this compound and identifying major impurities.

Protocol:

  • Sample Preparation:

    • In a dry NMR tube, dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

  • NMR Acquisition:

    • Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

    • Experiment: A standard proton (¹H) NMR experiment.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

  • Data Analysis:

    • The ¹H NMR spectrum of pure this compound will show two characteristic triplets.[7][8]

      • A triplet around 3.8 ppm corresponding to the two protons adjacent to the chlorine atom (-CH₂Cl).

      • A triplet around 3.3 ppm corresponding to the two protons adjacent to the carbonyl group (-CH₂COCl).

    • The presence of impurities will be indicated by additional peaks in the spectrum. For example, acrylic acid would show peaks in the vinyl region (5.8-6.5 ppm).

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the purity assessment protocols.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Result Sample 3-Chloropropionyl Chloride Sample Derivatization Derivatization (Esterification) Sample->Derivatization Methanol Anhydrous Methanol Methanol->Derivatization Dilution Dilution with Dichloromethane Derivatization->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition Detection->Data Purity Purity Calculation (% Area) Data->Purity

Caption: Workflow for GC-based purity assessment of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result Sample 3-Chloropropionyl Chloride Sample Dissolution Dissolution in NMR Tube Sample->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution Acquisition ¹H NMR Acquisition Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Peak Integration & Impurity Identification) Processing->Analysis

Caption: Workflow for ¹H NMR-based purity assessment of this compound.

Comparison with Alternatives

This compound is a valuable reagent, but other acylating agents can be used in its place for certain applications. The choice of reagent often depends on the specific reaction, desired reactivity, and cost.

Table 2: Comparison of this compound with Alternative Acylating Agents

ReagentStructureKey FeaturesCommon ApplicationsPotential Impurities
This compound ClCH₂CH₂COClHighly reactive, bifunctional (acylating and alkylating agent).[1]Synthesis of pharmaceuticals (e.g., beclamide), polymers, and functional liquid crystals.[2][6]Acryloyl chloride, 3-chloropropionic acid, residual starting materials.
Acryloyl Chloride CH₂=CHCOClContains a reactive double bond for polymerization or Michael addition reactions.Production of polymers (polyacrylates), and as a precursor in organic synthesis.Polymers of acryloyl chloride, acrylic acid.
Propionyl Chloride CH₃CH₂COClA simple acylating agent for introducing a propionyl group.General acylation reactions in organic synthesis.Propionic acid, acetic anhydride (B1165640) (if used in synthesis).
3-Chloropropionic Acid ClCH₂CH₂COOHLess reactive than the acyl chloride; requires an activating agent (e.g., DCC, EDC) for acylations.Used when milder reaction conditions are required. Can be converted to the acyl chloride in situ.Dimerized starting material, unreacted acid.

The selection of an appropriate analytical method is paramount for the quality control of synthesized this compound. A combination of techniques, such as a rapid NMR for structural confirmation followed by a more sensitive GC method for quantitative purity analysis, often provides the most comprehensive assessment. By understanding the strengths and limitations of each technique and being aware of potential impurities, researchers can ensure the quality of their reagents and the integrity of their scientific work.

References

Comparative Kinetics of 3-Chloropropionyl Chloride Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 3-chloropropionyl chloride, a thorough understanding of its reaction kinetics is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides a comparative analysis of the kinetic studies of this compound with various nucleophiles, supported by available experimental data and detailed methodologies.

This compound is a bifunctional reagent widely used in organic synthesis due to its acyl chloride and alkyl chloride functionalities. The high reactivity of the acyl chloride group makes it susceptible to nucleophilic attack by a variety of reagents, including water, alcohols, and amines. The kinetics of these reactions are crucial for controlling selectivity and preventing the formation of unwanted byproducts.

Reaction with Nucleophiles: A Mechanistic Overview

The reaction of this compound with nucleophiles such as amines and alcohols proceeds through a nucleophilic addition-elimination mechanism.[1] In this two-step process, the nucleophile initially attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond and forming the final acylated product.

Hydrolysis of this compound

The hydrolysis of this compound is a significant reaction, particularly concerning its handling and storage, as it reacts vigorously with water. This reaction typically follows pseudo-first-order kinetics.[1] Studies on the hydrolysis of various acid chlorides, including in acetone-water mixtures, have provided insights into the reaction mechanisms. The behavior of this compound is reported to be intermediate between that of acetyl and chloroacetyl derivatives, suggesting that the electronic effects of the β-chloro substituent influence the reaction kinetics.[1] The mechanism for the hydrolysis of many acid chlorides is considered to be a concerted SN2-type reaction, where the breaking of the carbon-chlorine bond is kinetically significant.[1]

Table 1: Comparative Solvolysis Data of Acyl Chlorides

Acyl ChlorideSolventTemperature (°C)Rate Constant (s⁻¹)Reference
Acetyl ChlorideMethanol (B129727)0Data not available[2]
Acetyl ChlorideMethanol-d0Data not available[2]
Acetyl ChlorideBinary aqueous mixtures0Data not available[2]

Note: Specific quantitative kinetic data for this compound is not available in the public domain. This table is intended to be illustrative of the types of data that would be presented if available.

Reactions with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, or alcoholysis, yields the corresponding esters.[1] This reaction is fundamental in the synthesis of various pharmaceuticals and other complex molecules. While specific kinetic data for the alcoholysis of this compound is scarce, studies on analogous acyl chlorides like acetyl chloride provide a framework for understanding the reaction kinetics. The reaction of acetyl chloride with methanol in acetonitrile (B52724) has been shown to follow a rate expression with both second and third-order terms, indicating a complex mechanism.[3]

Reactions with Amines (Aminolysis)

The reaction of this compound with amines produces amides.[1] These reactions are often rapid and exothermic. For instance, it reacts with anilines or benzylamines to form 3-chloropropionamides.[1] Kinetic studies of the reaction of picryl chloride with substituted anilines in acetonitrile have been conducted, providing Arrhenius parameters for these reactions. While not directly involving this compound, this data offers a comparative perspective on the kinetics of acylation of amines.

Experimental Protocols for Kinetic Studies

Due to the high reactivity and moisture sensitivity of this compound, kinetic studies require careful experimental design and execution under anhydrous conditions.

General Handling and Storage of Acyl Chlorides

Given that this compound reacts violently with water, all glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled and dried over appropriate drying agents.

Kinetic Measurement Techniques

The rapid nature of many acyl chloride reactions necessitates the use of specialized techniques for kinetic measurements.

  • Stopped-Flow Spectroscopy: This is a powerful technique for studying fast reactions in solution. Reactant solutions are rapidly mixed, and the change in absorbance or fluorescence is monitored over a short timescale (milliseconds). This allows for the determination of initial reaction rates.

  • Gas Chromatography (GC): For monitoring the progress of slower reactions, gas chromatography can be employed. Aliquots of the reaction mixture can be taken at specific time intervals, quenched, and then analyzed by GC to determine the concentration of reactants and products. A derivatization step, for example, with methanol to form the corresponding ester, may be necessary to facilitate the analysis of the highly reactive acyl chloride.[4]

Illustrative Experimental Workflow for a Kinetic Study

The following diagram illustrates a general workflow for a kinetic study of the reaction of this compound with a nucleophile.

G Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_reagents Prepare Anhydrous Reactant Solutions mix Rapidly Mix Reactants prep_reagents->mix prep_instrument Set up Kinetic Apparatus (e.g., Stopped-Flow) prep_instrument->mix monitor Monitor Reaction Progress (e.g., Absorbance vs. Time) mix->monitor extract Extract Kinetic Data monitor->extract determine Determine Rate Constants and Reaction Order extract->determine arrhenius Perform Temperature Dependence Studies determine->arrhenius elucidate Elucidate Reaction Mechanism arrhenius->elucidate

Caption: A generalized workflow for conducting kinetic studies on this compound reactions.

Reaction Pathway Diagram

The fundamental reaction pathway for the nucleophilic acyl substitution of this compound is depicted below.

G Nucleophilic Acyl Substitution of this compound Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Elimination of Cl⁻

Caption: The general mechanism for the reaction of this compound with a nucleophile.

Conclusion

While the general reactivity of this compound is well-understood, there is a notable lack of publicly available, specific quantitative kinetic data for its reactions with various nucleophiles. The information on analogous compounds provides a useful framework for prediction and experimental design. For researchers in drug development and other fields utilizing this versatile reagent, conducting dedicated kinetic studies under well-defined conditions is crucial for process optimization and control. The use of advanced techniques like stopped-flow spectroscopy is recommended for accurately capturing the kinetics of these often-rapid reactions. Further research to quantify the rate constants and activation parameters for the reactions of this compound would be highly beneficial to the scientific community.

References

comparative yield analysis of different 3-Chloropropionyl chloride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloropropionyl chloride is a vital building block in the production of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the most common methods for its synthesis, focusing on yield, experimental protocols, and overall efficiency.

At a Glance: Yield Comparison of this compound Synthesis Methods

The following table summarizes the quantitative yield data for the different synthetic routes to this compound, allowing for a quick and easy comparison of their efficiencies.

Starting MaterialReagent(s)Catalyst/AdditiveSolventYield (%)
3-Chloropropionic AcidTriphosgene (B27547)-Toluene (B28343)98.5%
3-Chloropropionic AcidThionyl Chloride--Not specified
Acrylic AcidThionyl ChlorideWaterNone (Neat)86%
Acrylic AcidThionyl ChlorideN,N-dimethylacetamide, WaterNone (Neat)90.1%[1]
Acrylic AcidTrichlorotolueneFerric ChlorideNone (Neat)96.1 - 97.6%[2]
Acrylic AcidThionyl ChlorideBasic Organic Compound (e.g., DMF)None (Neat)61.1 - 83.6%[3]
Acrylic AcidChlorinating Agent--up to 94% (Conversion)

Visualizing the Synthesis Pathways

The following diagram illustrates the different synthetic pathways for producing this compound, highlighting the starting materials and key reagents involved.

G cluster_start Starting Materials cluster_reagents Chlorinating Agents cluster_product Product 3-Chloropropionic Acid 3-Chloropropionic Acid Thionyl Chloride Thionyl Chloride 3-Chloropropionic Acid->Thionyl Chloride Triphosgene Triphosgene 3-Chloropropionic Acid->Triphosgene Acrylic Acid Acrylic Acid Acrylic Acid->Thionyl Chloride Trichlorotoluene Trichlorotoluene Acrylic Acid->Trichlorotoluene Continuous Flow Continuous Flow (e.g., with SOCl2) Acrylic Acid->Continuous Flow This compound This compound Thionyl Chloride->this compound Triphosgene->this compound Trichlorotoluene->this compound Continuous Flow->this compound

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments discussed in this guide.

Method 1: From 3-Chloropropionic Acid with Triphosgene

This method stands out for its exceptionally high yield.

  • Procedure: In a 1000 ml reaction flask, 52.6 g (0.485 mol) of 3-chloropropionic acid is mixed with 500 ml of toluene. To this solution, 72.0 g (0.485 mol) of triphosgene is added. The mixture is slowly warmed to 25°C and incubated for 8 hours, resulting in a transparent liquid. The toluene is then recovered under reduced pressure, and the remaining product is evaporated to yield 60.7 g of this compound (98.5% yield). For subsequent reactions, the product can be dissolved in a suitable solvent like chloroform.

Method 2: From Acrylic Acid with Thionyl Chloride and Water

This one-step method from acrylic acid offers a good yield and avoids the isolation of 3-chloropropionic acid.

  • Procedure: To a four-necked flask equipped with a stirrer, thermometer, and condenser, 200 g of acrylic acid and 2 g of water are added. While maintaining the temperature below 20°C and stirring, 360 g of thionyl chloride is added dropwise. After the addition is complete, the mixture is slowly heated to reflux and maintained for 6 hours. Following the reflux, the mixture is distilled at atmospheric pressure until the temperature reaches 120°C. Finally, vacuum distillation of the residue yields 303 g of this compound (86% yield) with a purity of 99.1%.

Method 3: From Acrylic Acid with Thionyl Chloride, N,N-dimethylacetamide, and Water

The addition of a catalyst and water in this procedure enhances the reaction, leading to a high yield.

  • Procedure: In a reactor, 600 grams (8.33 mol) of acrylic acid, 12 grams of N,N-dimethylacetamide, and 20 grams (1.11 mol) of water are stirred. A water bath is used to control the temperature during the dropwise addition of 1200 g (10.0 mol) of thionyl chloride, maintaining the temperature between 60-70°C. After the addition, the mixture is stirred at 60-70°C for 1 hour. The progress of the reaction can be monitored by gas chromatography. The crude product is then purified by reduced pressure distillation (0.09 MPa), collecting the fraction at 58-62°C to obtain 962.9 grams of this compound with a purity of 99.1% and a yield of 90.1%.[1]

Method 4: From Acrylic Acid with Trichlorotoluene and Ferric Chloride

This method provides a very high yield and produces benzoyl chloride as a useful byproduct.

  • Procedure: In a 500 ml four-necked bottle equipped with a thermometer, condenser, and drying tube, 72 g (1 mol) of acrylic acid and 0.01 g of ferric chloride are added. The mixture is stirred under a nitrogen atmosphere. At 120°C, 225 g of trichlorotoluene is added dropwise. After the addition is complete, the reaction is allowed to proceed for 5 hours. The products are then separated by vacuum rectification (5 mmHg vacuum, 5 theoretical plates, reflux ratio 1:3). The fraction collected at 45-50°C is 124 g of this compound (99.5% content, 97.6% yield), and the fraction at 70-75°C is 134 g of benzoyl chloride.[2]

Method 5: Continuous Flow Synthesis from Acrylic Acid

This modern approach offers significant advantages in terms of safety, efficiency, and scalability.

  • General Procedure: A continuous flow system, typically involving a microreactor, is employed. Acrylic acid and a chlorinating agent (such as thionyl chloride) are continuously pumped and mixed within the reactor. The reaction is a consecutive acid chloride formation and a 1,4-addition of hydrogen chloride. This method can achieve up to 94% conversion in a short residence time of 25 minutes at mild temperatures and pressures.[4][5] The use of a tubular flow reactor with a small internal diameter allows for an output of several grams per hour, with potential for scaling up.[4]

Concluding Remarks

The choice of synthesis method for this compound depends on several factors, including the desired yield, available starting materials, and equipment.

  • For the highest possible yield from a batch process, the reaction of 3-chloropropionic acid with triphosgene is superior, though triphosgene is a hazardous reagent.

  • The synthesis from acrylic acid with trichlorotoluene also provides an excellent yield and the added benefit of a commercially valuable byproduct.

  • The one-step methods from acrylic acid and thionyl chloride are cost-effective and offer good to high yields, with the addition of a catalyst and water significantly improving the outcome.

  • Continuous flow synthesis represents the most modern and safest approach, with high conversion rates and short reaction times, making it ideal for industrial-scale production where safety and efficiency are critical.

Researchers and process chemists should carefully consider these factors to select the most appropriate method for their specific needs.

References

A Comparative Guide to Byproduct Identification in 3-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloropropionyl chloride is a versatile bifunctional reagent widely employed in pharmaceutical and chemical synthesis. Its high reactivity, however, can lead to the formation of various byproducts, impacting reaction yield, purity of the final product, and downstream processes. This guide provides an objective comparison of common byproducts identified in three key reactions of this compound: Friedel-Crafts acylation, amidation, and esterification. The information presented is supported by experimental data from peer-reviewed literature and patents to aid in the development of robust and efficient synthetic protocols.

Comparison of Byproduct Formation

The nature and quantity of byproducts in reactions involving this compound are highly dependent on the substrate, reaction conditions, and the presence of moisture. The following tables summarize the key byproducts and provide quantitative data where available.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, the primary byproducts are regioisomers, resulting from the substitution at different positions on the aromatic ring. The electronic properties of the substituents on the aromatic substrate play a crucial role in determining the isomer distribution.

Aromatic SubstrateMajor ProductKey Byproducts (Regioisomers)Byproduct Distribution/RatioAnalytical Method
Anisolep-methoxy-β-chloropropiophenoneo-methoxy-β-chloropropiophenonepara:ortho = 120.4:1[1]¹H NMR Spectroscopy
Toluenep-methyl-β-chloropropiophenoneo-methyl-β-chloropropiophenone, m-methyl-β-chloropropiophenonepara is the major product due to steric hindrance at the ortho positions.[2]GC-MS[3]
3,3'-dimethylbiphenyl4-acetyl-3,3'-dimethylbiphenyl6-acetyl-3,3'-dimethylbiphenylThe formation of the 6-acetyl derivative is discriminated against.[2]Not Specified
Deactivated AromaticsVariesExpected major isomer can become a minor product.[4]VariesGC/MSn[4]
Amidation

The reaction of this compound with amines is typically a high-yield reaction. However, side reactions can occur, particularly with secondary amines or under certain conditions.

Amine TypeMajor ProductKey ByproductsNotesAnalytical Method
Primary AminesN-substituted-3-chloropropionamide3-chloropropionic acid, N-substituted-acrylamide3-chloropropionic acid is formed by hydrolysis of the starting material. N-substituted-acrylamide can result from the elimination of HCl.HPLC, GC-MS
Secondary AminesN,N-disubstituted-3-chloropropionamide3-chloropropionic acid, N,N-disubstituted-acrylamideThe potential for elimination to the acrylamide (B121943) may be higher with sterically hindered amines.HPLC, GC-MS
Excess AmineN-substituted-3-chloropropionamideAmmonium chloride saltThe excess amine acts as a base to neutralize the HCl generated.Not Applicable
Esterification

Similar to amidation, esterification of alcohols with this compound can be accompanied by hydrolysis and elimination reactions.

Alcohol TypeMajor ProductKey ByproductsNotesAnalytical Method
Primary AlcoholsAlkyl-3-chloropropionate3-chloropropionic acid, Alkyl acrylate (B77674)Hydrolysis is a competitive reaction in the presence of water. Elimination to the acrylate is favored by heat and base.GC, GC-MS
Secondary AlcoholsAlkyl-3-chloropropionate3-chloropropionic acid, Alkyl acrylateSteric hindrance may slow down the desired reaction, potentially increasing the proportion of byproducts if the reaction is forced with high temperatures.GC, GC-MS

Experimental Protocols

Accurate identification and quantification of byproducts are essential for reaction optimization. Below are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Friedel-Crafts Acylation Byproducts

This method is suitable for the separation and identification of volatile and thermally stable isomers produced during Friedel-Crafts acylation.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identification of isomers is based on their mass spectra and retention times. Quantification is typically performed using the area normalization method.[3]

High-Performance Liquid Chromatography (HPLC) for Amidation and Esterification Byproducts

Due to the polar nature of some byproducts, such as 3-chloropropionic acid, HPLC is a valuable tool for analysis. A derivatization step can be employed to enhance the detection of compounds lacking a strong chromophore.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).[5]

    • A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Derivatization (for 3-chloropropionic acid):

    • Evaporate a sample of the reaction mixture to dryness.

    • Add a solution of a derivatizing agent, such as a nitrophenylhydrazine (B1144169) reagent, in a suitable solvent (e.g., acetonitrile).[6]

    • Allow the reaction to proceed at room temperature.

    • Inject the derivatized sample into the HPLC system. The derivatized product will have a strong UV absorbance at a higher wavelength (e.g., 390-410 nm), improving sensitivity and selectivity.[6]

  • Sample Preparation (Direct Analysis): Dilute the reaction mixture in the mobile phase, filter, and inject.

  • Data Analysis: Byproducts are identified by comparing their retention times with those of known standards. Quantification is achieved by creating a calibration curve for each analyte.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for byproduct analysis.

Byproduct_Formation_Pathways 3-CPC 3-Chloropropionyl Chloride Amide N-substituted-3-chloro -propionamide 3-CPC->Amide + Amine Ester Alkyl-3-chloropropionate 3-CPC->Ester + Alcohol Ketone Aryl-3-chloropropyl ketone 3-CPC->Ketone + Arene (Lewis Acid) Acid 3-Chloropropionic Acid 3-CPC->Acid + Water (Hydrolysis) Amine Amine (R-NH2) Alcohol Alcohol (R-OH) Arene Aromatic Ring (Ar-H) Acrylamide N-substituted- acrylamide Amide->Acrylamide - HCl (Elimination) Acrylate Alkyl acrylate Ester->Acrylate - HCl (Elimination) Regioisomers Regioisomers (ortho, meta) Ketone->Regioisomers Side Reaction Water Water (H2O)

Figure 1. Reaction pathways of this compound leading to desired products and common byproducts.

Experimental_Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution, Filtration, Derivatization) Start->SamplePrep GCMS GC-MS Analysis (for volatile compounds) SamplePrep->GCMS HPLC HPLC Analysis (for polar compounds) SamplePrep->HPLC DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis HPLC->DataAnalysis Report Byproduct Profile DataAnalysis->Report

Figure 2. A generalized experimental workflow for the identification and quantification of byproducts.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical intermediates like 3-Chloropropionyl chloride is crucial for process optimization, quality control, and safety assessment. This guide provides an objective comparison of various analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired quantitative information. The following table summarizes the key performance characteristics of common analytical techniques.

Analytical Method Principle Typical Derivatization Strengths Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection (e.g., FID, MS).Esterification (e.g., with methanol) to form a more stable and less reactive derivative.High resolution for volatile compounds, robust, and widely available.[1]Requires derivatization for the reactive acyl chloride; the analyte must be thermally stable and volatile.[1][2]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their polarity and interactions with a stationary phase, followed by detection (e.g., UV, MS).Amidation (e.g., with an aniline (B41778) or phenylhydrazine (B124118) derivative) to introduce a chromophore for UV detection.[3][4]High sensitivity and selectivity, suitable for complex matrices and non-volatile compounds.[4]Requires derivatization due to the high reactivity and lack of a strong chromophore in this compound.[3][5]
Titration Measurement of the volume of a reagent of known concentration required to react completely with the analyte.Hydrolysis of the acyl chloride to hydrochloric acid and the corresponding carboxylic acid, followed by titration.Simple, inexpensive, and accurate for determining the total acid chloride content.Not specific for this compound if other acidic or basic impurities are present; lower sensitivity than chromatographic methods.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules.None required.Provides detailed structural information and can be highly quantitative (qNMR) without a reference standard of the analyte.[7][8]Lower sensitivity than chromatographic methods; requires specialized equipment and expertise for quantitative analysis.[7][9]
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by the molecule's vibrational modes.None required.Rapid and non-destructive; provides characteristic functional group information (C=O stretch for acyl chlorides at ~1800 cm⁻¹).[10][11][12]Primarily a qualitative technique; quantitative analysis can be challenging due to spectral overlap and lower sensitivity for minor components.[9][13]

Experimental Protocols

Gas Chromatography (GC) with Derivatization

This method involves the conversion of this compound to its methyl ester derivative, which is more stable and suitable for GC analysis.

a. Derivatization:

  • In a suitable vial, take a known amount of the sample containing this compound.

  • Add an excess of methanol (B129727) to the sample to initiate the esterification reaction.[1]

  • Shake the mixture well and allow it to react. The reaction can be performed at room temperature.[1]

b. GC-FID Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: HT-FFAP capillary column (30 m x 0.32 mm x 0.33 µm).[1]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 280 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Oven Temperature Program: Isothermal at 120 °C.[1]

  • Split Ratio: 10:1.[1]

  • Injection Volume: 0.2 µL.[1]

c. Quantification: The content of this compound is calculated using the area normalization method from the resulting chromatogram.[1]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to its high reactivity and lack of a UV chromophore, this compound requires derivatization before HPLC analysis. This protocol is based on methods developed for other acyl chlorides.[4]

a. Derivatization:

  • Prepare a solution of the sample in an aprotic solvent (e.g., acetonitrile).

  • Add a solution of a derivatizing agent such as 2-nitrophenylhydrazine (B1229437).[4]

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.[14]

b. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Approximately 395 nm for the 2-nitrophenylhydrazine derivative.[4]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30 °C.[3]

c. Quantification: Quantification is achieved by comparing the peak area of the derivative to a calibration curve prepared from standards of this compound derivatized in the same manner.

Argentometric Titration

This method determines the chloride content after hydrolysis of this compound.

a. Sample Preparation:

  • Accurately weigh a sample of this compound into a flask.

  • Carefully add a known excess of a standard sodium hydroxide (B78521) solution to hydrolyze the acyl chloride to 3-chloropropionic acid and sodium chloride.

  • Boil the solution to ensure complete hydrolysis and then cool to room temperature.

  • Neutralize the excess sodium hydroxide with dilute nitric acid.

b. Titration (Mohr's Method):

  • Add a few drops of potassium chromate (B82759) indicator to the neutralized sample solution.[15]

  • Titrate with a standardized silver nitrate (B79036) solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.[15][16]

c. Calculation: The amount of this compound can be calculated from the volume of silver nitrate consumed, which corresponds to the total chloride from the hydrolysis.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods that require a derivatization step.

Analytical Workflow for this compound General Workflow for Chromatographic Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Sample containing This compound Solvent Add Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent DerivAgent Add Derivatizing Agent (e.g., Methanol for GC, Aniline derivative for HPLC) Solvent->DerivAgent Reaction Incubate to form stable derivative DerivAgent->Reaction Injection Inject into GC or HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Calculation Calculate Concentration (vs. Standard or Area Normalization) Data->Calculation

Caption: General workflow for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Chloropropionyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety protocols and a step-by-step disposal plan for researchers, scientists, and drug development professionals, this guide details the proper handling and neutralization of 3-Chloropropionyl chloride, a common yet hazardous laboratory reagent.

This compound is a highly reactive chemical that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its corrosive, toxic, and water-reactive nature, direct disposal is not permissible. The primary disposal strategy involves a controlled neutralization process to convert the reactive acyl chloride into less hazardous substances before collection by a certified waste disposal service.

Immediate Safety and Hazard Information

This compound is classified as a combustible liquid that is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3] It is also corrosive to metals.[1][2] The compound reacts violently with water, alcohols, amines, strong oxidizing agents, and strong alkalis.[1][4] Exposure to moisture in the air can lead to the release of irritating and corrosive hydrogen chloride gas.[1] Therefore, handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Classification & PropertiesDetails
CAS Number 625-36-5
Appearance Colorless to light yellow or red-brown liquid[4][5]
Primary Hazards Fatal if inhaled, Causes severe skin burns and eye damage, Harmful if swallowed[1][2][3]
Physical Hazards Combustible liquid, May be corrosive to metals, Reacts violently with water[1][2][4]
Incompatible Materials Water, Alcohols, Amines, Strong oxidizing agents, Strong Alkalis, Metals[1][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles and face shield, lab coat, vapor respirator[1][6]
Storage Store in a dry, cool, well-ventilated area away from incompatible materials. Keep container tightly closed and protected from moisture.[1][3]

Experimental Protocol: Neutralization and Disposal

This protocol outlines the step-by-step procedure for neutralizing small quantities of this compound in a laboratory setting. The principle of this method is the hydrolysis of the acyl chloride to the less reactive 3-chloropropionic acid and its corresponding salt using a basic solution.

Materials:

  • This compound waste

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • 5% Sodium bicarbonate solution (or sodium carbonate solution)

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Don all required personal protective equipment (safety goggles, face shield, chemical-resistant gloves, lab coat).

    • Perform the entire procedure within a certified chemical fume hood.

    • Prepare a 5% aqueous solution of sodium bicarbonate.

    • Place a large beaker containing the sodium bicarbonate solution on a magnetic stir plate and add a stir bar. The volume of the bicarbonate solution should be sufficient to neutralize the acyl chloride (a significant excess is recommended).

    • Cool the beaker in an ice bath to control the temperature of the exothermic reaction.

  • Neutralization:

    • Begin stirring the cold sodium bicarbonate solution.

    • Slowly and carefully add the this compound to the stirring basic solution drop by drop using a pipette or a dropping funnel. Caution: The reaction is exothermic and will release gas (carbon dioxide). A rapid addition can cause a violent reaction and splashing.

    • Maintain a slow addition rate to keep the reaction under control. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Completion and Verification:

    • After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

    • Remove the ice bath and allow the solution to warm to room temperature while continuing to stir.

    • Check the pH of the solution using pH paper or a pH meter to ensure it is neutral or slightly basic (pH ≥ 7). If the solution is still acidic, add more sodium bicarbonate solution until a neutral or basic pH is achieved.

  • Waste Collection:

    • Once the neutralization is complete and the solution is at room temperature, transfer the aqueous waste to a properly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical names of the contents (e.g., "Neutralized this compound solution," "3-chloropropionic acid, sodium salt"), and the associated hazards.

    • Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour the neutralized solution down the drain unless permitted by local regulations.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_neutralize Neutralization cluster_verify Verification & Collection cluster_disposal Final Disposal ppe 1. Don Full PPE fume_hood 2. Work in Fume Hood ppe->fume_hood bicarb 3. Prepare Cold 5% NaHCO3 Solution fume_hood->bicarb add_slowly 4. Slowly Add Chloride to Bicarbonate Solution bicarb->add_slowly stir 5. Stir in Ice Bath for 1 Hour add_slowly->stir room_temp 6. Warm to Room Temperature stir->room_temp check_ph 7. Check pH (≥7) room_temp->check_ph collect 8. Transfer to Labeled Waste Container check_ph->collect ehs 9. Arrange EHS Pickup collect->ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloropropionyl Chloride

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the safe handling and disposal of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a highly hazardous substance that is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2][3][4] It is a flammable liquid and vapor that reacts violently with water.[4][5] It is also corrosive to metals.[2][5]

Hazard Classifications:

  • Acute Toxicity, Inhalation (Category 1)[2][5]

  • Acute Toxicity, Oral (Category 4)[2][5]

  • Skin Corrosion (Category 1A/1B)[2][4]

  • Serious Eye Damage (Category 1)[2]

  • Flammable Liquid[2][3]

  • Corrosive to Metals[2][5]

Physical and Chemical Properties
PropertyValue
CAS Number 625-36-5[1][2]
Molecular Formula C₃H₄Cl₂O[2]
Molecular Weight 126.97 g/mol [3][4]
Appearance Colorless to light yellow or red-brown liquid[2][3][6]
Boiling Point 144°C (lit.)[2]
Melting Point -32°C[2]
Flash Point Between 37.8°C and 93.3°C (100°F and 200°F)[2]
Vapor Pressure 8.8 Vol% (Lower), 20.2 Vol% (Upper)[7]
Water Solubility Reacts violently[4][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Protection TypeSpecificationRationale
Respiratory A full-face respirator with appropriate cartridges for organic vapors and acid gases is required if exposure limits are exceeded or irritation is experienced.[2] A self-contained breathing apparatus (SCBA) should be used for firefighting.[2][4]Fatal if inhaled; corrosive to the respiratory tract.[1][4]
Eye & Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield (minimum 8-inch) is also required.[2][4]Causes severe eye damage.[2][3][4]
Hand Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected for integrity before each use.[2]Causes severe skin burns.[2][3][4]
Body Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is necessary.[2]Protects against skin contact and burns.[2][3][4]

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted within a certified chemical fume hood.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before introducing the this compound.

  • Have appropriate spill cleanup materials and waste containers readily accessible.

  • Designate an emergency exit and ensure the area is clear.[2]

Handling:

  • Wear all required PPE before handling the chemical.

  • Keep the container tightly closed when not in use.[3][7]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[1][3]

  • Use non-sparking tools to prevent ignition.[2]

  • Ground all equipment to prevent static discharge.[4]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

Storage:

  • Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2][3]

  • Protect from moisture as it reacts violently with water.[1][4][5]

  • Keep containers in a designated corrosives area.[1][7]

  • Incompatible with alcohols, metals, strong oxidizing agents, and strong alkalis.[1]

Emergency Procedures

In Case of Exposure:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[2][4] Flush the affected skin with large amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[2][3][4] Rinse mouth with water.[2][3][4] Never give anything by mouth to an unconscious person.[2][4] Call a poison control center or doctor immediately.[2]

Disposal Plan

Waste Collection:

  • All waste containing this compound must be collected in suitable, closed, and clearly labeled containers.

  • Do not mix with other waste streams.[5]

Disposal Method:

  • Dispose of contents and containers at an approved waste disposal plant.[1][5]

  • Disposal can be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2][7]

Visual Workflow Guides

G cluster_prep Preparation Phase cluster_handling Handling Protocol cluster_disposal Post-Experiment Prep1 Don Full PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Prepare Spill Kit & Waste Container Prep2->Prep3 Handling1 Transfer Chemical in Fume Hood Prep3->Handling1 Handling2 Keep Container Sealed Handling1->Handling2 Handling3 Use Non-Sparking Tools Handling2->Handling3 Clean Decontaminate Glassware Handling3->Clean Waste Segregate Hazardous Waste Clean->Waste Dispose Store Waste for Professional Disposal Waste->Dispose

Caption: Safe handling workflow for this compound.

G cluster_small_spill Minor Spill Response cluster_large_spill Major Spill Response Spill Spill Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size (with PPE) Evacuate->Assess Absorb Absorb with Inert Material (e.g., vermiculite, dry sand) Assess->Absorb Small & Contained Isolate Isolate Area & Prevent Entry Assess->Isolate Large or Uncontained Collect Collect in Closed Container Using Non-Sparking Tools Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose Decontaminate->Dispose Dispose as Hazardous Waste Ventilate Ensure Ventilation (If Safe) Isolate->Ventilate Emergency Call Emergency Response Team Ventilate->Emergency Emergency->Dispose

Caption: Emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.